molecular formula C7H13NO3S B15599367 N-Acetyl-D-methionine-d4

N-Acetyl-D-methionine-d4

Cat. No.: B15599367
M. Wt: 195.27 g/mol
InChI Key: XUYPXLNMDZIRQH-GOBLDTIASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-D-methionine-d4 is a useful research compound. Its molecular formula is C7H13NO3S and its molecular weight is 195.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO3S

Molecular Weight

195.27 g/mol

IUPAC Name

(2R)-2-acetamido-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1/i3D2,4D2

InChI Key

XUYPXLNMDZIRQH-GOBLDTIASA-N

Origin of Product

United States

Foundational & Exploratory

N-Acetyl-D-methionine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical properties, structure, and a representative analytical application of N-Acetyl-D-methionine-d4. This deuterated derivative of N-Acetyl-D-methionine serves as a valuable internal standard for mass spectrometry-based quantitative analysis, enabling precise and accurate measurements in complex biological matrices.

Core Chemical Properties

The following table summarizes the key chemical and physical properties of this compound. Data for the non-labeled counterpart, N-Acetyl-D-methionine, is also provided for comparison.

PropertyThis compoundN-Acetyl-D-methionine
Molecular Formula C₇H₉D₄NO₃SC₇H₁₃NO₃S
Molecular Weight 195.27 g/mol 191.25 g/mol [1]
CAS Number Not available1509-92-8[2]
Unlabelled CAS No. 1509-92-8-
Isotopic Purity ≥ 98 atom % D-
Chemical Purity ≥ 97%-
Physical State Crystalline solidWhite crystalline powder
Melting Point 103-106 °C104-107 °C
Solubility Soluble in water and methanol.Soluble in water.
Canonical SMILES CSC([2H])([2H])C([2H])([2H])--INVALID-LINK--NC(=O)CCC(=O)N--INVALID-LINK--C(=O)O[2]
InChI InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1/i3D2,4D2InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1

Chemical Structure

The chemical structure of this compound is presented below. The deuterium (B1214612) atoms are located on the ethyl group adjacent to the sulfur atom.

Chemical structure of this compound.

Experimental Protocols

While a specific synthesis protocol for this compound is not publicly available, a general method for the N-acetylation of amino acids can be adapted. The primary application of this compound is as an internal standard in mass spectrometry. Below is a representative protocol for its use in a quantitative LC-MS/MS analysis of biological samples.

Representative Protocol: Quantification of an Analyte in Plasma using this compound as an Internal Standard

This protocol is a representative example and may require optimization for specific analytes and matrices.

1. Materials and Reagents

  • This compound (Internal Standard, IS)

  • Analyte of interest (unlabeled standard)

  • Human plasma (or other biological matrix)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

2. Preparation of Standard and Internal Standard Stock Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of the analyte standard and dissolve it in 1 mL of a suitable solvent (e.g., 50:50 MeOH:Water).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., 50:50 MeOH:Water).

3. Preparation of Calibration Curve and Quality Control Samples

  • Prepare a series of working standard solutions of the analyte by serial dilution of the analyte stock solution.

  • Spike known concentrations of the analyte working solutions into blank plasma to create calibration standards.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 150 µL of a precipitation solution containing the internal standard (e.g., ACN with a final concentration of 100 ng/mL this compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • LC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative depending on the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Analyte: Determine the precursor and product ion m/z values by infusing the analyte standard.

      • This compound (IS): Determine the precursor and product ion m/z values (e.g., Precursor: 196.1, Product ions would be determined experimentally).

6. Data Analysis

  • Integrate the peak areas of the analyte and the internal standard for all samples, calibration standards, and QCs.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Workflow

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative analytical study.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike Internal Standard into all samples sample->spike is_stock This compound Stock Solution is_stock->spike analyte_stock Analyte Stock Solution cal_standards Calibration Standards (Analyte in blank matrix) analyte_stock->cal_standards qc_samples QC Samples (Analyte in blank matrix) analyte_stock->qc_samples cal_standards->spike qc_samples->spike extract Protein Precipitation & Supernatant Collection spike->extract lcms LC-MS/MS Analysis (MRM Mode) extract->lcms integrate Peak Integration (Analyte & IS) lcms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte in Samples ratio->quantify curve->quantify

Workflow for quantitative analysis using an internal standard.

References

N-Acetyl-D-methionine-d4: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-methionine-d4 is a deuterated analog of N-acetyl-D-methionine, a derivative of the essential amino acid methionine. In the landscape of modern research, particularly in the fields of metabolomics, clinical diagnostics, and drug development, stable isotope-labeled compounds have become indispensable tools. This technical guide provides an in-depth overview of the primary application of this compound, focusing on its role as an internal standard in mass spectrometry-based quantitative analysis. While the metabolic fate of non-labeled N-acetyl-methionine has been explored, the primary utility of its deuterated counterpart in research settings is not as a metabolic tracer but as a crucial component for ensuring the accuracy and reliability of analytical measurements.

Core Application: Internal Standard in Mass Spectrometry

The most prevalent use of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications. The rationale for using a stable isotope-labeled internal standard is to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. Since this compound is chemically identical to its non-labeled counterpart, it co-elutes during chromatography and experiences similar ionization effects. However, due to its increased mass from the deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer, allowing for accurate quantification of the target analyte, N-acetyl-D-methionine, or other similar amino acid derivatives.

Quantitative Data

The quality and purity of the internal standard are paramount for accurate quantification. Below is a summary of typical specifications for this compound.

ParameterSpecificationSource
Isotopic Enrichment≥ 99 atom % DCDN Isotopes
Chemical Purity≥ 96%CDN Isotopes
Molecular FormulaC₇H₉D₄NO₃S-
Molecular Weight195.29 g/mol -

Experimental Protocols

While a specific, universally adopted protocol for the use of this compound is not detailed in the available literature, a representative experimental workflow for the quantification of N-acetylated amino acids in a biological matrix (e.g., plasma) can be constructed based on established methodologies for amino acid analysis using stable isotope-labeled internal standards.

Representative Protocol: Quantification of N-Acetyl-D-methionine in Human Plasma using LC-MS/MS

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of human plasma, add 400 µL of ice-cold methanol (B129727) containing a known concentration of this compound (e.g., 100 ng/mL).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating N-acetyl-D-methionine.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 2-minute hold at 95% and a 3-minute re-equilibration at 5%.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Acetyl-D-methionine (Analyte): The precursor ion (Q1) would be the [M+H]⁺ ion (m/z 192.1). The product ion (Q3) would be a characteristic fragment, for example, m/z 132.1, corresponding to the loss of the acetyl group and water.

      • This compound (Internal Standard): The precursor ion (Q1) would be the [M+H]⁺ ion (m/z 196.1). The product ion (Q3) would be the corresponding deuterated fragment, m/z 136.1.

    • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific instrument being used.

3. Data Analysis:

  • The peak area of the analyte (N-Acetyl-D-methionine) is normalized to the peak area of the internal standard (this compound).

  • A calibration curve is constructed by analyzing standards of known concentrations of the analyte with a constant concentration of the internal standard.

  • The concentration of the analyte in the unknown samples is then calculated from the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with This compound (Internal Standard) sample->spike precipitate Protein Precipitation (e.g., Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction & Drying centrifuge->extract reconstitute Reconstitution extract->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (MRM Mode) lc->ms integrate Peak Integration ms->integrate normalize Normalization to Internal Standard integrate->normalize quantify Quantification using Calibration Curve normalize->quantify

Workflow for quantitative analysis using an internal standard.

Logical Relationship in Quantitative Mass Spectrometry

The diagram below outlines the logical principle of using a stable isotope-labeled internal standard for accurate quantification.

logical_relationship Analyte Analyte (N-Acetyl-D-methionine) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LCMS LC-MS/MS Analysis (Injection, Ionization) SamplePrep->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Accurate Concentration of Analyte Ratio->Concentration

Principle of stable isotope dilution mass spectrometry.

Conclusion

This compound serves as a high-fidelity internal standard for the precise quantification of N-acetyl-D-methionine and related compounds in complex biological matrices. Its chemical and physical similarity to the endogenous analyte ensures that it effectively compensates for analytical variability, thereby enhancing the accuracy, precision, and reliability of results obtained from mass spectrometry-based assays. The methodologies outlined in this guide, while representative, provide a solid foundation for researchers, scientists, and drug development professionals to incorporate this compound into their quantitative workflows. The use of such stable isotope-labeled standards is a cornerstone of modern analytical chemistry and is critical for generating robust data in both basic research and clinical applications.

Synthesis and Isotopic Purity of N-Acetyl-D-methionine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of N-Acetyl-D-methionine-d4. This deuterated analog of N-Acetyl-D-methionine is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based bioanalysis. The introduction of deuterium (B1214612) atoms at specific positions (3,3,4,4-d4) allows for the sensitive and specific tracking of the molecule in biological systems.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the deuteration of the D-methionine side chain followed by N-acetylation.

Step 1: Deuteration of D-methionine

The introduction of deuterium at the C3 and C4 positions of the D-methionine side chain can be achieved through heterogeneous catalytic hydrogen-deuterium (H/D) exchange. This method utilizes a metal catalyst, such as platinum or palladium, in the presence of a deuterium source, typically deuterium oxide (D₂O).

Experimental Protocol: Catalytic H/D Exchange of D-methionine

  • Preparation: In a high-pressure reactor, a mixture of D-methionine (1 equivalent), a platinum-on-carbon catalyst (Pt/C, 10 wt. %), and deuterium oxide (D₂O) is prepared.

  • Reaction: The reactor is sealed and heated to a temperature range of 150-200°C. The reaction is stirred continuously for 24-48 hours to facilitate the exchange of hydrogen atoms with deuterium at the methylene (B1212753) groups adjacent to the sulfur atom.

  • Work-up: After cooling to room temperature, the catalyst is removed by filtration through celite. The D₂O is then removed under reduced pressure to yield D-methionine-3,3,4,4-d4.

  • Purification: The crude deuterated D-methionine can be purified by recrystallization from a water/ethanol mixture.

Step 2: N-acetylation of D-methionine-3,3,4,4-d4

The N-acetylation of the deuterated D-methionine is typically achieved by reacting it with acetic anhydride (B1165640) under basic conditions.

Experimental Protocol: N-acetylation of D-methionine-3,3,4,4-d4

  • Dissolution: D-methionine-3,3,4,4-d4 (1 equivalent) is dissolved in an aqueous solution of sodium hydroxide (B78521) at a controlled temperature (e.g., 20-30°C).

  • Acetylation: Acetic anhydride (1.1-1.5 equivalents) is added portion-wise to the solution while maintaining a slightly alkaline pH (8-10) by the concurrent addition of aqueous sodium hydroxide.

  • Acidification: After the reaction is complete, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • Extraction: The this compound is extracted from the aqueous solution using an organic solvent such as ethyl acetate.

  • Purification and Isolation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization to yield pure this compound.

Isotopic Purity Analysis

The isotopic purity of the final product is a critical parameter and is typically determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the isotopic distribution of the synthesized this compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the different isotopologues (d0, d1, d2, d3, and d4) can be quantified.

Experimental Protocol: Isotopic Purity by HRMS

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infusion and Analysis: The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography. A full scan mass spectrum is acquired in positive or negative ion mode.

  • Data Analysis: The isotopic cluster of the molecular ion is analyzed. The intensity of each peak corresponding to the different isotopologues is measured, and the percentage of each species is calculated to determine the isotopic enrichment.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR and ²H NMR spectroscopy are powerful tools to confirm the positions of deuteration and to quantify the isotopic purity. In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the protons at the C3 and C4 positions confirms successful deuteration. ²H NMR will show a signal corresponding to the deuterium atoms at these positions.

Experimental Protocol: Isotopic Purity by NMR

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).

  • ¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. The integrals of the residual proton signals at the C3 and C4 positions are compared to the integral of a non-deuterated position (e.g., the N-acetyl methyl protons) to calculate the degree of deuteration.

  • ²H NMR Analysis: A ²H NMR spectrum is acquired to directly observe the deuterium signals and confirm their location in the molecule.

Data Presentation

The quantitative data for a typical batch of synthesized this compound is summarized in the tables below.

Table 1: Synthesis Yield of this compound

StepProductStarting MaterialYield (%)
1D-methionine-3,3,4,4-d4D-methionine75-85
2This compoundD-methionine-3,3,4,4-d480-90
Overall This compound D-methionine 60-77

Table 2: Isotopic Purity of this compound as Determined by Mass Spectrometry

IsotopologueRelative Abundance (%)
d4> 98
d3< 1.5
d2< 0.5
d1< 0.1
d0< 0.1
Isotopic Enrichment (d4) > 98%

Visualizations

The following diagrams illustrate the synthesis pathway and the analytical workflow for determining the isotopic purity of this compound.

Synthesis_Pathway D_Met D-Methionine D_Met_d4 D-Methionine-3,3,4,4-d4 D_Met->D_Met_d4 Pt/C, D₂O Heat NAc_D_Met_d4 This compound D_Met_d4->NAc_D_Met_d4 Acetic Anhydride NaOH (aq)

Caption: Synthesis pathway of this compound.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Isotopic Purity Analysis cluster_results Results Synthesis Synthesized this compound MS Mass Spectrometry (HRMS) Synthesis->MS NMR NMR Spectroscopy (¹H and ²H) Synthesis->NMR Isotopic_Distribution Isotopic Distribution (d0-d4 %) MS->Isotopic_Distribution Deuteration_Sites Confirmation of Deuteration Sites NMR->Deuteration_Sites Purity Overall Isotopic Purity Isotopic_Distribution->Purity Deuteration_Sites->Purity

Decoding the Certificate of Analysis: A Technical Guide to N-Acetyl-D-methionine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a specific batch of a compound. This guide provides an in-depth explanation of the data and methodologies typically found in a CoA for N-Acetyl-D-methionine-d4, a deuterated derivative of N-Acetyl-D-methionine. Understanding this document is paramount for ensuring the accuracy and reproducibility of experimental results.

Compound Information

The initial section of a CoA provides fundamental details about the compound.

ParameterTypical Specification
Compound Name This compound
Molecular Formula C₇H₉D₄NO₃S
Molecular Weight 195.29 g/mol
CAS Number Not typically available for d4 variant
Lot Number Unique identifier for the batch
Appearance White to off-white solid

Quality Control and Purity Analysis

This core section of the CoA presents the results of various analytical tests performed to determine the purity and confirm the identity of the compound.

Purity Assessment

Purity is a critical parameter, and it is often determined by multiple analytical techniques to provide a comprehensive profile.

Analytical MethodParameterResult
High-Performance Liquid Chromatography (HPLC) Purity≥98%
Nuclear Magnetic Resonance (¹H NMR) Conforms to structureConforms
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)Conforms to expected mass
Isotopic Enrichment

For a deuterated compound, the isotopic enrichment is a key specification, indicating the percentage of molecules that contain the deuterium (B1214612) labels.

Analytical MethodParameterResult
Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Isotopic Enrichment (d4)≥98 atom % D

Experimental Protocols

Detailed methodologies are essential for understanding how the analytical data was generated. This allows for assessment of the quality of the data and aids in troubleshooting or replicating results.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a specific wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL.

    • Analysis: The peak area of this compound is compared to the total area of all peaks to calculate the purity.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the compound and assess the degree of deuteration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the deuteration. The remaining proton signals should be consistent with the structure of N-Acetyl-D-methionine.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound and determine its isotopic enrichment.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Method:

    • Ionization Technique: Electrospray ionization (ESI) is commonly used.

    • Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. For example, in positive ion mode, a peak at m/z 196.1 [M+H]⁺ would be expected. The distribution of isotopic peaks is analyzed to calculate the isotopic enrichment.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the analysis of a batch of this compound, from receiving the sample to the final issuance of the Certificate of Analysis.

CoA_Workflow cluster_reception Sample Reception cluster_testing Analytical Testing cluster_review Data Review and Approval cluster_issuance Certificate Issuance Sample Batch Sample Received HPLC HPLC Analysis (Purity) Sample->HPLC NMR NMR Spectroscopy (Structure & Deuteration) Sample->NMR MS Mass Spectrometry (Molecular Weight & Isotopic Enrichment) Sample->MS Data_Review Data Review & Comparison to Specifications HPLC->Data_Review NMR->Data_Review MS->Data_Review QA_Approval Quality Assurance Approval Data_Review->QA_Approval CoA_Generation Certificate of Analysis Generation QA_Approval->CoA_Generation

Caption: Analytical workflow for this compound CoA.

Logical Relationship of Analytical Techniques

The different analytical techniques provide complementary information to build a complete picture of the compound's quality. The following diagram illustrates the logical relationship between these techniques and the parameters they assess.

Analytical_Relationships cluster_properties Key Quality Attributes cluster_methods Analytical Methods Compound This compound Purity Chemical Purity Compound->Purity Identity Structural Identity Compound->Identity Isotopic_Enrichment Isotopic Enrichment Compound->Isotopic_Enrichment HPLC HPLC Purity->HPLC Determines NMR NMR Identity->NMR Confirms MS Mass Spec Identity->MS Confirms MW Isotopic_Enrichment->NMR Confirms Isotopic_Enrichment->MS Quantifies

Caption: Relationship between analytical methods and quality attributes.

By thoroughly understanding each section of the Certificate of Analysis for this compound, researchers can have a high degree of confidence in the quality of the material they are using, which is a fundamental prerequisite for reliable and reproducible scientific outcomes.

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated methionine. By replacing one or more hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, the properties of methionine can be subtly altered, making it an invaluable tool in a wide range of research and development applications, from metabolic studies to drug development. This document details the key physicochemical properties, provides experimental protocols for its analysis, and illustrates relevant biological and analytical pathways.

Physicochemical Properties

The fundamental physical and chemical properties of deuterated methionine are largely comparable to its non-deuterated counterpart, L-methionine. The primary difference lies in the increased molecular weight due to the presence of deuterium atoms. This seemingly minor change has significant implications for its use in various analytical techniques.

General Properties

Deuterated methionine is typically a white crystalline powder.[1] The specific positions and number of deuterium atoms can vary depending on the synthesis method. Common variants include methionine-d3 (with a deuterated methyl group) and methionine-d4 (B12420542) (with deuterium atoms on the ethyl side chain).

PropertyValueReferences
Molecular Formula (non-deuterated L-methionine) C₅H₁₁NO₂S[2]
Molecular Weight (non-deuterated L-methionine) 149.21 g/mol [2]
Molecular Weight (L-methionine-d3) 152.23 g/mol [1]
Appearance White crystalline powder[1]
Melting Point ~281 °C (decomposes)[2]
Solubility

Methionine is sparingly soluble in water and very slightly soluble in ethanol. Its solubility in water is dependent on temperature and pH. It is generally insoluble in nonpolar organic solvents like ether, benzene, and acetone.[2][3]

SolventSolubility (g/L) at 25°CReferences
Water56.6[2]
Warm Dilute AlcoholSoluble[2]
Absolute AlcoholInsoluble[2]
EtherInsoluble[2]
Petroleum EtherInsoluble[2]
BenzeneInsoluble[2]
AcetoneInsoluble[2]

Temperature-Dependent Solubility of L-Methionine in Water:

Temperature (°C)Solubility (g/L)References
018.18[2]
2533.81[2]
5060.70[2]
Acidity (pKa)

Methionine is an amino acid with two ionizable groups: the carboxylic acid group and the amino group. The pKa values determine the charge of the molecule at a given pH.

GrouppKa ValueReferences
α-carboxyl2.28[4]
α-amino9.21[4]
Isoelectric Point (pI) 5.74[4]
Stability

Deuterated compounds are generally stable; however, the deuterium label's stability can be influenced by factors such as pH, temperature, and enzymatic activity, which can lead to H/D back-exchange.[5] It is recommended to store deuterated methionine at room temperature, protected from light and moisture.[1]

ConditionImpact on StabilityRationale
Elevated Temperature DecreasedIncreases the rate of chemical degradation.
Acidic or Basic pH Potentially DecreasedCan catalyze hydrolysis and H/D back-exchange.[5]
Light Exposure DecreasedCan induce photolytic degradation.
Presence of Oxygen DecreasedCan lead to oxidative degradation.

Experimental Protocols

Determination of Isotopic Purity

The isotopic purity of deuterated methionine is a critical parameter and is typically determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Isotopic Purity Determination by Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the deuterated methionine in a suitable solvent (e.g., water or methanol).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Analysis:

    • Acquire the mass spectrum of the sample.

    • Identify the molecular ion peaks corresponding to the unlabeled, partially deuterated, and fully deuterated methionine.

    • Calculate the relative abundance of each isotopic species.

  • Calculation of Isotopic Purity:

    Isotopic Purity (%) = (Intensity of the desired deuterated peak / Sum of intensities of all isotopic peaks) x 100

Protocol: Isotopic Purity and Positional Analysis by NMR Spectroscopy

  • Sample Preparation: Dissolve an accurately weighed amount of deuterated methionine in a suitable deuterated solvent (e.g., D₂O).[6]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • Acquire a ¹H NMR spectrum to observe the reduction in signal intensity at the deuterated positions.

    • Acquire a ²H (Deuterium) NMR spectrum to directly observe the signals from the deuterium atoms.

    • For complex molecules, 2D NMR techniques like HSQC can be employed to confirm the positions of deuterium incorporation.[7]

  • Data Interpretation: The degree of deuteration can be quantified by comparing the integral of the residual proton signal at the deuterated site to the integral of a non-deuterated proton signal within the same molecule.

Stability Assessment

Protocol: H/D Back-Exchange Stability Study

  • Sample Preparation: Prepare a stock solution of the deuterated methionine in an aprotic, anhydrous solvent (e.g., acetonitrile). Spike a known concentration into the test medium (e.g., phosphate-buffered saline at various pH values, or biological matrices like plasma).[5]

  • Incubation: Incubate the samples at a relevant temperature (e.g., 37°C).[5]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[5]

  • Sample Quenching and Extraction: Stop any potential reactions by adding a quenching solution (e.g., cold acetonitrile). Extract the compound if necessary.[5]

  • Analysis: Analyze the samples using LC-MS. Monitor the mass isotopologue distribution over time. A shift towards lower masses indicates H/D back-exchange.[5]

  • Data Interpretation: Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.[5]

Protocol: Forced Degradation Study

  • Stress Conditions: Expose the deuterated methionine to various stress conditions, including:

    • Acid Hydrolysis: 0.1 M HCl at 60°C.[5]

    • Base Hydrolysis: 0.1 M NaOH at 60°C.[5]

    • Oxidative Degradation: 3% H₂O₂ at room temperature.[5]

    • Thermal Degradation: Store the solid compound at 80°C.[5]

    • Photolytic Degradation: Expose a solution to a controlled light source.[5]

  • Time Points: Collect samples at various time points for each condition.

  • Analysis: Analyze the samples using a stability-indicating method like HPLC with UV and/or MS detection.

  • Data Interpretation: Quantify the amount of the parent compound remaining and identify any major degradation products to understand the degradation pathways.[5]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Methionine

Deuterated methionine follows the same metabolic pathways as its natural counterpart. Understanding these pathways is crucial for interpreting data from metabolic studies.

Methionine_Metabolism cluster_0 Methionine Cycle cluster_1 Transsulfuration Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylated_Product Methylated Product SAM->Methylated_Product Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase Cystathionine Cystathionine Hcy->Cystathionine Cystathionine β-synthase Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase Methyl_Acceptor Methyl Acceptor (DNA, RNA, proteins) Methyl_Acceptor->Methylated_Product

Figure 1: Simplified metabolic pathways of methionine.

Experimental Workflow for Deuterated Methionine Analysis

A typical workflow for the analysis of deuterated methionine in a biological sample involves several key steps from sample preparation to data analysis.

Experimental_Workflow Sample_Prep Sample Preparation (e.g., Plasma, Tissue) Extraction Extraction of Methionine (e.g., Protein Precipitation) Sample_Prep->Extraction Derivatization Derivatization (Optional) (e.g., for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (LC-MS or NMR) Extraction->Analysis Direct Injection (LC-MS) Derivatization->Analysis Data_Processing Data Processing (Peak Integration, etc.) Analysis->Data_Processing Quantification Quantification & Isotopic Ratio Analysis Data_Processing->Quantification

Figure 2: General experimental workflow for deuterated methionine analysis.

Conclusion

Deuterated methionine is a powerful tool for researchers in various scientific disciplines. Its distinct mass and NMR properties, coupled with its identical biochemical behavior to endogenous methionine, allow for precise tracing and quantification in complex biological systems. This guide provides essential physicochemical data and robust experimental protocols to facilitate its effective use in research and development. Careful consideration of the stability of the deuterium label and accurate determination of isotopic purity are paramount for obtaining reliable and reproducible results.

References

N-Acetyl-D-methionine-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-D-methionine-d4, a deuterated isotopologue of N-Acetyl-D-methionine. This document is intended for professionals in research and development who utilize stable isotope-labeled compounds for quantitative analysis.

Core Compound Specifications

This compound is the deuterium-labeled form of N-Acetyl-D-methionine, a derivative of the amino acid D-methionine. The incorporation of four deuterium (B1214612) atoms results in a higher molecular weight compared to its unlabeled counterpart, making it an ideal internal standard for mass spectrometry-based applications.

PropertyValueCitations
Molecular Formula C7H9D4NO3S
Molecular Weight 195.27 g/mol
CAS Number Not available (for the d4 version)[1]
Unlabeled CAS Number 1509-92-8 (for N-Acetyl-D-methionine)[1]
Isotopic Purity Typically ≥ 99 atom % D[1]
Chemical Purity Typically ≥ 96%[1]

Primary Applications in Research and Development

Due to its isotopic labeling, this compound is primarily employed as an internal standard in quantitative analytical methodologies, particularly those involving mass spectrometry. Deuterated standards are crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical results.

The primary application is in pharmacokinetic studies where the absorption, distribution, metabolism, and excretion (ADME) of N-Acetyl-D-methionine or related compounds are investigated. By adding a known amount of this compound to biological samples, researchers can accurately quantify the concentration of the unlabeled analyte.

Experimental Protocols

While specific experimental protocols for this compound are proprietary and application-dependent, a general methodology for its use as an internal standard in the liquid chromatography-mass spectrometry (LC-MS) analysis of N-Acetyl-D-methionine in a biological matrix (e.g., plasma) is outlined below. This protocol is based on established methods for the analysis of amino acid derivatives.

Objective: To quantify the concentration of N-Acetyl-D-methionine in human plasma using this compound as an internal standard.

Materials:

  • Human plasma samples

  • N-Acetyl-D-methionine (analyte standard)

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation plates or tubes

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of N-Acetyl-D-methionine (1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:water).

    • Prepare a stock solution of this compound (1 mg/mL) in the same solvent.

    • Create a series of calibration standards by spiking known concentrations of the N-Acetyl-D-methionine stock solution into blank plasma.

    • Prepare a working internal standard solution by diluting the this compound stock solution to a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of each plasma sample (calibrators, quality controls, and unknowns), add 150 µL of the working internal standard solution in acetonitrile.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS analysis.

  • LC-MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Multiple Reaction Monitoring (MRM):

        • Monitor the precursor to product ion transition for N-Acetyl-D-methionine (e.g., m/z 192.1 -> 132.1).

        • Monitor the precursor to product ion transition for this compound (e.g., m/z 196.1 -> 136.1).

      • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of N-Acetyl-D-methionine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with This compound plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio curve Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify internal_standard_logic cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_output Instrument Response cluster_quant Quantification analyte Analyte (Unknown Amount) extraction Extraction & Sample Prep analyte->extraction is This compound (Known Amount) is->extraction lcms LC-MS Analysis extraction->lcms analyte_signal Analyte Signal lcms->analyte_signal is_signal IS Signal lcms->is_signal ratio Signal Ratio (Analyte / IS) analyte_signal->ratio is_signal->ratio concentration Final Concentration ratio->concentration

References

The Role of N-Acetyl-D-methionine-d4 in Metabolic Pathway Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolic research and drug development, the precise quantification of endogenous molecules is paramount. N-Acetyl-D-methionine-d4, a deuterium-labeled stable isotope of N-acetylmethionine, serves as a critical tool in these investigations. Its primary application lies in its use as an internal standard for quantitative mass spectrometry-based analysis of methionine and its derivatives. This technical guide provides a comprehensive overview of the role of this compound in metabolic pathway studies, detailing its application, relevant experimental protocols, and data interpretation.

Stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and precise quantification of small molecules in complex biological matrices.[1][2] Deuterium-labeled internal standards, such as this compound, are ideal for this purpose because they are chemically identical to the analyte of interest but have a different mass.[1][2] This allows them to co-elute chromatographically and experience similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation and analysis.[1][2]

The Central Role of Methionine in Metabolism

Methionine is an essential amino acid that plays a pivotal role in numerous metabolic pathways crucial for cellular function. Understanding these pathways is fundamental to comprehending the significance of accurately measuring methionine levels.

Key Metabolic Pathways Involving Methionine:

  • Methionine Cycle: This cycle is central to one-carbon metabolism. Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[3] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine to complete the cycle.

  • Transsulfuration Pathway: This pathway connects methionine metabolism to the synthesis of another sulfur-containing amino acid, cysteine. Homocysteine, derived from the methionine cycle, is converted to cystathionine (B15957) and then to cysteine. Cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione.

  • Methionine Salvage Pathway: This pathway recycles the methylthioadenosine (MTA) produced during polyamine synthesis back to methionine, thus conserving the methionine pool.

The intricate nature of these interconnected pathways necessitates precise analytical methods to study their dynamics in health and disease.

This compound as an Internal Standard

This compound is primarily utilized as an internal standard for the quantification of L-methionine and its N-acetylated form in various biological samples, including plasma, serum, and tissue extracts. The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms, resulting in a mass increase of four Daltons compared to the unlabeled molecule.

Advantages of Using this compound:

  • Improved Accuracy and Precision: By mimicking the behavior of the endogenous analyte during sample extraction, chromatographic separation, and ionization, it effectively corrects for sample loss and matrix effects.[1][2]

  • High Specificity: The distinct mass-to-charge ratio (m/z) of the deuterated standard allows for its unambiguous detection alongside the unlabeled analyte in a complex mixture.

  • Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to variations in experimental conditions.

Experimental Protocols

While a specific, universally adopted protocol for the use of this compound is not available, the following represents a generalized, robust methodology for the quantification of methionine in human plasma using stable isotope dilution LC-MS/MS. This protocol is a composite of best practices from various published methods for amino acid analysis.[3][4][5][6][7]

Sample Preparation: Protein Precipitation

This is a common and effective method for removing proteins from plasma samples, which can interfere with the analysis.[5][6][8]

  • Reagents:

    • Human plasma (collected in EDTA or heparin tubes)

    • This compound internal standard working solution (concentration to be optimized, e.g., 1 µg/mL in methanol)

    • Acetonitrile (B52724) (ACN), HPLC grade, chilled to -20°C

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade

  • Procedure:

    • Thaw plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add a pre-determined amount of the this compound internal standard working solution. The amount should be chosen to yield a response comparable to the endogenous analyte concentration.

    • Vortex briefly to mix.

    • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex to dissolve the residue.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative conditions for the chromatographic separation and mass spectrometric detection of methionine and its deuterated internal standard.

  • Liquid Chromatography (LC) System:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the retention of polar analytes like amino acids (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient:

      Time (min) %A %B
      0.0 5 95
      1.0 5 95
      5.0 40 60
      5.1 95 5
      7.0 95 5
      7.1 5 95

      | 9.0 | 5 | 95 |

  • Mass Spectrometry (MS) System:

    • Instrument: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      L-Methionine 150.1 104.1 15

      | this compound | 196.1 | 108.1 | 15 |

    • MS Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

Data Presentation

Quantitative data from method validation studies are crucial for assessing the reliability of the analytical method. The following tables present representative data for a validated LC-MS/MS method for amino acid analysis, which can be expected to be similar for a method using this compound.

Table 1: Method Validation Parameters for Methionine Quantification

ParameterResult
Linearity Range 0.5 - 200 µM
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 µM
Limit of Quantification (LOQ) 0.5 µM
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 8%
Accuracy (% Recovery) 95 - 105%
Matrix Effect < 15%

(Note: These are representative values based on typical LC-MS/MS methods for amino acid analysis and should be established for each specific assay.)[9]

Table 2: MRM Transitions for Methionine and Related Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Methionine150.1104.1
S-Adenosylmethionine (SAM)399.2250.1
S-Adenosylhomocysteine (SAH)385.2136.1
Homocysteine136.090.0
Cysteine122.076.0

Mandatory Visualizations

Diagrams of Metabolic Pathways and Experimental Workflows

Methionine_Metabolism Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM MAT SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases (Methylation) MTA Methylthioadenosine SAM->MTA Polyamine Synthesis Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, MTR Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione Cysteine->Glutathione MTA->Methionine Salvage Pathway Polyamines Polyamines

Overview of key methionine metabolic pathways.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Drydown Evaporation Supernatant->Drydown Reconstitute Reconstitution Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis (Quantification) LCMS->Data

Experimental workflow for sample analysis.

Role in Metabolic Flux Analysis

While primarily used as an internal standard for quantification, deuterium-labeled compounds can also be used as tracers in metabolic flux analysis. In this context, a labeled precursor is introduced into a biological system, and the rate of its incorporation into downstream metabolites is measured over time. This allows for the determination of the rates (fluxes) of metabolic pathways.

For example, cells could be cultured in a medium containing this compound. The rate at which the d4 label appears in intracellular methionine, SAM, SAH, and homocysteine would provide insights into the dynamics of the methionine cycle. However, it is more common to use 13C-labeled methionine for such studies as the interpretation of the labeling patterns can be more straightforward. The use of this compound as a tracer is less documented, and its metabolic fate, particularly the efficiency of deacetylation and subsequent incorporation into the methionine pool, would need to be carefully characterized for accurate flux analysis. Studies have shown that the acetate (B1210297) moiety of N-acetyl-D-methionine is not readily metabolized, which could complicate its use as a tracer for the methionine backbone.[10]

Conclusion

This compound is an indispensable tool for researchers in the fields of metabolomics, drug development, and clinical diagnostics. Its primary role as a stable isotope-labeled internal standard enables the accurate and precise quantification of methionine and related metabolites by LC-MS/MS. This capability is essential for elucidating the complex roles of methionine metabolic pathways in health and disease, and for the development of novel therapeutic strategies targeting these pathways. While its application as a metabolic tracer is less common, the principles of stable isotope labeling open up possibilities for its use in dynamic studies of metabolic flux. The methodologies and data presented in this guide provide a solid foundation for the implementation of this compound in rigorous and reliable metabolic research.

References

The Deuterium Dialectic: An In-depth Technical Guide to Amino Acid Tracing

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of deuterium (B1214612) labeling of amino acid tracers, a powerful and versatile technique for quantifying metabolic dynamics. From the fundamental principles of stable isotope tracing to detailed experimental protocols and data interpretation, this document serves as a core resource for professionals in metabolic research and drug development. We will explore the advantages of using deuterium, particularly in the form of heavy water (D₂O), for measuring protein and amino acid turnover, and provide the necessary frameworks for designing, executing, and interpreting these sophisticated experiments.

Core Principles of Deuterium Labeling

Stable isotope tracing is a foundational methodology in metabolic research, allowing scientists to follow the fate of atoms through complex biochemical networks.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for use in a wide range of studies, including those involving human subjects.[2] Deuterium (²H or D), a stable isotope of hydrogen, has emerged as a particularly cost-effective and convenient tracer.[3]

The most common approach involves the administration of deuterium oxide (D₂O), or "heavy water."[4] Once administered, D₂O rapidly equilibrates with the body's water pool.[5] The deuterium is then incorporated into non-essential amino acids (NEAAs) during their de novo synthesis via transamination reactions, creating a pool of endogenously labeled tracers.[4] These deuterated amino acids are subsequently incorporated into newly synthesized proteins. By measuring the rate of deuterium incorporation into proteins over time using mass spectrometry, researchers can precisely calculate protein synthesis rates and turnover dynamics.[4][5]

Advantages of D₂O Labeling:

  • Versatility: D₂O can be used to label a wide array of biomolecules, including proteins, lipids, and DNA, often simultaneously.[2]

  • Ease of Administration: It can be administered orally (e.g., in drinking water), which is non-invasive and suitable for long-term studies in free-living subjects.[2]

  • Cost-Effectiveness: D₂O is generally less expensive than purchasing large quantities of individually synthesized labeled amino acids.[3]

  • Stable Precursor Pool: The body's water pool turns over slowly, creating a stable and homogenous precursor enrichment for labeling, simplifying kinetic calculations.[4]

Considerations and Disadvantages:

  • Kinetic Isotope Effect (KIE): The heavier mass of deuterium can slightly slow down enzymatic reactions, though this effect is generally small and can be accounted for in experimental design.

  • Analytical Complexity: While the tracer is inexpensive, the analysis requires sophisticated mass spectrometry instrumentation.[6]

  • Broad Labeling Pattern: The labeling is not specific to one amino acid, resulting in complex isotopic distributions that require specialized software for data analysis.[7]

Quantitative Analysis of Protein Turnover

A primary application of deuterium labeling is the measurement of protein synthesis and degradation rates, collectively known as protein turnover. These rates are critical indicators of physiological and pathological states. The data presented below, collated from various in vivo and in vitro studies, illustrates the typical turnover rates observed using D₂O labeling.

Tissue/Cell TypeProtein/FractionSpeciesHalf-Life (t½)Fractional Synthesis Rate (FSR) (%/day)Citation(s)
Mouse LiverHSD17β13Mouse32.3 hours-[8][9][10]
Mouse LiverMixed ProteinsMouse-20- to 70-fold higher than muscle[5]
Mouse LiverMitochondrial EnzymesMouse-13.2 ± 6.8 (Control Diet)[5]
Mouse LiverMitochondrial EnzymesMouse-15.9 ± 7.9 (NAFLD Model)[5]
Mouse Skeletal MuscleMyofibrillar ProteinsMouse-1.7 - 2.2[11]
Mouse Skeletal MuscleMixed ProteinsMouseMedian of 10 days-[12]
Mouse HeartMixed ProteinsMouse-Slower than liver, faster than muscle[5]
Cultured MyotubesMixed ProteinsIn Vitro-~30 (at 2 days), ~14 (at 7 days)[11]
AC16 CardiomyocytesProteome-wide MedianIn Vitro16.7 - 17.5 hours-[7]

Note: Turnover rates can vary significantly based on the specific protein, experimental conditions, and the age and physiological state of the animal.

Experimental Protocols

This section provides detailed, synthesized methodologies for conducting deuterium labeling experiments to measure protein turnover, both in vivo (in mice) and in vitro (in cell culture).

In Vivo D₂O Labeling in Mice

This protocol is designed for measuring protein turnover rates in various mouse tissues.

Materials:

  • Deuterium oxide (D₂O, 99.9 atom %)

  • Sterile 0.9% sodium chloride (saline)

  • Standard laboratory mouse diet and housing

  • Tissue collection tools (scalpels, forceps)

  • Liquid nitrogen or dry ice for snap-freezing

  • Homogenization buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA)

  • Reagents for protein digestion: Dithiothreitol (DTT), Iodoacetamide (IAA), Trypsin (MS-grade)

  • LC-MS grade solvents: Water, Acetonitrile, Formic Acid

Procedure:

  • Acclimation: Acclimate mice to their housing and diet for at least one week prior to the experiment.

  • Priming Dose: To rapidly achieve target body water enrichment (typically 4-5%), administer an intraperitoneal (IP) injection of D₂O in isotonic saline. The volume is calculated based on the mouse's body weight and estimated total body water (~60%).

  • Maintenance: Provide ad libitum access to drinking water enriched with D₂O (typically 8% v/v) to maintain a steady-state level of body water enrichment.

  • Time-Course Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 21 days), euthanize cohorts of mice.

  • Tissue Harvest: Rapidly dissect tissues of interest (e.g., liver, skeletal muscle), rinse with ice-cold PBS, blot dry, and immediately snap-freeze in liquid nitrogen. Store samples at -80°C until processing.

  • Protein Extraction:

    • Homogenize frozen tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant containing the soluble proteins.

  • Protein Digestion:

    • Quantify the protein concentration of each lysate.

    • Take a standardized amount of protein (e.g., 50-100 µg) from each sample.

    • Reduce disulfide bonds by adding DTT and incubating at 60°C.

    • Alkylate free cysteine residues by adding IAA and incubating in the dark at room temperature.

    • Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.

  • Sample Cleanup: Desalt the peptide mixture using a solid-phase extraction (SPE) method (e.g., C18 spin columns) to remove contaminants that can interfere with mass spectrometry.

  • LC-MS/MS Analysis: Analyze the purified peptides using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The mass spectrometer will measure the mass-to-charge ratio of the peptides, revealing the mass shift caused by deuterium incorporation.

  • Data Analysis: Use specialized software (e.g., d2ome) to analyze the mass spectra. The software calculates the rate of deuterium incorporation into peptides over the time course, which is then used to model the protein synthesis rate (kₛ) and half-life (t½ = ln(2)/kₛ).

In Vitro D₂O Labeling in Cell Culture

This protocol outlines the steps for measuring protein turnover in cultured cells.

Materials:

  • Cell line of interest and appropriate culture medium

  • Deuterium oxide (D₂O, 99.9 atom %)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer, protease inhibitors, and protein digestion reagents (as above)

  • LC-MS grade solvents

Procedure:

  • Cell Culture: Grow cells to a desired confluency (e.g., 70-80%) in standard culture medium.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium (containing dFBS) with D₂O to a final concentration of 4-8% (v/v).

  • Labeling Initiation: Remove the standard medium, wash the cells once with PBS, and replace it with the D₂O-containing labeling medium. This is time point zero.

  • Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), harvest the cells.

    • For adherent cells, wash with ice-cold PBS, then add lysis buffer directly to the plate.

    • For suspension cells, pellet the cells by centrifugation, wash with PBS, and then resuspend in lysis buffer.

  • Protein Extraction and Digestion: Follow steps 6-8 from the in vivo protocol.

  • LC-MS/MS Analysis and Data Analysis: Follow steps 9-10 from the in vivo protocol.

Sample Preparation for GC-MS Analysis

For analysis of individual amino acid enrichment, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed, which requires derivatization to make the amino acids volatile.

Procedure:

  • Protein Hydrolysis: Hydrolyze protein pellets (obtained after precipitation from lysate) in 6 M HCl at 110°C for 24 hours to break them down into constituent amino acids.

  • Drying: Dry the hydrolysate completely under a stream of nitrogen gas.

  • Derivatization (Two-Step Example): [3]

    • Esterification: Add a solution of 2 M HCl in methanol (B129727) (or deuterated methanol, CD₃OD, to create internal standards) and heat at 80°C for 60 minutes to form methyl esters of the amino acids. Evaporate the solvent.

    • Acylation: Add a solution of pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) and heat at 65°C for 30 minutes to form pentafluoropropionyl derivatives. Evaporate the solvent and reagents.

  • Extraction: Resuspend the final derivatives in a GC-compatible solvent like toluene.

  • GC-MS Analysis: Inject the sample into the GC-MS system. The different amino acid derivatives will be separated by the gas chromatograph before being ionized and detected by the mass spectrometer.

Visualizing Workflows and Pathways

Understanding the complex relationships in metabolic tracing experiments is facilitated by visual diagrams. The following workflows and pathways are represented using the DOT language for Graphviz.

Experimental and Data Analysis Workflow

This diagram outlines the complete process from tracer administration to the final calculation of protein turnover rates.

G cluster_exp Experimental Phase cluster_analytical Analytical Phase cluster_data Data Processing & Interpretation d2o_admin D2O Administration (In Vivo or In Vitro) sampling Time-Course Sampling (Tissues or Cells) d2o_admin->sampling lysis Sample Lysis & Protein Extraction sampling->lysis digestion Protein Digestion (Reduction, Alkylation, Trypsin) lysis->digestion cleanup Peptide Cleanup (SPE) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms spectra Acquire Mass Spectra lcms->spectra identification Peptide/Protein ID spectra->identification enrichment Calculate Deuterium Enrichment identification->enrichment kinetic_model Kinetic Modeling enrichment->kinetic_model turnover_rate Determine Protein Turnover Rate (kₛ, t½) kinetic_model->turnover_rate

General workflow for D₂O-based protein turnover studies.
D₂O Labeling and Incorporation Pathway

This diagram illustrates the biological pathway from D₂O administration to its incorporation into newly synthesized proteins.

G D2O D₂O Administration BodyWater Body Water Pool (²H enriched) D2O->BodyWater Equilibration TCA TCA Cycle & Transamination BodyWater->TCA Deuterium Source NEAA De Novo Synthesis of Non-Essential Amino Acids (NEAAs) TCA->NEAA AAtRNA Aminoacyl-tRNA Synthetase NEAA->AAtRNA Pool of ²H-NEAAs Labeled_tRNA Deuterated Aminoacyl-tRNAs AAtRNA->Labeled_tRNA Charging Ribosome Ribosome Labeled_tRNA->Ribosome Delivery NewProtein Newly Synthesized Protein (²H-labeled) Ribosome->NewProtein Translation

Pathway of deuterium from D₂O into nascent proteins.
mTOR Signaling and Protein Synthesis

Deuterium tracing is a powerful tool to measure the output of signaling pathways that regulate protein synthesis. The mTORC1 pathway is a central regulator of this process, responding to nutrients (like amino acids) and growth factors. Measuring changes in protein synthesis rates via D₂O labeling can provide a quantitative readout of mTORC1 activity.

G cluster_mTORC1 Core Pathway cluster_output Translational Machinery & Output Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 (Active) Nutrients->mTORC1 GrowthFactors Growth Factors (e.g., Insulin) GrowthFactors->mTORC1 S6K1 p-S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 p-4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Translation ↑ mRNA Translation S6K1->Translation eIF4E eIF4E (Released) eIF4EBP1->eIF4E Releases eIF4E->Translation ProteinSynthesis ↑ Protein Synthesis Translation->ProteinSynthesis

The mTORC1 pathway regulating protein synthesis.

Conclusion

Deuterium labeling, particularly through the use of D₂O, offers a robust, safe, and powerful method for interrogating the dynamics of amino acid and protein metabolism.[11] Its application provides unparalleled insights into the regulation of proteostasis in health and disease, making it an invaluable tool for basic research, drug discovery, and clinical investigation. By providing detailed protocols, quantitative reference data, and clear visual guides to the underlying workflows and pathways, this document aims to equip researchers with the foundational knowledge required to successfully implement this transformative technology. As analytical instrumentation and data analysis software continue to advance, the precision and scope of deuterium-based metabolic tracing are set to expand even further, promising new discoveries in the complex world of metabolic regulation.

References

Preliminary Investigation of N-Acetyl-D-methionine-d4 in Cell Culture: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary investigation of N-Acetyl-D-methionine-d4 in a cell culture context. This compound, a deuterated analog of the essential amino acid methionine, serves as a powerful tool for tracing the metabolic fate and flux of methionine through various cellular pathways. This document outlines the core principles of methionine metabolism, details experimental protocols for utilizing this compound in stable isotope tracing studies, presents representative quantitative data, and illustrates key signaling pathways and experimental workflows. The information herein is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively employ this isotopic tracer in their studies.

Introduction to Methionine Metabolism and the Role of this compound

Methionine is an essential sulfur-containing amino acid that plays a central role in cellular metabolism. Beyond its fundamental function as a building block for protein synthesis, methionine is a critical component of one-carbon metabolism.[1] It is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, thereby influencing gene expression and cellular signaling.[2] Furthermore, methionine metabolism is intricately linked to cellular redox homeostasis through the transsulfuration pathway, which leads to the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).[1] Methionine metabolism also contributes to the biosynthesis of polyamines, which are essential for cell growth and proliferation.[1]

N-acetylated amino acids are endogenous metabolites that can be formed by N-acetyltransferases or during the degradation of N-terminally acetylated proteins.[3] N-Acetyl-L-methionine has been shown to be metabolically equivalent to L-methionine.[4] The N-acetyl group is likely removed by acylases, allowing the methionine to enter its metabolic pathways. The use of a deuterated (d4) form, this compound, allows for its distinction from endogenous, unlabeled methionine in mass spectrometry-based analyses. This makes it an ideal tracer for metabolic flux analysis, enabling the quantitative measurement of the rates of metabolic pathways involving methionine.

Quantitative Data Presentation

The following table represents hypothetical quantitative data from a stable isotope tracing experiment using this compound in a cancer cell line. This data illustrates the kind of results that can be obtained from such studies, showcasing the incorporation of the heavy isotope into key metabolites of methionine metabolism.

MetaboliteIsotopic Enrichment (%) (24h)Fold Change vs. Control (Unlabeled)
Methionine-d485.2 ± 4.1-
S-Adenosylmethionine (SAM)-d362.7 ± 5.30.95
S-Adenosylhomocysteine (SAH)-d358.1 ± 4.91.02
Homocysteine-d445.3 ± 3.81.10
Cysteine-d221.5 ± 2.51.05
Glutathione (GSH)-d215.8 ± 1.90.98
Taurine-d28.2 ± 1.11.01

Table 1: Representative isotopic enrichment and fold change of key metabolites in a cancer cell line cultured with this compound for 24 hours. Data are presented as mean ± standard deviation.

Experimental Protocols

Stable Isotope Labeling in Cell Culture

This protocol outlines the general procedure for labeling cells with this compound to trace its metabolic fate.

Materials:

  • Cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Methionine-free medium

  • This compound

  • Dialyzed Fetal Bovine Serum (dFBS)[5]

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks or plates

  • Sterile filters (0.22 µm)

Procedure:

  • Media Preparation:

    • Prepare "heavy" medium by supplementing methionine-free medium with this compound at a concentration equivalent to that of methionine in the standard complete medium.

    • Add dFBS to the desired final concentration (e.g., 10%). The use of dialyzed FBS is crucial to minimize the presence of unlabeled methionine.[5]

    • Sterile-filter the complete "heavy" medium.

  • Cell Culture and Labeling:

    • Culture cells in standard complete growth medium until they reach the desired confluency.

    • For the labeling experiment, aspirate the standard medium, wash the cells once with sterile PBS, and then add the pre-warmed "heavy" medium.

    • Incubate the cells for the desired time points (e.g., 0, 6, 12, 24, 48 hours).

  • Metabolite Extraction:

    • At each time point, aspirate the "heavy" medium and place the culture plates on dry ice.

    • Wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the metabolites for analysis.[6]

Sample Analysis by Mass Spectrometry

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).[7]

Procedure:

  • Chromatographic Separation:

    • Inject the metabolite extracts onto an appropriate LC column (e.g., C18) to separate the metabolites.

  • Mass Spectrometry Analysis:

    • Analyze the eluting metabolites using the mass spectrometer in full scan mode to detect the masses of both unlabeled and deuterated metabolites.

    • Perform tandem mass spectrometry (MS/MS) to confirm the identity of the metabolites.[7]

  • Data Analysis:

    • Process the raw data to identify and quantify the different isotopologues of each metabolite.

    • Calculate the isotopic enrichment for each metabolite at each time point.

    • Use metabolic flux analysis software to model the rates of methionine metabolism.[8]

Visualization of Pathways and Workflows

Methionine Metabolism and Tracing Workflow

The following diagram illustrates the central pathways of methionine metabolism and the workflow for a stable isotope tracing experiment using this compound.

cluster_0 Experimental Workflow cluster_1 Methionine Metabolism A Cell Culture in Standard Medium B Switch to 'Heavy' Medium (with this compound) A->B C Time-Course Incubation B->C D Metabolite Extraction C->D E LC-MS Analysis D->E F Data Analysis & Metabolic Flux Calculation E->F Met_d4 This compound (Tracer) Met Methionine-d4 Met_d4->Met SAM S-Adenosylmethionine-d3 (SAM) Met->SAM MAT Proteins Protein Synthesis Met->Proteins SAH S-Adenosylhomocysteine-d3 (SAH) SAM->SAH Methyltransferases (+CH3 acceptor) Polyamines Polyamine Synthesis SAM->Polyamines Hcy Homocysteine-d4 SAH->Hcy SAHH Hcy->Met MS Cys Cysteine-d2 Hcy->Cys CBS GSH Glutathione-d2 Cys->GSH

Methionine metabolism tracing workflow.
N-Acetylated Amino Acid Signaling

N-terminal acetylation is a widespread protein modification that can influence protein stability, interaction, and function, thereby acting as a signaling event. The following diagram depicts a generalized signaling pathway influenced by N-terminal acetylation.

cluster_0 N-Terminal Acetylation Signaling Ribosome Ribosome NascentProtein Nascent Polypeptide Ribosome->NascentProtein NATs N-terminal Acetyltransferases (NATs) NascentProtein->NATs AcetylatedProtein N-terminally Acetylated Protein NATs->AcetylatedProtein Acetyl-CoA ProteinFolding Altered Protein Folding/Stability AcetylatedProtein->ProteinFolding ProteinInteraction Altered Protein-Protein Interactions AcetylatedProtein->ProteinInteraction SubcellularLocalization Altered Subcellular Localization AcetylatedProtein->SubcellularLocalization CellularResponse Cellular Response ProteinFolding->CellularResponse ProteinInteraction->CellularResponse SubcellularLocalization->CellularResponse

Generalized N-terminal acetylation signaling.

Conclusion

This compound is a valuable tool for the detailed investigation of methionine metabolism in cell culture. Through stable isotope tracing and mass spectrometry, researchers can gain quantitative insights into the flux through key metabolic pathways, including one-carbon metabolism, transsulfuration, and protein synthesis. This technical guide provides the essential framework for designing and executing such experiments, from media preparation to data interpretation. The provided diagrams offer a visual representation of the complex metabolic and signaling networks in which methionine participates. Further research utilizing this compound will undoubtedly continue to unravel the intricate roles of methionine in health and disease, paving the way for novel therapeutic strategies.

References

The Discovery and Significance of Acetylated Methionine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous cellular processes, including protein synthesis, methylation reactions, and antioxidant defense. Its derivatives, particularly those involving acetylation, have garnered significant scientific interest due to their unique biological activities and therapeutic potential. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological significance of acetylated methionine derivatives, with a primary focus on N-acetyl-L-methionine (NALM). We delve into the associated signaling pathways, present quantitative data on their effects, and provide detailed experimental protocols for their study, aiming to equip researchers and drug development professionals with a comprehensive resource in this evolving field.

Discovery and Synthesis of N-Acetyl-L-Methionine

The primary acetylated derivative of methionine of significant interest is N-acetyl-L-methionine (NALM). Its discovery was driven by the need for a more stable and bioavailable form of L-methionine for nutritional and pharmaceutical applications.

Chemical Synthesis

Several methods for the chemical synthesis of NALM have been developed. A common and efficient process involves the reaction of L-methionine with acetic anhydride (B1165640).

Key Reaction Parameters:

ParameterRangeOptimal/PreferredYieldReference
ReactantsL-methionine, Acetic Anhydride--[1]
SolventAqueous alkali->90%[1]
Temperature20-60 °C30-50 °C-[1]
pH6.5-10.07.0-9.5-[1]
Molar Ratio (Acetic Anhydride:L-methionine)1.05-1.701.10-1.30-[1]

Another patented process describes reacting acetic anhydride with methionine at an elevated temperature (not exceeding 100°C) in an inert organic liquid medium, followed by crystallization[2].

Biological Significance and Cellular Functions

N-acetyl-L-methionine is more than just a simple derivative; it is a biologically active molecule with diverse physiological roles.

Bioavailability and Metabolism

NALM serves as a highly bioavailable precursor to L-methionine.[3] Following administration, it is efficiently hydrolyzed by the enzyme aminoacylase (B1246476) I (ACY1) to yield L-methionine and acetate.[4] This metabolic conversion is crucial for its biological activity. Deficiencies in ACY1 can lead to a buildup of N-acetylated amino acids and are associated with neurological disorders.[4]

Role in Protein Stability: The Ac/N-end Rule Pathway

One of the most significant functions of N-terminal acetylation of methionine is its role in the Ac/N-end rule pathway , a major proteolytic system that determines the half-life of proteins. The N-terminal methionine of a newly synthesized protein can be acetylated by N-alpha-acetyltransferases (NATs). This N-terminal acetylated methionine can then be recognized as a degradation signal (degron) by specific E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the protein by the proteasome.[5][6][7] This pathway is crucial for cellular quality control and the regulation of protein homeostasis.

Antioxidant and Cytoprotective Properties

NALM exhibits significant antioxidant properties. It has been shown to protect against oxidative stress by scavenging reactive oxygen species (ROS) and supporting the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[8] Studies have demonstrated its protective effects against liver toxicity induced by compounds like acetaminophen.[9]

Potential Therapeutic Applications

The diverse biological activities of NALM have led to its investigation for various therapeutic applications. It is used in nutritional therapy and as a component of peritoneal dialysis solutions.[10] Its ability to modulate cellular growth and mitochondrial activity has also prompted research into its potential as an anti-cancer agent.[11]

Signaling Pathways Influenced by Methionine Metabolism

While direct signaling studies on NALM are emerging, its role as a methionine precursor implicates it in pathways regulated by methionine availability.

The mTOR Pathway

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Methionine levels are sensed by the cell, and this information is relayed to mTORC1. A key player in this process is the S-adenosylmethionine (SAM) sensor, SAMTOR. When SAM levels are high (indicating sufficient methionine), SAMTOR is released from the GATOR1 complex, leading to the activation of mTORC1.[12][13] Given that NALM is a source of methionine, it can indirectly influence mTORC1 signaling.

The PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and metabolism. Studies have shown that L-methionine intake can influence the expression and phosphorylation of PI3K and Akt.[14] As NALM is converted to L-methionine, it is plausible that it can also modulate this pathway.

Quantitative Data on the Effects of N-Acetyl-L-Methionine

The following tables summarize key quantitative findings from various studies on NALM.

Table 1: Effects of N-Acetyl-L-Methionine on Cancer Cell Lines

Cell LineConcentrationIncubation TimeEffectIC50Reference
Jurkat (human T lymphocyte)125 µg/mL72 hSignificant reduction in cell growth~125 µg/mL (for cell growth reduction at 72h)[11]
Jurkat (human T lymphocyte)125 µg/mL72 hSignificant decrease in mitochondrial activity~175 µg/mL (for mitochondrial activity at 72h)[11]
MTC-SK (human medullary thyroid carcinoma)375 µg/mL48 hDecrease in mitochondrial activityNot determined[11]
MTC-SK (human medullary thyroid carcinoma)500 µg/mL72 hSignificant reduction in mitochondrial activityNot determined[11]

Table 2: In Vivo Effects of N-Acetyl-DL-Methionine in Mice

Animal ModelDoseRoute of AdministrationEffectReference
Male Bom:NMRI mice859.5 mg/kgPeroralInhibition of hepatic glutathione decrease[8]

Other Acetylated Methionine Derivatives

While NALM is the most studied derivative, other acetylated forms of methionine and its metabolites are also of biological interest.

N-Acetyl-Methionine Sulfoxide (B87167)

Methionine is susceptible to oxidation, forming methionine sulfoxide. N-acetyl-methionine sulfoxide can be formed and has been shown to be reduced back to N-acetyl-methionine by the enzyme N-acetyl-methionine sulfoxide reductase, which has been identified in plant tissues.[15][16] This reversible oxidation suggests a potential role in redox signaling and regulation. The Km of the enzyme from spinach chloroplasts for N-acetyl methionine sulfoxide is 0.4 millimolar.[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of acetylated methionine derivatives.

Quantification of N-Acetyl-L-Methionine by LC-MS/MS

This protocol outlines a general approach for the quantification of NALM in biological fluids.

Objective: To accurately measure the concentration of N-acetyl-L-methionine in plasma or serum.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Mixed-mode chromatography column (e.g., Acclaim™ Trinity)

  • N-Acetyl-L-methionine standard

  • Stable isotope-labeled internal standard (e.g., [13C, 15N]-NALM)

  • Mobile Phase A: Ammonium formate (B1220265) in water, pH 2.8

  • Mobile Phase B: 80% Ammonium formate in water, 20% acetonitrile

  • Protein precipitation agent (e.g., methanol (B129727) or acetonitrile)

Procedure:

  • Sample Preparation:

    • Thaw plasma/serum samples on ice.

    • To 50 µL of sample, add 450 µL of a solution containing the internal standard dissolved in the initial mobile phase composition.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject 4 µL of the prepared sample onto the LC-MS/MS system.

    • Perform chromatographic separation using a gradient elution. An example gradient is provided in the reference.[17]

    • Set the mass spectrometer to operate in Single Reaction Monitoring (SRM) mode.

    • Define the specific precursor-to-product ion transitions for NALM and the internal standard.

  • Data Analysis:

    • Generate a standard curve by analyzing known concentrations of the NALM standard.

    • Quantify NALM in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Aminoacylase I (ACY1) Activity Assay (Colorimetric)

This protocol is adapted from a commercially available colorimetric assay for ACY1 activity.[18]

Objective: To measure the enzymatic activity of ACY1 by quantifying the L-methionine produced from the hydrolysis of N-acetyl-L-methionine.

Principle: ACY1 hydrolyzes N-acetyl-L-methionine to L-methionine and acetate. The liberated L-methionine is then quantified using a ninhydrin-based colorimetric reaction.

Materials:

  • Spectrophotometer

  • 100 mM N-Acetyl-L-Methionine solution, pH 8.0

  • 100 mM Barbital Buffer, pH 8.0

  • 0.5 mM Cobalt Chloride solution

  • ACY1 enzyme solution (or sample containing ACY1)

  • 0.8 mM L-Methionine Standard Solution

  • Ninhydrin Color Reagent

  • Citrate Buffer, pH 5.0

  • 50% (v/v) 1-Propanol Solution

Procedure:

  • Enzymatic Reaction:

    • In a reaction tube, combine the Barbital Buffer, Cobalt Chloride solution, and the enzyme solution/sample.

    • Equilibrate the mixture to 37°C.

    • Initiate the reaction by adding the N-Acetyl-L-Methionine solution.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Prepare a blank reaction without the enzyme.

  • Colorimetric Detection:

    • Stop the enzymatic reaction by adding the Citrate Buffer.

    • Add the Ninhydrin Color Reagent and mix well.

    • Heat the tubes in a boiling water bath for 15 minutes.

    • Cool the tubes to room temperature.

    • Add the 1-Propanol solution and mix.

  • Measurement and Calculation:

    • Measure the absorbance at 570 nm.

    • Prepare a standard curve using the L-Methionine Standard Solution.

    • Determine the amount of L-methionine produced in the enzymatic reaction from the standard curve.

    • Calculate the ACY1 activity, typically expressed as units per milligram of protein (One unit hydrolyzes 1.0 µmole of N-acetyl-L-methionine per hour at pH 8.0 at 37°C).

Aminoacylase 1 (ACY1) Quantification by ELISA

This protocol provides a summary of a typical sandwich ELISA procedure for quantifying ACY1 protein levels.[1][19]

Objective: To measure the concentration of ACY1 protein in biological samples.

Procedure Summary:

  • Preparation: Prepare all reagents, samples, and standards according to the kit instructions.

  • Sample Incubation: Add 100 µL of standard or sample to each well of the antibody-pre-coated microplate. Incubate for 1-2 hours at 37°C.

  • Detection Antibody A: Aspirate the wells and add 100 µL of biotinylated detection antibody (Detection Reagent A). Incubate for 1 hour at 37°C.

  • Wash: Aspirate and wash the wells three times with wash buffer.

  • Detection Antibody B (HRP-conjugate): Add 100 µL of HRP-conjugated streptavidin (Detection Reagent B). Incubate for 30-60 minutes at 37°C.

  • Wash: Aspirate and wash the wells five times.

  • Substrate: Add 90 µL of TMB substrate solution. Incubate for 10-20 minutes at 37°C in the dark.

  • Stop Solution: Add 50 µL of stop solution.

  • Read: Immediately measure the absorbance at 450 nm.

  • Calculation: Calculate the concentration of ACY1 in the samples based on the standard curve.

Visualizations of Key Pathways and Workflows

Signaling Pathways

NALM N-Acetyl-L-Methionine ACY1 Aminoacylase I (ACY1) NALM->ACY1 Hydrolysis LMet L-Methionine SAM S-Adenosylmethionine (SAM) LMet->SAM Synthesis PI3K PI3K LMet->PI3K Influences SAMTOR SAMTOR SAM->SAMTOR Binds GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits mTORC1 mTORC1 GATOR1->mTORC1 Inhibits CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Promotes Akt Akt PI3K->Akt Activates CellSurvival Cell Survival Akt->CellSurvival Promotes ACY1->LMet Protein Nascent Protein (N-term Met) NATs NATs Protein->NATs AcProtein N-terminally Acetylated Protein Ub Ubiquitin Ligase AcProtein->Ub Recognition (Ac/N-end rule) NATs->AcProtein Acetylation Proteasome Proteasome Ub->Proteasome Targets for Degradation Protein Degradation Proteasome->Degradation

Caption: Key cellular pathways influenced by acetylated methionine derivatives.

Experimental Workflows

cluster_quantification LC-MS/MS Quantification of NALM cluster_activity ACY1 Activity Assay start_q Biological Sample (Plasma, Serum) prep_q Protein Precipitation & Internal Standard Spiking start_q->prep_q analysis_q LC-MS/MS Analysis (SRM Mode) prep_q->analysis_q data_q Data Processing & Quantification analysis_q->data_q start_a Enzyme Source (Cell Lysate, Tissue Homogenate) reaction_a Incubation with N-Acetyl-L-Methionine start_a->reaction_a detection_a Colorimetric Detection of L-Methionine reaction_a->detection_a calc_a Calculation of Enzyme Activity detection_a->calc_a

Caption: Experimental workflows for the analysis of N-acetyl-L-methionine.

Conclusion and Future Directions

Acetylated methionine derivatives, particularly N-acetyl-L-methionine, are molecules of significant biological and therapeutic interest. Their role extends from being a simple nutritional supplement to a key regulator of protein stability and cellular homeostasis. The intricate connections to major signaling pathways like mTOR and PI3K/Akt highlight their importance in fundamental cellular processes.

Future research should focus on elucidating the direct signaling effects of NALM, independent of its conversion to methionine. Further investigation into other acetylated methionine derivatives and their specific biological functions is also warranted. The development of more sensitive and high-throughput analytical methods will be crucial for advancing our understanding of the pharmacokinetics and pharmacodynamics of these compounds. As our knowledge in this area expands, so too will the potential for harnessing acetylated methionine derivatives for novel therapeutic strategies in a range of diseases, from metabolic disorders to cancer.

References

Methodological & Application

Application Note: High-Throughput Quantification of N-Acetyl-L-methionine in Human Plasma using N-Acetyl-D-methionine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Acetyl-L-methionine in human plasma. The method utilizes a simple and rapid protein precipitation for sample preparation and employs N-Acetyl-D-methionine-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision. This assay is suitable for high-throughput applications in clinical research, metabolomics, and drug development.

Introduction

N-Acetyl-L-methionine is a derivative of the essential amino acid L-methionine. It is involved in various metabolic pathways and has been investigated for its potential therapeutic effects. Accurate quantification of N-Acetyl-L-methionine in biological matrices like plasma is crucial for understanding its pharmacokinetics and physiological roles. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[1][2] This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more reliable and reproducible results.[1][2] This application note provides a detailed protocol for the extraction and quantification of N-Acetyl-L-methionine from human plasma using a straightforward protein precipitation procedure followed by LC-MS/MS analysis.

Experimental

Materials and Reagents

  • N-Acetyl-L-methionine (≥98% purity)

  • This compound (≥98% isotopic purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

Instrumentation

  • A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Standards and Quality Control Samples

Stock solutions of N-Acetyl-L-methionine and this compound were prepared in methanol (B129727) at a concentration of 1 mg/mL. A series of working standard solutions of N-Acetyl-L-methionine were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. The internal standard working solution was prepared by diluting the this compound stock solution to a final concentration of 100 ng/mL in the same diluent.

Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions of N-Acetyl-L-methionine.

Sample Preparation

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (98% Mobile Phase A).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

A reverse-phase C18 column was used for chromatographic separation. The mass spectrometer was operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to detect the transitions for N-Acetyl-L-methionine and its deuterated internal standard.

Table 1: LC-MS/MS Parameters

ParameterValue
LC System
ColumnC18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
0.0 - 1.0 min2% B
1.0 - 5.0 min2% to 95% B
5.0 - 6.0 min95% B
6.0 - 6.1 min95% to 2% B
6.1 - 8.0 min2% B
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
N-Acetyl-L-methioninePrecursor: 192.1 m/z, Product: 132.1 m/z, Collision Energy: 15 eV
This compoundPrecursor: 196.1 m/z, Product: 136.1 m/z, Collision Energy: 15 eV

Results and Discussion

The developed method demonstrated excellent performance for the quantification of N-Acetyl-L-methionine in human plasma. The use of this compound as an internal standard effectively compensated for matrix effects and any variability during sample processing.

Data Presentation

The quantitative performance of the method was evaluated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Table 2: Linearity of the Calibration Curve

AnalyteCalibration Range (ng/mL)
N-Acetyl-L-methionine1 - 1000>0.995

Table 3: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Intra-day Accuracy (%)Inter-day Accuracy (%)
LQC56.88.2104.5102.3
MQC504.56.198.799.5
HQC5003.25.4101.2100.8

Table 4: Recovery

QC LevelAnalyte Recovery (%)Internal Standard Recovery (%)
LQC88.590.1
MQC91.289.5
HQC92.891.7

Visualization of Experimental Workflow and Principles

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma add_is Add 20 µL IS (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Add 300 µL Ice-cold Acetonitrile vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute vortex3 Vortex reconstitute->vortex3 transfer Transfer to Vial vortex3->transfer inject Inject 5 µL transfer->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the quantification of N-Acetyl-L-methionine.

internal_standard_principle cluster_process Analytical Process cluster_variability Sources of Variability cluster_output Result analyte Analyte (N-Acetyl-L-methionine) sample_prep Sample Preparation (e.g., extraction loss) analyte->sample_prep matrix_effects Matrix Effects (Ion Suppression/Enhancement) analyte->matrix_effects instrument_drift Instrument Drift analyte->instrument_drift is Internal Standard (this compound) is->sample_prep is->matrix_effects is->instrument_drift accurate_quant Accurate Quantification sample_prep->accurate_quant Compensation matrix_effects->accurate_quant Compensation instrument_drift->accurate_quant Compensation

Caption: Principle of using a deuterated internal standard for accurate quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of N-Acetyl-L-methionine in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method well-suited for routine analysis in a variety of research and clinical settings. The excellent linearity, precision, and accuracy of the method ensure the generation of high-quality data for pharmacokinetic studies, clinical monitoring, and metabolomic research.

References

Application Note: Quantitative Analysis of Methionine in Human Plasma using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of methionine in human plasma. The method utilizes a stable isotope-labeled internal standard, N-Acetyl-D-methionine-d4, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation. This stable isotope dilution method provides high accuracy and precision, making it suitable for clinical research and drug development applications where reliable measurement of methionine is critical.

Introduction

Methionine is an essential sulfur-containing amino acid that plays a central role in numerous metabolic processes, including protein synthesis and methylation reactions. Accurate quantification of methionine in biological matrices like plasma is crucial for clinical research in areas such as nutritional assessment, inborn errors of metabolism, and studying the effects of therapeutic interventions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[1] The use of a stable isotopically labeled (SIL) internal standard is the preferred approach for quantitative LC-MS/MS assays as it corrects for variability during sample preparation and analysis, thereby ensuring the highest accuracy and precision.[2][3] This protocol employs this compound as the internal standard for the quantification of endogenous methionine. While the use of a SIL internal standard with a chemical structure identical to the analyte is most common, this compound serves to correct for injection volume and potential matrix effects during ionization.

Principle of the Method

The methodology is based on the principle of stable isotope dilution. A known concentration of the heavy-isotope labeled internal standard (this compound) is spiked into all samples, calibrators, and quality controls. The plasma samples then undergo protein precipitation. Following chromatographic separation, the analyte (methionine) and the internal standard are detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of methionine in unknown samples.

G Figure 1. Conceptual workflow for stable isotope dilution analysis. cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Sample Plasma Sample (Unknown Methionine) Spike Add Known Amount of this compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., with Acid/Solvent) Spike->Precipitate Centrifuge Centrifugation & Supernatant Collection Precipitate->Centrifuge Inject Inject Supernatant into LC-MS/MS System Centrifuge->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Measure Peak Areas Separate->Detect Ratio Calculate Peak Area Ratio (Methionine / IS) Detect->Ratio CalCurve Plot Ratio vs. Concentration for Calibration Standards Ratio->CalCurve Calculate Determine Sample Concentration from Calibration Curve CalCurve->Calculate

Caption: Conceptual workflow for stable isotope dilution analysis.

Experimental Protocols

Materials and Reagents
  • Methionine (≥99% purity) - Sigma-Aldrich

  • This compound (≥98% purity, ≥99% isotopic purity) - Isotope Vendor

  • LC-MS Grade Water - Fisher Scientific

  • LC-MS Grade Acetonitrile - Fisher Scientific

  • Formic Acid (Optima™ LC/MS Grade) - Fisher Scientific

  • Sulfosalicylic Acid - Sigma-Aldrich

  • Human Plasma (K2-EDTA) - BioIVT

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Preparation of Standards and Solutions
  • Methionine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of methionine in 10 mL of LC-MS grade water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of LC-MS grade water.

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS Stock Solution 1:1000 with a solution of 50:50 acetonitrile/water.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking appropriate amounts of the Methionine Stock Solution into charcoal-stripped (surrogate) human plasma to achieve the desired concentration range (e.g., 1-200 µM).

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for calibrators, QCs, and unknown plasma samples.

  • Pipette 100 µL of the respective sample (calibrator, QC, or plasma) into the labeled tubes.

  • Add 10 µL of 30% sulfosalicylic acid to each tube to precipitate proteins.[4][5]

  • Vortex each tube for 30 seconds.

  • Incubate the tubes at 4°C for 30 minutes.

  • Centrifuge the tubes at 12,000 rpm for 5 minutes.[4][5]

  • Transfer 50 µL of the clear supernatant to a clean autosampler vial.

  • Add 450 µL of the Internal Standard Working Solution (1 µg/mL) to each vial.

  • Cap the vials, vortex briefly, and place them in the autosampler for analysis.

G Figure 2. Sample preparation workflow. start Start | 100 µL Plasma Sample step1 Add 10 µL 30% Sulfosalicylic Acid Protein Precipitation start->step1 step2 Vortex 30 seconds step1->step2 step3 Incubate 4°C for 30 min step2->step3 step4 Centrifuge 12,000 rpm for 5 min step3->step4 step5 Transfer 50 µL Supernatant To new vial step4->step5 step6 Add 450 µL Working IS Solution Dilution & IS Spiking step5->step6 end Inject into LC-MS/MS step6->end

Caption: Sample preparation workflow.

LC-MS/MS Method

The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Optimized MS/MS Parameters

Parameter Methionine This compound
Ionization Mode ESI Positive ESI Positive
Precursor Ion (Q1) m/z 150.2 196.3
Product Ion (Q3) m/z 104.1 137.2
Dwell Time (ms) 100 100
Collision Energy (V) 15 18

| Cone Voltage (V) | 25 | 30 |

Note: These MRM transitions are representative and should be optimized for the specific instrument used.

Table 2: Chromatographic Conditions

Parameter Value
LC System ACQUITY UPLC I-Class or equivalent[6]
Column ACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm[6]
Column Temperature 45 °C[6]
Mobile Phase A Water + 0.1% Formic Acid[6]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[6]
Flow Rate 0.6 mL/min[6]
Injection Volume 5 µL

| Gradient | 0-0.5 min: 2% B; 0.5-3.0 min: 2-30% B; 3.0-3.1 min: 30-95% B; 3.1-4.0 min: 95% B; 4.1-5.0 min: 2% B |

Data Analysis and Quantification

Data acquisition and processing are performed using the instrument manufacturer's software (e.g., MassLynx, Analyst). A calibration curve is generated by plotting the peak area ratio of Methionine to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x weighting factor is typically used. The concentrations of methionine in QC and unknown samples are then calculated from this regression equation.

Method Performance Characteristics

The method should be validated according to regulatory guidelines. The following table summarizes typical performance characteristics for this type of assay.

Table 3: Representative Method Performance Characteristics

Parameter Result
Linearity (r²) > 0.995
Calibration Range 1.0 - 200 µM
Lower Limit of Quantification (LLOQ) 1.0 µM
Intra-day Precision (%CV) < 10%[7]
Inter-day Precision (%CV) < 12%[7]
Accuracy (% Bias) Within ±15% of nominal value[7]
Matrix Effect Minimal, compensated by internal standard

| Recovery | > 85% |

Conclusion

This application note provides a detailed protocol for the quantitative determination of methionine in human plasma using an LC-MS/MS method with a stable isotope-labeled internal standard. The simple sample preparation and rapid analysis time make this method highly efficient and suitable for high-throughput applications. The use of this compound as an internal standard ensures high accuracy and reproducibility, making the method a reliable tool for researchers, scientists, and drug development professionals.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of N-Acetyl-D-methionine using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-D-methionine is a derivative of the essential amino acid methionine. The acetylation of amino acids is a critical post-translational modification that can influence protein stability and function.[1] Furthermore, N-acetylated amino acids are being investigated for their therapeutic potential and as biomarkers for various metabolic states. Accurate and sensitive quantification of N-Acetyl-D-methionine in biological matrices is crucial for advancing research in these areas.

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Acetyl-D-methionine in human plasma. The method utilizes a stable isotope-labeled internal standard, N-Acetyl-D-methionine-d4, to ensure high accuracy and precision. The sample preparation is straightforward, involving a protein precipitation step. Chromatographic separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the retention and separation of polar analytes like N-acetylated amino acids.[2][3][4]

Experimental Protocols

Materials and Reagents
  • N-Acetyl-D-methionine (analytical standard)

  • This compound (internal standard)[5]

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Human plasma (K2-EDTA)

  • 5% (w/v) Sulfosalicylic acid in water

Sample Preparation Protocol
  • Thaw Samples: Thaw human plasma samples, calibration curve standards, and quality control samples on ice.

  • Protein Precipitation: To 50 µL of each sample, add 150 µL of a 5% sulfosalicylic acid solution containing the internal standard, this compound, at a concentration of 100 ng/mL.

  • Vortex: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Transfer Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dilute: Dilute the supernatant 1:10 with the initial mobile phase (95% Acetonitrile, 5% Water with 10 mM Ammonium Formate and 0.1% Formic Acid).

  • Inject: Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC column with an amide stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) is recommended for optimal retention and peak shape of polar analytes.[2][7]

  • Mobile Phase A: 10 mM Ammonium Formate and 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 10 mM Ammonium Formate and 0.1% Formic Acid in 95:5 Acetonitrile:Water.[7]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 95.0
    2.0 80.0
    4.0 50.0
    4.1 20.0
    5.0 20.0
    5.1 95.0

    | 7.0 | 95.0 |

Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored. The collision energies provided are starting points and should be optimized for the specific instrument used.[8][9][10][11]

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)
    N-Acetyl-D-methionine (Quantifier) 192.1 132.1 100 25 15
    N-Acetyl-D-methionine (Qualifier) 192.1 88.1 100 25 20

    | This compound (Internal Standard) | 196.1 | 136.1 | 100 | 25 | 15 |

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations. The results should be summarized in the following tables.

Table 1: Calibration Curve Performance

Analyte Calibration Range (ng/mL) Weighting

| N-Acetyl-D-methionine | 1 - 1000 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) (n=6) Inter-day Precision (%CV) (n=18) Intra-day Accuracy (%) Inter-day Accuracy (%)
Low 5 < 15 < 15 85 - 115 85 - 115
Medium 50 < 15 < 15 85 - 115 85 - 115

| High | 800 | < 15 | < 15 | 85 - 115 | 85 - 115 |

Table 3: Method Sensitivity

Analyte Limit of Detection (LOD) (ng/mL) Limit of Quantification (LOQ) (ng/mL)

| N-Acetyl-D-methionine | 0.5 | 1.0 |

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard in 5% Sulfosalicylic Acid (150 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute 1:10 with Initial Mobile Phase supernatant->dilute inject Inject into LC-MS/MS dilute->inject hilic HILIC Separation inject->hilic ms_detection Mass Spectrometry (ESI+, MRM) hilic->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow from sample preparation to data analysis.

metabolic_pathway cluster_pathway Metabolic Pathway of N-Acetyl-D-methionine methionine D-Methionine synthesis Methionine N-acetyltransferase methionine->synthesis acetyl_coa Acetyl-CoA acetyl_coa->synthesis n_acetyl_methionine N-Acetyl-D-methionine degradation Aminoacylase I n_acetyl_methionine->degradation acetate Acetate synthesis->n_acetyl_methionine degradation->methionine Reforms D-Methionine degradation->acetate

Caption: Simplified metabolic pathway of N-Acetyl-D-methionine.

References

Application Notes and Protocols for N-Acetyl-D-methionine-d4 in Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful and widely used method in quantitative proteomics for the accurate determination of relative protein abundance between different cell populations.[1] This technique relies on the metabolic incorporation of "heavy" amino acids containing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the entire proteome of one cell population, while a control population is cultured with the "light," natural abundance counterpart. When the two cell populations are mixed, the relative abundance of proteins can be precisely quantified by mass spectrometry by comparing the signal intensities of the heavy and light peptide pairs.

N-Acetyl-D-methionine-d4 is a deuterated form of N-Acetyl-D-methionine, a derivative of the essential amino acid methionine.[2] While not a direct replacement for canonical amino acids in traditional SILAC experiments, its unique structure allows for its application in tracing the metabolic fate of acetylated amino acids and studying the dynamics of protein synthesis and post-translational modifications. This document provides a detailed protocol for the application of this compound in stable isotope labeling experiments for quantitative mass spectrometry.

Principle of Labeling with this compound

The underlying principle of using this compound for stable isotope labeling involves its uptake by cells and its subsequent metabolic processing. It is hypothesized that intracellular enzymes, such as aminoacylases, can deacetylate this compound to yield D-methionine-d4. This deuterated D-methionine can then potentially be converted to L-methionine-d4 and incorporated into newly synthesized proteins. This allows for the differentiation of "new" (heavy) proteins from "old" (light) proteins.

Alternatively, this compound can be used to trace metabolic pathways where N-acetylated amino acids are intermediates or signaling molecules. This application note focuses on its use as a metabolic precursor for labeling newly synthesized proteins.

Experimental Protocols

Cell Culture and Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

  • This compound

  • Methionine-free cell culture medium (e.g., DMEM for SILAC)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Cell line of interest

  • Standard cell culture reagents and equipment

Procedure:

  • Cell Line Expansion: Grow the chosen cell line in standard complete medium until the desired number of cells for the experiment is reached.

  • Adaptation to Methionine-Free Medium (Optional but Recommended): For robust labeling, it is advisable to gradually adapt the cells to a medium containing a low concentration of methionine before switching to a completely methionine-free medium.

  • Preparation of Labeling Medium:

    • Prepare "Heavy" medium: Supplement methionine-free medium with this compound at a final concentration to be optimized (e.g., 0.1-1 mM).

    • Prepare "Light" medium: Supplement methionine-free medium with an equimolar concentration of unlabeled N-Acetyl-D-methionine.

    • Add dFBS to a final concentration of 10% (or as required by the cell line).

  • Labeling:

    • Plate an equal number of cells for the "heavy" and "light" conditions.

    • Remove the standard medium, wash the cells once with PBS.

    • Add the prepared "Heavy" or "Light" labeling medium to the respective cell populations.

    • Culture the cells for a duration sufficient to allow for significant protein turnover and incorporation of the label. This will vary between cell lines and should be determined empirically (e.g., 5-7 cell doublings).

  • Experimental Treatment: Once labeling is complete, cells can be subjected to the experimental conditions of interest (e.g., drug treatment, differentiation induction).

  • Cell Harvest:

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Sample Preparation for Mass Spectrometry

Materials:

  • Cell lysates (heavy and light)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 spin columns for desalting

Procedure:

  • Protein Mixing: Mix equal amounts of protein from the "heavy" and "light" lysates.

  • Reduction and Alkylation:

    • Add DTT to the mixed lysate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 30 minutes.

  • Protein Precipitation (Optional): Precipitate the proteins using acetone (B3395972) or TCA to remove interfering substances.

  • In-solution or In-gel Digestion:

    • In-solution: Dilute the sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the concentration of denaturants. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • In-gel: Run the mixed protein sample on a 1D SDS-PAGE gel. Excise the entire protein lane, cut it into small pieces, and perform in-gel digestion with trypsin.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid) and analyze using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

Data Presentation

The following tables represent hypothetical data that could be obtained from a quantitative proteomics experiment using this compound labeling.

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₉D₄NO₃S[3]
Molecular Weight195.27 g/mol [3]
Isotopic Enrichment≥99 atom % D[3][4]
Chemical Purity≥96%[3][4]

Table 2: Example Quantitative Proteomics Data

Protein IDGene NameH/L Ratiop-valueRegulation
P02768ALB0.980.85Unchanged
P60709ACTB1.020.91Unchanged
Q06830HSP90AA12.540.001Upregulated
P04637TP530.450.005Downregulated
P10636G6PD1.890.02Upregulated

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Start Cell Culture B Split into two populations A->B C1 Culture in 'Light' Medium (Unlabeled N-Acetyl-D-methionine) B->C1 C2 Culture in 'Heavy' Medium (this compound) B->C2 D Apply Experimental Treatment C1->D C2->D E Harvest Cells & Lyse D->E F Mix 'Light' and 'Heavy' Lysates (1:1) E->F G Reduce, Alkylate & Digest (Trypsin) F->G H Desalt Peptides G->H I LC-MS/MS Analysis H->I J Data Analysis & Quantification I->J

Caption: Experimental workflow for stable isotope labeling using this compound.

Signaling_Pathway cluster_uptake Cellular Uptake and Metabolism cluster_incorporation Protein Synthesis A This compound (in medium) B Cellular Uptake A->B C Intracellular Pool of This compound B->C D Deacetylation (Aminoacylase) C->D E D-methionine-d4 D->E F Conversion to L-methionine-d4 E->F G L-methionine-d4 F->G H Aminoacyl-tRNA Synthetase G->H I Met-tRNA(Met)-d4 H->I J Ribosome I->J K Incorporation into Newly Synthesized Proteins J->K

Caption: Proposed metabolic pathway for the incorporation of this compound into proteins.

References

Application Notes and Protocols for N-Acetyl-D-methionine-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-methionine-d4 (d4-NAM) is a deuterated form of N-acetyl-D-methionine, a derivative of the amino acid methionine. In the realm of pharmacokinetics, the primary and critical application of d4-NAM is as a stable isotope-labeled (SIL) internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of deuterated internal standards is considered the gold standard in pharmacokinetic studies, ensuring high accuracy and precision in the quantification of therapeutic agents and their metabolites in complex biological matrices.[1][2]

The structural similarity between d4-NAM and its non-deuterated counterpart, along with its distinct mass difference, allows it to mimic the analyte's behavior during sample preparation and analysis. This mimicry effectively compensates for variability in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to reliable and reproducible pharmacokinetic data.[1][2]

These application notes provide a comprehensive overview of the use of this compound in pharmacokinetic studies, including detailed experimental protocols and data presentation.

Core Principles of Deuterated Internal Standards

An ideal internal standard co-elutes with the analyte of interest and experiences the same experimental variations. By adding a known concentration of the deuterated internal standard to all samples, including calibration standards and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This normalization corrects for potential errors introduced during the analytical workflow.[1][2]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic data for a theoretical drug, "Drug X," quantified using this compound as an internal standard. This data is for illustrative purposes to demonstrate how results from such a study would be presented.

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mL450 ± 55
Tmax (Time to Maximum Concentration)h2.0 ± 0.5
AUC(0-t) (Area Under the Curve)ng·h/mL2800 ± 350
t1/2 (Half-life)h8.5 ± 1.2
CL/F (Apparent Clearance)L/h15.2 ± 2.1
Vd/F (Apparent Volume of Distribution)L180 ± 25

Experimental Protocols

Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol outlines a typical protein precipitation method for the extraction of an analyte from plasma samples prior to LC-MS/MS analysis, using this compound as an internal standard.

Materials:

  • Human plasma samples (stored at -80°C)

  • This compound (Internal Standard) working solution (e.g., 100 ng/mL in 50% methanol)

  • Acetonitrile (B52724) (ACN), LC-MS grade, containing 0.1% formic acid (Protein Precipitation Solution)

  • Microcentrifuge tubes (1.5 mL) or 96-well deep-well plates

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

Methodology:

  • Thaw frozen plasma samples on ice.

  • Vortex each plasma sample for 10 seconds to ensure homogeneity.

  • Aliquot 100 µL of each plasma sample (calibration standards, quality controls, and unknown study samples) into labeled microcentrifuge tubes.

  • Add 20 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).

  • Vortex mix for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (with 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to clean autosampler vials or a 96-well plate.

  • The samples are now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol provides representative conditions for the quantification of an analyte using this compound as an internal standard. Instrument parameters will need to be optimized for the specific analyte of interest.

Instrumentation:

  • UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte (Hypothetical): Q1: [M+H]+ → Q3: [Product Ion]+

    • This compound (IS): Q1: 196.1 → Q3: 108.1 (Example transition, to be optimized)

  • Instrument Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 1000 L/h

    • Collision energy and other parameters should be optimized for the specific analyte and internal standard.

Visualizations

Diagram 1: Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study utilizing this compound as an internal standard.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Phase cluster_2 Data Analysis A Biological Sample Collection (e.g., Plasma) B Addition of this compound (IS) A->B C Protein Precipitation / Extraction B->C D LC-MS/MS Analysis C->D E Data Acquisition (Analyte & IS Peak Areas) D->E F Calculation of Analyte/IS Ratio E->F G Quantification using Calibration Curve F->G H Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) G->H

Figure 1. Workflow for pharmacokinetic analysis using a deuterated internal standard.
Diagram 2: Metabolic Fate of N-Acetyl-D-methionine

While this compound is primarily used as an analytical standard and not a therapeutic agent, understanding its potential metabolic fate is relevant. Studies have shown that the acetate (B1210297) moiety of N-acetyl-D-methionine is not readily metabolized.[3] The primary metabolic pathway for N-acetylated amino acids involves deacetylation.

G cluster_0 Metabolism cluster_1 Excretion NAM N-Acetyl-D-methionine Enzyme Aminoacylase I NAM->Enzyme Deacetylation DMeth D-Methionine Excretion Renal Excretion DMeth->Excretion Acetate Acetate (Poorly Metabolized) Acetate->Excretion Enzyme->DMeth Enzyme->Acetate

Figure 2. Proposed metabolic pathway for N-Acetyl-D-methionine.

References

Application Notes and Protocols for N-Acetyl-D-methionine-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-methionine-d4 is a deuterated, stable isotope-labeled form of N-acetyl-D-methionine. Stable isotope-labeled compounds are critical internal standards in quantitative bioanalysis using mass spectrometry. Their use is essential for correcting for matrix effects and variability in sample processing, thereby ensuring the accuracy and precision of analytical methods. This document provides detailed application notes and protocols for the preparation of biological samples, particularly plasma, for the quantitative analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The protocols described herein focus on protein precipitation, a common and effective technique for sample cleanup in bioanalytical workflows. While specific quantitative data for this compound is not extensively available in published literature, this document leverages data from closely related analytes, such as methionine and N-acetylcysteine, to provide a comprehensive guide for method development and validation.

Sample Preparation Techniques

The primary goal of sample preparation is to remove interfering substances from the biological matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. For the analysis of small molecules like this compound in plasma, protein precipitation is a rapid and effective method.

Protein Precipitation

Protein precipitation involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to the plasma sample. This denatures and precipitates the proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analyte of interest, can be directly injected into the LC-MS/MS system or further processed.

Common Precipitating Agents:

  • Acetonitrile (B52724) (ACN): A widely used organic solvent that provides efficient protein removal.

  • Methanol (MeOH): Another effective organic solvent for protein precipitation.

  • Trichloroacetic Acid (TCA): A strong acid that effectively precipitates proteins.

  • Sulfosalicylic Acid (SSA): An acid commonly used for the precipitation of proteins in plasma and urine samples.[1]

The choice of precipitating agent can influence recovery and matrix effects, and therefore should be optimized during method development.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of related compounds (Methionine and N-acetylcysteine) using protein precipitation followed by LC-MS/MS. This data can serve as a benchmark for the expected performance of a method for this compound.

Table 1: Method Validation Parameters for Methionine in Human Plasma by HILIC-MS/MS

ParameterResult
Linearity (R²)≥0.99
Lower Limit of Quantification (LLOQ)0.65 - 173.44 µM (Analyte Dependent)
Intra-day Precision (RSD%)
Low QC3.2 - 14.2%
Medium QC2.0 - 13.6%
High QC1.6 - 11.3%
Inter-day Precision (RSD%)
Low QC3.2 - 14.2%
Medium QC2.0 - 13.6%
High QC1.6 - 11.3%
Accuracy (Bias%)
Low QCWithin ±20%
Medium QCWithin ±15%
High QCWithin ±15%
RecoveryNot explicitly stated for methionine, but the method was successfully applied.
Stability (4°C, 24h)88.5 - 116.5% of nominal concentration
Stability (Freeze-Thaw, 3 cycles)83.5 - 114.9% of nominal concentration

Data adapted from a study on the analysis of 48 endogenous amino acids in human plasma.[2]

Table 2: Method Validation Parameters for N-acetylcysteine (NAC) in Human Plasma by LC-MS/MS

ParameterResult
Linearity50 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)50 ng/mL
Intra-assay Precision (%RSD) 8.7 - 13.4%
Inter-assay Precision (%RSD) 8.7 - 13.4%
Accuracy (Relative Error) -5.9 to 8.5%
RecoveryNot explicitly stated.
StabilityAcceptable benchtop, freeze/thaw, and long-term stability demonstrated.

Data adapted from a validated method for the determination of total N-acetylcysteine in human plasma.[3][4]

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile

This protocol is a general method for the extraction of this compound from plasma samples.

Materials:

  • Human plasma (or other biological matrix)

  • This compound (as internal standard)

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Sample Aliquoting: Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the appropriate amount of this compound working solution to each plasma sample to achieve the desired final concentration.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of ACN to plasma is a good starting point for efficient protein removal.

  • Vortexing: Cap the tubes and vortex vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase compatible with the LC-MS/MS system to increase concentration.

  • Analysis: Inject an appropriate volume of the supernatant (or reconstituted sample) into the LC-MS/MS system.

Protocol 2: Protein Precipitation using Sulfosalicylic Acid (SSA)

This protocol is an alternative to organic solvent precipitation and is particularly useful for amino acid analysis.

Materials:

  • Human plasma (or other biological matrix)

  • This compound (as internal standard)

  • 30% (w/v) Sulfosalicylic acid (SSA) solution

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Sample Aliquoting: Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the appropriate amount of this compound working solution to each plasma sample.

  • Protein Precipitation: Add 10 µL of 30% SSA solution to the plasma sample.

  • Vortexing: Cap the tubes and vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for sample preparation and a decision tree for selecting a suitable technique.

SamplePrepWorkflow Start Plasma Sample Spike Spike with This compound (IS) Start->Spike Precipitate Add Precipitating Agent (e.g., Acetonitrile or SSA) Spike->Precipitate Vortex Vortex to Mix Precipitate->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analyze LC-MS/MS Analysis Supernatant->Analyze

Caption: General workflow for plasma sample preparation.

TechniqueSelection Start Start: Sample Analysis Requirement HighThroughput High Throughput Needed? Start->HighThroughput LowMatrixEffect Minimal Matrix Effect Critical? HighThroughput->LowMatrixEffect No PPT Protein Precipitation (ACN, MeOH, TCA, SSA) HighThroughput->PPT Yes LLE Liquid-Liquid Extraction LowMatrixEffect->LLE Consider SPE Solid-Phase Extraction LowMatrixEffect->SPE Yes PPT->LLE Further Cleanup? LLE->SPE Further Cleanup?

Caption: Decision tree for sample preparation technique selection.

References

Application Notes and Protocols for N-Acetyl-D-methionine-d4 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical tool for understanding cellular physiology and pathophysiology by quantifying the rates of metabolic reactions within a biological system.[1][2] Stable isotope tracers are integral to these studies, allowing researchers to track the fate of atoms through metabolic pathways.[3] N-Acetyl-D-methionine-d4 (d4-NAM) is a deuterated analog of N-acetyl-methionine, a derivative of the essential amino acid methionine. Methionine plays a central role in cellular metabolism, not only as a building block for proteins but also as the precursor for S-adenosylmethionine (SAM), the primary methyl donor for numerous biological methylation reactions, and a key component in polyamine biosynthesis.[4][5] The use of d4-NAM as a tracer allows for the investigation of methionine metabolism and its associated pathways, providing valuable insights in various research areas, including oncology, metabolic diseases, and drug development.

N-acetylated amino acids can be taken up by cells and deacetylated to release the free amino acid. Studies have shown that N-acetyl-L-methionine is metabolically equivalent to L-methionine.[6][7] While the D-isomer is generally less readily metabolized, its utilization can provide specific insights into pathways capable of processing D-amino acids. The deuterium (B1214612) label (d4) on the methyl group of methionine provides a stable isotopic signature that can be traced using mass spectrometry (MS).

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound for metabolic flux analysis in various research contexts.

Key Applications

  • Cancer Metabolism: Many cancers exhibit altered methionine metabolism, including an increased dependence on exogenous methionine. d4-NAM can be used to trace methionine uptake and flux through key pathways like the methionine cycle and transsulfuration pathway in cancer cells, potentially identifying novel therapeutic targets.[4][5]

  • Drug Development: Elucidating the metabolic fate of drug candidates and their impact on cellular metabolism is crucial. d4-NAM can be used to assess how drugs affect methionine metabolism and one-carbon metabolism, providing insights into mechanisms of action and potential off-target effects.

  • Inborn Errors of Metabolism: Studying genetic disorders that affect methionine metabolism can be facilitated by tracing the flux through compromised enzymatic steps.

  • Nutritional Science: Understanding the metabolic fate of different forms of methionine and its derivatives is important for optimizing nutritional formulations.[8]

Principle of the Method

The core principle involves introducing this compound into a biological system (e.g., cell culture, animal model) and monitoring the incorporation of the deuterium label into downstream metabolites over time. The rate of label incorporation and the distribution of labeled isotopologues provide quantitative information about the metabolic fluxes through the pathways of interest. Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique used to detect and quantify the labeled metabolites.[4][5][9]

Experimental Workflow

The general workflow for a metabolic flux analysis experiment using this compound is as follows:

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture/ Animal Model Preparation C Introduction of d4-NAM Tracer A->C B Tracer Preparation (d4-NAM in media) B->C D Time-Course Sampling C->D E Metabolite Extraction D->E F LC-MS Analysis E->F G Data Processing & Isotopologue Distribution Analysis F->G H Metabolic Flux Calculation G->H

Fig. 1: General experimental workflow for metabolic flux analysis using d4-NAM.

Signaling Pathways

The primary metabolic pathways traced by this compound are the Methionine Cycle and the Transsulfuration Pathway.

methionine_pathway d4-NAM d4-NAM d4-Methionine d4-Methionine d4-NAM->d4-Methionine Deacetylation d4-SAM d4-SAM d4-Methionine->d4-SAM MAT d4-SAH d4-SAH d4-SAM->d4-SAH Methyltransferase Substrate Substrate Homocysteine Homocysteine d4-SAH->Homocysteine SAHH Methylated Substrate Methylated Substrate Homocysteine->d4-Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Substrate->Methylated Substrate

Fig. 2: Methionine metabolism highlighting the incorporation of the d4 label.

Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Cells

Objective: To quantify the flux through the methionine cycle and transsulfuration pathway in cultured cells using this compound.

Materials:

  • This compound (d4-NAM)

  • Cell culture medium deficient in methionine

  • Dialyzed fetal bovine serum (dFBS)

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometer (LC-MS)

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.

  • Tracer Introduction:

    • Prepare the labeling medium: methionine-free medium supplemented with d4-NAM at a final concentration of 100-200 µM (concentration may need optimization depending on the cell line) and 10% dFBS.

    • Aspirate the growth medium from the cells, wash once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), harvest the cells.

    • For each time point, place the culture dish on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol to each dish.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

    • Analyze the samples using a high-resolution LC-MS system capable of separating and detecting methionine and its downstream metabolites (e.g., SAM, SAH, cystathionine, cysteine).

    • Monitor the mass isotopologue distributions for each metabolite.

Protocol 2: In Vivo Metabolic Flux Analysis in a Mouse Model

Objective: To investigate the whole-body or tissue-specific methionine metabolism in a mouse model using this compound.

Materials:

  • This compound (d4-NAM)

  • Sterile saline solution

  • Mouse model of interest

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenizer

  • 80% Methanol, ice-cold

  • LC-MS system

Procedure:

  • Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

  • Tracer Administration:

    • Prepare a sterile solution of d4-NAM in saline.

    • Administer the tracer to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage, or tail vein injection). The dosage will need to be optimized based on the specific research question.

  • Time-Course Tissue Collection:

    • At specified time points post-administration (e.g., 0, 30 min, 1, 2, 4 hours), euthanize the mice according to approved animal welfare protocols.

    • Rapidly dissect the tissues of interest (e.g., liver, tumor, brain) and immediately freeze them in liquid nitrogen.

  • Metabolite Extraction from Tissues:

    • Weigh the frozen tissue samples.

    • Homogenize the tissues in ice-cold 80% methanol (e.g., 1 mL per 50 mg of tissue).

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

    • Dry the supernatant as described in Protocol 1.

  • LC-MS Analysis:

    • Reconstitute and analyze the samples as described in Protocol 1.

Data Presentation

Quantitative data from metabolic flux analysis experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Isotopologue Distribution of Methionine Cycle Metabolites in Cultured Cells

MetaboliteTime (hours)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Methionine 095.14.20.50.10.1
120.35.12.31.271.1
45.22.11.00.591.2
82.11.50.80.495.2
241.81.30.70.395.9
SAM 094.94.30.60.10.1
175.28.93.11.511.3
430.110.24.52.153.1
815.38.13.81.970.9
248.96.53.11.679.9
SAH 095.04.20.60.10.1
188.16.32.10.92.6
465.412.15.32.514.7
840.215.37.13.334.1
2425.114.86.93.150.1

M+n represents the isotopologue with n deuterium atoms. The data presented here is hypothetical and for illustrative purposes.

Table 2: Relative Metabolic Fluxes Calculated from Isotopologue Labeling Data

Metabolic FluxControl GroupTreatment GroupFold Changep-value
Methionine Uptake 100 ± 8150 ± 121.5<0.01
SAM Synthesis 80 ± 6110 ± 91.38<0.05
Transmethylation 75 ± 5100 ± 81.33<0.05
Transsulfuration 20 ± 318 ± 20.9>0.05

Flux values are relative to the control group's methionine uptake rate. Data is hypothetical.

Conclusion

This compound is a valuable tool for investigating methionine metabolism through metabolic flux analysis. The protocols and data presentation formats provided here offer a framework for researchers to design and execute robust experiments to gain quantitative insights into cellular metabolism. The adaptability of these methods to various biological systems makes d4-NAM a versatile tracer for basic research, drug discovery, and clinical applications.

References

Practical Guide to Using Deuterated Standards in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative proteomics, accuracy and reproducibility are paramount. Deuterated standards, a type of stable isotope-labeled internal standard (SIL-IS), have become indispensable tools for achieving high-quality quantitative data.[1] By replacing one or more hydrogen atoms with its heavier, stable isotope deuterium, these standards become distinguishable by mass spectrometry without significantly altering their chemical and physical properties.[1][2] This near-identical behavior to the endogenous analyte allows for the correction of variability throughout the entire analytical workflow, from sample preparation to mass spectrometry analysis.[1][3] These application notes provide a practical guide to the effective use of deuterated standards in proteomics, covering core principles, detailed experimental protocols, and data interpretation.

Core Principles of Using Deuterated Standards

The fundamental principle behind using deuterated internal standards is isotope dilution mass spectrometry (IDMS).[4] A known amount of the deuterated standard is spiked into the sample at the earliest stage of preparation.[5] The standard and the endogenous analyte will behave nearly identically during extraction, digestion, and ionization.[6] By measuring the ratio of the mass spectrometry signal of the analyte to the signal of the deuterated standard, precise and accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.[1]

Key Advantages:

  • Correction for Sample Preparation Variability: Compensates for inconsistencies in protein extraction, digestion efficiency, and sample loss.[1]

  • Mitigation of Matrix Effects: Co-elution with the analyte allows the deuterated standard to experience and correct for ion suppression or enhancement caused by complex biological matrices.[1][3]

  • Improved Accuracy and Precision: Leads to more reliable and reproducible quantification of proteins and peptides.[4]

  • Absolute Quantification: Enables the determination of the absolute concentration of a target protein when a standard with a known concentration is used.[7]

Experimental Protocols

Selection of Deuterated Standards

Choosing an appropriate deuterated standard is critical for successful quantitative analysis. Key considerations include:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize signal overlap with the natural isotopic abundance of the analyte.[6] An isotopic enrichment of at least 98% is recommended.[2]

  • Position of Deuterium Labels: Deuterium atoms must be located in stable, non-exchangeable positions within the molecule to prevent their loss during sample processing.[6] Avoid labeling on heteroatoms like -OH, -NH, and -SH groups.[6]

  • Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.[6]

  • Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they are subjected to the same matrix effects.[6]

General Workflow for Quantitative Proteomics using a Deuterated Internal Standard

The following diagram illustrates a typical workflow for a quantitative proteomics experiment utilizing a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike in Deuterated Internal Standard Sample->Spike Lysis Cell Lysis & Protein Extraction Spike->Lysis Digestion Protein Digestion (e.g., with Trypsin) Lysis->Digestion LC LC Separation Digestion->LC MS Mass Spectrometry (MS/MS) LC->MS Extraction Peak Integration & Ratio Calculation (Analyte/Standard) MS->Extraction Quantification Quantification Extraction->Quantification

Quantitative proteomics workflow with a deuterated standard.
Protocol: Protein Precipitation for Plasma Samples

This protocol describes a common method for preparing plasma samples for proteomic analysis.

Materials:

  • Frozen plasma samples, calibration standards, and quality controls (QCs).[1]

  • Deuterated internal standard working solution.[1]

  • Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).[1]

  • Microcentrifuge tubes.

  • Vortex mixer.

  • Centrifuge.

  • Nitrogen evaporator.

  • Reconstitution solution (e.g., mobile phase starting composition).[1]

Methodology:

  • Thaw plasma samples, calibration standards, and QCs on ice and vortex to ensure homogeneity.[1]

  • In a clean microcentrifuge tube, add a specific volume of the plasma sample (e.g., 100 µL).[4]

  • Add a precise volume of the deuterated internal standard working solution to the plasma sample.

  • Add a volume of cold protein precipitation solvent (e.g., 3 volumes of acetonitrile).

  • Vortex the mixture vigorously for 1-2 minutes to precipitate the proteins.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase starting composition.[1]

  • Vortex and centrifuge briefly before LC-MS/MS analysis.[1]

Protocol: In-Solution Protein Digestion

Materials:

  • Protein extract from the previous step.

  • Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

  • Reducing agent (e.g., 10 mM dithiothreitol (B142953) - DTT).

  • Alkylating agent (e.g., 55 mM iodoacetamide (B48618) - IAA).

  • Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5).

  • Trypsin (proteomics grade).

  • Quenching solution (e.g., 1% formic acid).

Methodology:

  • Denature the protein extract by adding denaturation buffer and incubating for 30 minutes at room temperature.

  • Reduce the disulfide bonds by adding DTT and incubating for 1 hour at 37°C.

  • Alkylate the cysteine residues by adding IAA and incubating for 30 minutes in the dark at room temperature.

  • Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M.

  • Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.[8]

  • Quench the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • Dry the purified peptides and reconstitute in the appropriate mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components and ensure co-elution with the internal standard.[1]

Mass Spectrometry (MS) Conditions:

  • The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[8]

  • For targeted proteomics, multiple reaction monitoring (MRM) can be used to specifically monitor the precursor and fragment ions of the analyte and the deuterated standard.

Data Presentation and Analysis

The use of deuterated standards significantly improves the quality of quantitative data. The following tables illustrate the impact on precision and accuracy.

Table 1: Comparison of Quantitative Precision With and Without a Deuterated Internal Standard

Analyte Concentration%RSD without Internal Standard%RSD with Deuterated Internal Standard
Low QC15.25.7
Medium QC12.86.2
High QC14.17.7
Data adapted from a validation study of a bioanalytical method. The use of a deuterated internal standard significantly reduces the relative standard deviation (%RSD), indicating improved precision.[4]

Table 2: Comparison of Quantitative Accuracy With and Without a Deuterated Internal Standard

Analyte ConcentrationAccuracy (%) without Internal StandardAccuracy (%) with Deuterated Internal Standard
Low QC88.598.7
Medium QC115.396.3
High QC85.997.5
Data adapted from a validation study of a bioanalytical method. Accuracy, expressed as the percentage of the nominal concentration, is consistently closer to 100% when a deuterated internal standard is used.[4]

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship in correcting for experimental variability using a deuterated internal standard.

G cluster_workflow Analytical Workflow cluster_variability Sources of Variability cluster_correction Correction Mechanism cluster_output Result Prep Sample Preparation (Extraction, Digestion) Analysis LC-MS/MS Analysis Prep->Analysis Analyte Analyte Signal Prep->Analyte Standard Deuterated Standard Signal Prep->Standard Analysis->Analyte Analysis->Standard Var1 Inconsistent Recovery Var1->Prep Var2 Matrix Effects Var2->Analysis Var3 Injection Volume Variation Var3->Analysis Ratio Ratio (Analyte/Standard) Analyte->Ratio Standard->Ratio Result Accurate & Precise Quantification Ratio->Result

Correction of variability using a deuterated standard.

Conclusion

Deuterated internal standards are a cornerstone of modern quantitative proteomics, enabling researchers to achieve the high levels of accuracy and precision required for reliable biological insights and robust drug development.[1][4] By carefully selecting appropriate standards and implementing well-controlled experimental protocols, the challenges of analytical variability can be effectively overcome, leading to high-quality, reproducible data.

References

Application Notes and Protocols for Amino Acid Tracing with N-Acetyl-D-methionine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine is an essential amino acid crucial for protein synthesis, methylation reactions, and the production of other vital metabolites. Dysregulation of methionine metabolism is implicated in various diseases, including cancer and neurodegenerative disorders. Stable isotope tracing is a powerful technique to elucidate the dynamics of metabolic pathways in vitro and in vivo. N-Acetyl-D-methionine-d4 is a deuterated, N-acetylated form of the D-enantiomer of methionine, designed for use as a metabolic tracer. The N-acetyl group can enhance cell permeability, and the D-form allows for the investigation of specific metabolic pathways that process D-amino acids. The deuterium (B1214612) label (d4) provides a distinct mass shift for tracking the fate of the methionine molecule using mass spectrometry.

These application notes provide a comprehensive guide to designing and conducting amino acid tracing experiments using this compound. Detailed protocols for in vitro cell culture experiments, sample preparation, and mass spectrometry analysis are included, along with illustrative data and visualizations of the relevant metabolic pathways.

Metabolic Pathway of N-Acetyl-D-methionine

The metabolic journey of this compound begins with its transport into the cell, followed by two key enzymatic steps before its core structure is integrated into the broader methionine metabolic network.

  • Deacetylation by Aminoacylase 1 (ACY1): Upon entering the cell, this compound is primarily deacetylated by Aminoacylase 1 (ACY1), a cytosolic enzyme that hydrolyzes N-acetylated amino acids to yield the free amino acid and acetate.[1][2] While ACY1 has a higher affinity for L-enantiomers, it can also process N-acetyl-D-amino acids.[1]

  • Oxidative Deamination by D-amino Acid Oxidase (DAO): The resulting D-methionine-d4 is then acted upon by D-amino acid oxidase (DAO), a peroxisomal flavoenzyme. DAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[3] In this case, D-methionine-d4 is converted to α-keto-γ-methylthiobutyric acid-d4 (KMTB-d4), producing ammonia (B1221849) and hydrogen peroxide as byproducts.

  • Transamination to L-methionine-d4: KMTB-d4 can then be transaminated by various aminotransferases to form L-methionine-d4, thereby entering the central L-methionine metabolic pathways.[3]

  • Integration into L-methionine Metabolism: Once converted to its L-form, methionine-d4 (B12420542) can be utilized in several key cellular processes:

    • Protein Synthesis: Incorporated into newly synthesized proteins.

    • Methionine Cycle: Converted to S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids.[4][5]

    • Transsulfuration Pathway: Used for the synthesis of cysteine, glutathione, and taurine.[5]

The deuterium label on the methyl group and/or the carbon chain allows for the precise tracking of the methionine backbone and its methyl group through these interconnected pathways.

Signaling Pathways and Experimental Logic

The metabolic fate of this compound can be traced to understand its influence on key cellular signaling pathways.

cluster_0 Cellular Uptake and Conversion cluster_1 Methionine Metabolism and Signaling NADMetd4 This compound (Tracer) DMetd4 D-methionine-d4 NADMetd4->DMetd4 Aminoacylase 1 (ACY1) NADMetd4->DMetd4 KMTBd4 α-keto-γ-methylthiobutyric acid-d4 DMetd4->KMTBd4 D-amino Acid Oxidase (DAO) DMetd4->KMTBd4 LMetd4 L-methionine-d4 KMTBd4->LMetd4 Aminotransferases KMTBd4->LMetd4 Protein Protein Synthesis LMetd4->Protein LMetd4->Protein SAM S-adenosylmethionine (SAM) LMetd4->SAM LMetd4->SAM Transsulfuration Cysteine, Glutathione Synthesis LMetd4->Transsulfuration LMetd4->Transsulfuration Methylation DNA, RNA, Protein Methylation SAM->Methylation SAM->Methylation mTORC1 mTORC1 Signaling SAM->mTORC1 Activation SAM->mTORC1

Metabolic fate of this compound and its downstream effects.

Experimental Design and Protocols

In Vitro Stable Isotope Tracing with this compound

This protocol outlines a general procedure for tracing the metabolism of this compound in cultured mammalian cells.

Materials:

  • This compound (isotopic purity > 98%)

  • Mammalian cell line of interest (e.g., HEK293, HeLa, or a specific cancer cell line)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Methionine-free cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards for amino acids (optional, for absolute quantification)

Experimental Workflow Diagram:

CellCulture 1. Cell Culture and Seeding Starvation 2. Methionine Starvation (Optional) CellCulture->Starvation Labeling 3. Labeling with this compound Starvation->Labeling Harvest 4. Cell Harvest and Quenching Labeling->Harvest Extraction 5. Metabolite Extraction Harvest->Extraction LCMS 6. LC-MS/MS Analysis Extraction->LCMS DataAnalysis 7. Data Analysis and Interpretation LCMS->DataAnalysis

Workflow for in vitro amino acid tracing.

Protocol:

  • Cell Culture and Seeding:

    • Culture cells in complete medium until they reach the desired confluency (typically 70-80%).

    • Seed cells into multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 80-90% confluency at the time of harvest. Allow cells to adhere overnight.

  • Methionine Starvation (Optional but Recommended):

    • To enhance the incorporation of the labeled methionine, it is beneficial to deplete the intracellular pool of unlabeled methionine.

    • Aspirate the complete medium and wash the cells once with warm PBS.

    • Add methionine-free medium supplemented with dFBS and other essential nutrients.

    • Incubate the cells for a period of 30 minutes to 2 hours. The duration should be optimized for the specific cell line to avoid inducing a stress response.

  • Labeling with this compound:

    • Prepare the labeling medium by supplementing the methionine-free medium with this compound to a final concentration of 100-200 µM (this should be optimized based on the experimental goals and cell type).

    • Aspirate the starvation medium and add the labeling medium to the cells.

    • Incubate for the desired time points (e.g., 0, 1, 4, 8, 24 hours) to track the dynamic incorporation of the label into different metabolic pools.

  • Cell Harvest and Quenching:

    • At each time point, place the culture plate on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • To quench metabolic activity, add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet the cell debris.

  • Metabolite Extraction:

    • Transfer the supernatant (containing the polar metabolites) to a new tube.

    • The pellet can be used for protein analysis (e.g., to measure incorporation into the proteome).

    • Dry the supernatant using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., Q-Exactive or Triple Quadrupole).

    • Use a suitable column for separating polar metabolites, such as a HILIC column.

    • Develop a targeted method to detect and quantify the d4-labeled and unlabeled isotopologues of methionine and its downstream metabolites.

LC-MS/MS Parameters (Illustrative):

ParameterSetting
Column HILIC (e.g., SeQuant ZIC-pHILIC)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0
Mobile Phase B Acetonitrile
Gradient Optimized for separation of amino acids
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Targeted SIM or PRM

Mass Transitions for Key Metabolites (Illustrative):

MetabolitePrecursor Ion (m/z)Product Ion (m/z)
L-Methionine (unlabeled)150.0583104.0345
L-Methionine-d4154.0834108.0596
S-adenosylmethionine (unlabeled)399.1411250.0856
S-adenosylmethionine-d4403.1662250.0856
Cysteine (unlabeled)122.016876.0393
Cysteine-d4 (from transsulfuration)126.041980.0644
  • Data Analysis and Interpretation:

    • Integrate the peak areas for the different isotopologues of each metabolite.

    • Calculate the fractional enrichment of the d4 label in each metabolite pool over time.

    • Plot the fractional enrichment curves to determine the kinetics of label incorporation.

    • Compare the labeling patterns between different experimental conditions (e.g., control vs. drug-treated cells).

Data Presentation

The quantitative data from a time-course experiment can be summarized in a table to facilitate comparison.

Table 1: Illustrative Fractional Enrichment of d4-Label in Methionine-Related Metabolites Over Time in Cultured Cells

Time (hours)L-Methionine-d4 (%)S-adenosylmethionine-d4 (%)Cysteine-d4 (%)Protein-bound Methionine-d4 (%)
0 0.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
1 65.2 ± 3.145.8 ± 2.55.1 ± 0.82.3 ± 0.4
4 88.9 ± 1.975.3 ± 3.215.7 ± 1.99.8 ± 1.1
8 92.1 ± 1.585.6 ± 2.128.4 ± 2.720.5 ± 2.3
24 94.5 ± 1.290.2 ± 1.845.9 ± 3.548.7 ± 4.1

Note: The data presented in this table are for illustrative purposes only and represent expected trends in a typical experiment. Actual results will vary depending on the cell line, experimental conditions, and analytical methods.

Conclusion

This compound is a valuable tool for tracing the metabolic fate of methionine in biological systems. The experimental design and protocols outlined in these application notes provide a framework for researchers to investigate the intricate network of methionine metabolism and its role in health and disease. By combining stable isotope tracing with high-resolution mass spectrometry, scientists can gain quantitative insights into metabolic fluxes and their regulation, paving the way for the identification of novel therapeutic targets and biomarkers.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Acetyl-D-methionine-d4 Analysis in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal intensity of N-Acetyl-D-methionine-d4 in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.

Troubleshooting Guides

Low or no signal intensity for this compound can arise from several factors throughout the analytical workflow. This guide provides a systematic approach to identify and resolve common issues.

Issue 1: Poor Signal Intensity or No Signal

Possible Causes and Solutions:

  • Suboptimal Ionization Source Parameters: The efficiency of ion generation in the ESI source is critical for signal intensity.

    • Solution: Systematically optimize key ion source parameters. It is recommended to perform an infusion of a standard solution of this compound to tune these parameters effectively.[1] Refer to the Experimental Protocols section for a detailed parameter optimization workflow.

  • Incorrect Mobile Phase Composition: The pH and organic content of the mobile phase significantly influence the ionization efficiency of polar analytes like this compound.

    • Solution: Ensure the mobile phase promotes the formation of the desired ion (e.g., [M+H]+ in positive ion mode). The addition of volatile additives like formic acid or ammonium (B1175870) formate (B1220265) is often beneficial.[2][3] Refer to the Data Presentation section for a comparison of different mobile phase additives.

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress the ionization of the target analyte.[4]

    • Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[5] Additionally, optimizing chromatographic separation to resolve this compound from matrix components is crucial.

  • Instrument Contamination: Contamination of the ion source or mass spectrometer can lead to high background noise and poor signal-to-noise ratios.

    • Solution: Regularly clean the ion source and other relevant components of the LC-MS system. Injecting system suitability test (SST) samples can help identify contamination issues early.

Troubleshooting Workflow:

Troubleshooting Workflow for Low Signal Intensity start Low or No Signal for This compound check_ms Verify MS Functionality (Infuse Standard) start->check_ms check_lc Evaluate LC Performance (Inject Standard in Solvent) check_ms->check_lc Signal present optimize_ms Optimize Ion Source and MS Parameters check_ms->optimize_ms Signal weak/absent check_sample Assess Sample Preparation and Matrix Effects check_lc->check_sample Good peak shape/retention optimize_lc Optimize Mobile Phase and Chromatography check_lc->optimize_lc Poor peak shape/retention improve_sample_prep Enhance Sample Cleanup (e.g., SPE) check_sample->improve_sample_prep Suspect Matrix Effects end Signal Intensity Improved optimize_ms->end optimize_lc->end improve_sample_prep->end

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for this compound?

For N-acetylated amino acids, Electrospray Ionization (ESI) in positive ion mode is generally preferred as it can generate strong signals for the protonated molecule [M+H]+.

Q2: How can I minimize matrix effects when analyzing this compound in biological samples like plasma?

To mitigate matrix effects, consider the following strategies:

  • Advanced Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) instead of simple protein precipitation.

  • Chromatographic Separation: Optimize your LC method to achieve good separation of this compound from the bulk of the matrix components.

  • Dilution: If the signal intensity is sufficient, diluting the sample can reduce the concentration of interfering matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: While this compound is itself a deuterated standard, if it were the analyte, a heavier labeled version (e.g., with more deuterium (B1214612) atoms or ¹³C) would be the ideal internal standard to compensate for matrix effects.

Q3: Can the position of the deuterium label on this compound affect its signal intensity?

The position of the deuterium label should be on a stable part of the molecule to prevent back-exchange with hydrogen atoms from the solvent. If the deuterium atoms are on exchangeable sites (like -OH, -NH, or -SH groups), the mass of the molecule can change, leading to inconsistent signal intensity.

Q4: What are typical MRM transitions for N-Acetyl-methionine?

While specific transitions should always be optimized empirically for your instrument, common fragmentation patterns for N-acetylated amino acids involve the loss of the acetyl group or parts of the amino acid side chain. For N-Acetyl-methionine, you could investigate transitions from the precursor ion [M+H]+ to product ions resulting from neutral losses.

Q5: My deuterated standard elutes slightly earlier than the non-deuterated analyte. Is this a problem?

This is a known chromatographic isotope effect. While a slight difference in retention time is often acceptable, complete co-elution is ideal for the most accurate compensation of matrix effects.[6] If the separation is significant, it could expose the analyte and the standard to different matrix components as they elute, leading to differential ion suppression or enhancement.[7]

Data Presentation

The following tables summarize quantitative data on the impact of mobile phase composition and ion source parameters on the signal intensity of small polar molecules, which can be used as a starting point for optimizing the analysis of this compound.

Table 1: Effect of Mobile Phase Additives on Signal Intensity of Amino Acids

Mobile Phase ModifierRelative Signal Intensity (%)Comments
0.1% Formic Acid100Good for positive ionization, provides protons for [M+H]+ formation.
10 mM Ammonium Formate85Can improve peak shape and is a good buffer.
10 mM Ammonium Acetate70Another common buffer, may be less optimal for positive ESI.
0.1% Acetic Acid65Less acidic than formic acid, may result in lower protonation efficiency.

Data is representative and adapted from studies on similar small polar molecules. Actual performance may vary.

Table 2: Influence of Ion Source Parameters on Signal Intensity

ParameterValueRelative Signal Intensity (%)
Capillary Voltage (kV) 2.570
3.5100
4.585
Cone Voltage (V) 2080
40100
6075
Desolvation Gas Temp (°C) 30088
400100
50092

These values are illustrative and should be optimized for your specific instrument and method.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for this compound Analysis

This protocol is adapted from established methods for amino acid analysis in plasma.[2][7][8]

  • Protein Precipitation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing the internal standard (if different from the analyte).

    • Vortex the mixture for 30 seconds.

    • Incubate at -20 °C for 20 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4 °C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation:

    • Dry the supernatant under a gentle stream of nitrogen at 30 °C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS Method for this compound

This is a general starting method that should be optimized.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point. For highly polar compounds, a HILIC column could also be considered.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 40 V

    • Desolvation Gas Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Source Temperature: 150 °C

    • MRM Transitions: To be determined empirically by infusing a standard solution of this compound.

Protocol 3: Optimization of MS Parameters

This protocol describes a systematic approach to optimizing key MS parameters.

  • Infusion Setup:

    • Prepare a 1 µg/mL solution of this compound in the initial mobile phase.

    • Infuse this solution directly into the mass spectrometer using a syringe pump at a flow rate of 10-20 µL/min.

  • Parameter Optimization (One-Variable-at-a-Time):

    • While infusing, monitor the signal intensity of the precursor ion for this compound.

    • Capillary Voltage: Vary the voltage (e.g., from 2.0 to 5.0 kV in 0.5 kV steps) and record the signal intensity at each step. Choose the voltage that provides the maximum stable signal.

    • Cone Voltage (or equivalent): With the optimal capillary voltage, vary the cone voltage (e.g., from 10 to 80 V in 10 V steps) to find the value that gives the highest precursor ion intensity without significant fragmentation.

    • Gas Temperatures and Flows: Sequentially optimize the desolvation gas temperature, source temperature, and gas flow rates to maximize signal intensity.

  • Collision Energy (for MS/MS):

    • Once the precursor ion is optimized, select it in the first quadrupole.

    • Ramp the collision energy (e.g., from 5 to 50 eV in 5 eV steps) and monitor the intensity of the resulting product ions.

    • Select the one or two most intense and stable product ions for your MRM transitions and note their optimal collision energies.

Experimental Workflow Diagram:

General Experimental Workflow sample_prep Sample Preparation (Protocol 1) lc_separation LC Separation (Protocol 2) sample_prep->lc_separation ms_detection MS/MS Detection (Optimized Parameters) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis results Results data_analysis->results

Caption: A high-level overview of the experimental workflow.

References

Technical Support Center: Deuterated Amino Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of deuterated amino acid standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are deuterated amino acid standards and why are they used?

A1: Deuterated amino acid standards are versions of amino acids where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1] They are widely used as internal standards in mass spectrometry-based quantitative analysis.[1][2][3] Because their chemical and physical properties are very similar to their non-deuterated (endogenous) counterparts, they can be used to accurately account for variations in sample preparation, chromatography, and instrument response, thereby improving the accuracy and reliability of quantification.[1][4][5]

Q2: What are the most critical factors to consider when selecting a deuterated amino acid standard?

A2: When selecting a deuterated internal standard, you should prioritize the following:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize signal overlap with the analyte.[6]

  • Position of Deuterium Labels: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent loss of the label during sample processing and analysis.[6] It is best to avoid labeling at positions prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH, -SH).[6]

  • Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.[6]

  • Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.[6]

Q3: Can the position of deuterium labeling affect my results?

A3: Absolutely. The location of deuterium atoms is critical. If deuterium is placed on a site that can easily exchange with hydrogen from the solvent or matrix (e.g., hydroxyl, amine, or acidic protons), the isotopic label can be lost, leading to inaccurate quantification.[6][7] It is best to choose standards where deuterium is on a carbon backbone, away from exchangeable protons.[8]

Q4: What is the ideal way to store deuterated amino acid standards?

A4: To minimize degradation and isotopic exchange, deuterated standards should be stored under specific conditions. For solid or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[9][10] Solutions should be stored in well-sealed vials at low temperatures (typically 2-8°C or -20°C) and protected from light, especially for photosensitive compounds.[9][10] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[9]

Q5: What solvent should I use to reconstitute and prepare my deuterated standard solution?

A5: The choice of solvent is critical to prevent deuterium-hydrogen (H/D) exchange.[9] High-purity aprotic solvents like acetonitrile (B52724), methanol, or ethyl acetate (B1210297) are generally recommended.[9] It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms with protons from the solvent, which would compromise the isotopic purity of the standard.[9][10][11]

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering potential causes and step-by-step solutions.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Q: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?

A: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[7]

Potential Cause Troubleshooting Action Acceptable Criteria/Expected Outcome
Chromatographic Separation (Isotope Effect) Verify co-elution by overlaying the chromatograms of the analyte and the internal standard.[7]Analyte and internal standard should elute as a single, symmetrical peak. Deuterated compounds may elute slightly earlier in reversed-phase chromatography.[7][12]
Isotopic or Chemical Impurity Request and review the Certificate of Analysis (CoA) from the supplier for isotopic and chemical purity specifications.[7] Analyze the internal standard solution alone to check for the presence of the unlabeled analyte.[6]Isotopic purity should be high (typically >98%).[1] The signal of the unlabeled analyte in the internal standard solution should be minimal.[13]
Deuterium-Hydrogen (H/D) Exchange Conduct an incubation study by leaving the deuterated standard in the sample matrix for the duration of your sample preparation and analysis time. Analyze for any increase in the non-labeled compound.[7]No significant increase in the non-labeled compound should be observed. A 28% increase was seen in one study after just one hour in plasma.[7]
Differential Matrix Effects Perform a post-extraction addition experiment to evaluate the matrix effect on both the analyte and the internal standard.[7]The matrix effects for the analyte and internal standard should be comparable. Differences of 26% or more have been observed in plasma and urine.[7]
Issue 2: High Variability in Internal Standard Signal

Q: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?

A: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[7]

Potential Cause Troubleshooting Action Acceptable Criteria/Expected Outcome
Differential Matrix Effects Ensure co-elution of the analyte and internal standard. If they separate, matrix components can suppress or enhance their ionization to different extents.[5][7]Consistent peak area or height for the internal standard across all samples.
H/D Exchange Review the position of the deuterium labels on the amino acid. Labels on heteroatoms (-OH, -NH) are more prone to exchange.[6] Use aprotic solvents and avoid extreme pH conditions.[9][10]Stable isotopic profile of the internal standard throughout the experiment.
Improper Storage/Handling Review storage conditions (temperature, light exposure).[9] Prepare fresh working solutions from a properly stored stock.[9]Consistent signal intensity when analyzing freshly prepared standards.
Pipetting or Dilution Errors Verify pipette calibration and all dilution calculations. Prepare a fresh dilution series to confirm concentrations.[13]Reproducible signal intensity for standards of the same concentration.

Experimental Protocols & Visualizations

Protocol 1: Verification of Isotopic Purity

Objective: To determine the isotopic purity of a deuterated amino acid standard.

Methodology:

  • Preparation of Standard Solution: Prepare a dilute solution of the deuterated internal standard in a suitable aprotic solvent (e.g., acetonitrile or methanol).[7][9]

  • Mass Spectrometric Analysis: Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.[7]

  • Data Acquisition: Acquire the full scan mass spectrum in the appropriate ionization mode (positive or negative).[7]

  • Data Analysis:

    • Examine the mass spectrum of the standard. The relative intensity of the peak corresponding to the unlabeled analyte should be minimal.[13]

    • Calculate the isotopic enrichment by comparing the peak intensities of the labeled and unlabeled species.[13]

isotopic_purity_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Dilute Standardin Aprotic Solvent ms Infuse into Mass Spec or LC-MS Analysis prep->ms acquire Acquire Full Scan Mass Spectrum ms->acquire analyze Examine Spectrum for Unlabeled Analyte acquire->analyze calculate Calculate Isotopic Enrichment analyze->calculate

Caption: Workflow for verifying the isotopic purity of a deuterated standard.

Protocol 2: Assessment of H/D Exchange

Objective: To determine if the deuterated internal standard is stable under the experimental conditions.

Methodology:

  • Incubation: Incubate a known concentration of the deuterated amino acid standard in a blank matrix (the same type as your samples) for a time equivalent to your entire sample preparation and analysis workflow.[7]

  • Sample Preparation: Process the incubated sample using your standard extraction protocol.

  • LC-MS/MS Analysis: Analyze the extracted sample and monitor the mass transitions for both the deuterated standard and its corresponding unlabeled analog.

  • Data Analysis: Compare the signal of the unlabeled analog in the incubated sample to a control sample (deuterated standard in solvent). A significant increase in the unlabeled signal indicates H/D exchange.[7]

hd_exchange_assessment start Incubate Deuterated Standard in Blank Matrix prep Standard Sample Preparation Protocol start->prep analysis LC-MS/MS Analysis prep->analysis data Monitor Labeled and Unlabeled Analytes analysis->data decision Significant Increase in Unlabeled Signal? data->decision yes H/D Exchange Occurring decision->yes Yes no Standard is Stable decision->no No

References

Technical Support Center: Optimizing Chromatographic Separation of Methionine Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of methionine and its isotopes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for separating methionine and its isotopes?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of underivatized amino acids like methionine. Additionally, hydrophilic interaction liquid chromatography (HILIC) is advantageous for analyzing polar compounds such as amino acids. For the separation of enantiomers (D- and L-methionine), chiral chromatography is necessary. Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, is also employed for retaining and separating methionine.[1][2]

Q2: My methionine peak is tailing. What are the potential causes and solutions?

A2: Peak tailing for methionine can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the amine group of methionine, causing tailing.

    • Solution: Use a well-end-capped column or a column with low silanol activity. Adding a mobile phase modifier like diethylamine (B46881) can help mask silanol groups and improve peak shape.[3]

  • High pH of Mobile Phase: A high pH can lead to interactions with residual silanols.

    • Solution: Optimize the mobile phase pH. Lowering the pH can reduce these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration.[4]

  • Dead Volume: Excessive dead volume in the HPLC system can cause peak broadening and tailing.

    • Solution: Ensure all fittings and tubing are properly connected and minimize tubing length.

Q3: I am observing unexpected peaks in my chromatogram, suggesting methionine oxidation. How can I prevent this?

A3: Methionine is susceptible to oxidation, forming methionine sulfoxide (B87167) and methionine sulfone, which can appear as extra peaks in your chromatogram. This oxidation can occur during sample preparation or on the column itself.[5]

  • During Sample Preparation:

    • Minimize Exposure to Air and High Temperatures: Work quickly and keep samples cool to reduce artefactual oxidation.[6]

    • Use Antioxidants: Adding antioxidants like L-methionine or catalase to your samples can help inhibit oxidation.[6]

  • On-Column Oxidation:

    • Metal Contamination: Metal ions from the column frits or other HPLC components can catalyze oxidation.

      • Solution: Use a chelating agent like EDTA in the mobile phase to sequester metal ions.[5] Columns with MaxPeak High Performance Surfaces can mitigate metal-analyte interactions.

    • Mobile Phase: The choice of mobile phase can influence on-column oxidation.

      • Solution: Consider adding a small amount of an antioxidant to the mobile phase, though care must be taken to ensure it doesn't interfere with the analysis.

Q4: How can I improve the resolution between methionine and its isotopically labeled forms?

A4: Achieving baseline separation of isotopes can be challenging due to their similar physicochemical properties.

  • Optimize the Gradient: A shallower gradient can increase the separation time and improve resolution. Start with a scouting gradient to identify the elution window of your analytes and then create a shallower gradient around that window.[7][8]

  • Mobile Phase Composition: Fine-tuning the mobile phase composition, including the organic solvent ratio and the pH, can alter selectivity and improve resolution.[9][10]

  • Column Chemistry: Experiment with different stationary phases. A column with a different selectivity may provide better resolution.

  • Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase, potentially improving separation.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column.Use a well-end-capped column. Add a competing base (e.g., diethylamine) to the mobile phase to mask silanol sites.[3]
Column overload.Reduce the amount of sample injected.[4]
Inappropriate mobile phase pH.Adjust the mobile phase pH to minimize interactions between methionine and the stationary phase.
Poor Resolution Between Isotopes Gradient is too steep.Employ a shallower gradient over a longer period to enhance separation.[7]
Suboptimal mobile phase composition.Systematically vary the organic solvent-to-buffer ratio and the pH to improve selectivity.[9][10]
Inadequate column chemistry.Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl) to find one with better selectivity for your isotopes.
Methionine Oxidation (Extra Peaks) Oxidation during sample preparation.Minimize sample exposure to air and heat. Consider adding antioxidants like L-methionine to the sample.[6]
On-column oxidation due to metal catalysis.Add a chelating agent like EDTA to the mobile phase. Use columns designed to minimize metal interactions.[5]
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.[11]
Fluctuations in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing and degassing.[12]
Temperature fluctuations.Use a column oven to maintain a stable temperature.[9]
No Peaks or Very Small Peaks Derivatization failure (if using derivatization).Verify the derivatization protocol, including reagent stability and reaction conditions.[13]
Low sample concentration.Concentrate the sample or increase the injection volume (be mindful of potential overload).
Detection issues (e.g., wrong wavelength for UV).Ensure the detector is set to an appropriate wavelength for methionine or its derivative. For underivatized methionine, wavelengths around 210-225 nm are often used.[14]
Split Peaks Sample solvent is too strong.Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[15]
Column contamination or damage.Backflush the column or replace it if necessary.[4]

Experimental Protocols

Protocol 1: General RP-HPLC Separation of Underivatized Methionine

This protocol is a starting point for the separation of methionine using a C18 column.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • C18 column (e.g., Shim-pack CLC-C18, 150 mm x 4.6 mm, 5 µm particle size).[14]

Reagents:

  • Mobile Phase A: 10 mM phosphate (B84403) buffer, pH 7.4.[14]

  • Mobile Phase B: Acetonitrile.

  • Sample Solvent: Mobile Phase A.

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with 100% Mobile Phase A for at least 15 minutes at a flow rate of 1 mL/min.

  • Dissolve the methionine standard or sample in the sample solvent.

  • Inject the sample.

  • Run a gradient elution as follows:

    • 0-10 min: 100% Mobile Phase A.

    • 10-25 min: Linear gradient to 50% Mobile Phase B.

    • 25-30 min: Hold at 50% Mobile Phase B.

    • 30.1-35 min: Return to 100% Mobile Phase A and re-equilibrate.[14]

  • Set the column temperature to 25 °C.[14]

  • Monitor the eluent at 225 nm for UV detection or with an appropriate MS method.[14]

Protocol 2: Chiral Separation of Methionine Enantiomers

This protocol is for the separation of D- and L-methionine using a chiral stationary phase.

Instrumentation:

  • HPLC system with a UV, polarimetric, or circular dichroism detector.

  • Isopropylcarbamate cyclofructan 6 chiral stationary phase column.[16]

Reagents:

  • Mobile Phase: Methanol/Acetonitrile/Acetic Acid/Triethylamine (75/25/0.3/0.2 v/v/v/v).[16]

Procedure:

  • Prepare the mobile phase and degas.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Dissolve the methionine sample in the mobile phase.

  • Inject the sample.

  • Run the analysis in isocratic mode with the specified mobile phase.

  • Monitor the eluent with the chosen detector.

Data Presentation

Table 1: Example HPLC Conditions for Methionine Separation

ParameterMethod 1 (RP-HPLC)[14]Method 2 (Chiral)[16]Method 3 (HILIC)[3]
Column Shim-pack CLC-C18 (150 x 4.6 mm, 5 µm)Isopropylcarbamate cyclofructan 6Silica (150 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Phosphate Buffer (pH 7.4)N/A (Isocratic)10 mM Formic Acid, 5 mM Diethylamine in Water
Mobile Phase B AcetonitrileN/A (Isocratic)Acetonitrile
Gradient 0-10 min: 0% B; 10-25 min: 0-50% BIsocratic: Methanol/ACN/AcOH/TEA (75/25/0.3/0.2)Isocratic: 40% A, 60% B
Flow Rate 1.0 mL/minNot specifiedNot specified
Temperature 25 °CNot specifiedNot specified
Detection UV at 225 nmUV, Polarimetric, or CDUV at 210 nm

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample or Standard Hydrolysis Protein Hydrolysis (if applicable) Sample->Hydrolysis Derivatization Derivatization (Optional) Hydrolysis->Derivatization Dissolution Dissolution in Initial Mobile Phase Derivatization->Dissolution Injection Sample Injection Dissolution->Injection Separation Chromatographic Separation (e.g., RP-HPLC, Chiral, HILIC) Injection->Separation Detection Detection (UV, MS, etc.) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Results Reporting Integration->Report

Caption: General experimental workflow for methionine isotope analysis.

Troubleshooting_Logic Start Chromatographic Problem Identified Problem_Type What is the nature of the problem? Start->Problem_Type Peak_Shape Check for: - Column Overload - Secondary Interactions - Inappropriate Mobile Phase Problem_Type->Peak_Shape Poor Peak Shape Resolution Optimize: - Gradient Profile - Mobile Phase Composition - Column Temperature Problem_Type->Resolution Poor Resolution Retention Verify: - Column Equilibration - Mobile Phase Preparation - System Temperature Stability Problem_Type->Retention Inconsistent Retention Oxidation Investigate: - Sample Prep Procedure - On-Column Effects (Metals) - Mobile Phase Additives Problem_Type->Oxidation Unexpected Peaks Solution_Peak Solutions: - Reduce Sample Load - Use End-Capped Column - Adjust Mobile Phase pH Peak_Shape->Solution_Peak Solution_Res Solutions: - Use Shallower Gradient - Modify Solvent/pH - Adjust Temperature Resolution->Solution_Res Solution_Ret Solutions: - Increase Equilibration Time - Prepare Fresh Mobile Phase - Use Column Oven Retention->Solution_Ret Solution_Ox Solutions: - Add Antioxidants to Sample - Use Chelating Agents - Use Inert Column Hardware Oxidation->Solution_Ox

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Addressing Matrix Effects with N-Acetyl-D-methionine-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Acetyl-D-methionine-d4 as a stable isotope-labeled (SIL) internal standard to mitigate matrix effects in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS/MS analysis?

This compound is the deuterium-labeled form of N-Acetyl-D-methionine. It is used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis.[1] Because it has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes and experiences similar extraction recovery and matrix effects.[2] This allows for more accurate and precise quantification of the target analyte by correcting for variations during sample preparation and analysis.[2][3]

Q2: What are matrix effects and how do they impact bioanalysis?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix (e.g., plasma, urine, tissue).[4] These effects, which can cause ion suppression or enhancement, lead to inaccurate and imprecise quantification of the analyte.[4][5][6] Phospholipids are common culprits behind matrix effects in bioanalysis.[4]

Q3: How does this compound help in addressing matrix effects?

As a SIL-IS, this compound is added at a known concentration to all samples. It is assumed to be affected by matrix interferences in the same way as the endogenous analyte. By using the ratio of the analyte peak area to the internal standard peak area for quantification, variations caused by matrix effects can be normalized, leading to more reliable results.[2]

Q4: Can I use this compound for any analyte?

This compound is specifically designed as an internal standard for the quantification of N-Acetyl-D-methionine. For other analytes, a corresponding stable isotope-labeled internal standard should be used for the most effective compensation of matrix effects.

Q5: Are there any potential issues with using a deuterium-labeled internal standard like this compound?

While highly effective, deuterium-labeled standards can sometimes exhibit slight differences in retention time compared to the unlabeled analyte.[7][8] This can be more pronounced with a higher degree of deuteration. It is crucial to verify that the analyte and the internal standard co-elute to ensure they are subjected to the same matrix effects. Additionally, the isotopic purity of the internal standard should be checked to avoid any "cross-talk" or interference with the analyte signal.[2]

Troubleshooting Guides

Problem 1: Significant Ion Suppression or Enhancement is Still Observed

Possible Causes:

  • Poor Chromatographic Separation: The analyte and internal standard may be co-eluting with highly suppressive matrix components.

  • Suboptimal Sample Preparation: The extraction method may not be effectively removing interfering substances like phospholipids.

  • High Concentration of Matrix Components: The sample may be too concentrated, overwhelming the capacity of the analytical system.[4]

Troubleshooting Steps:

  • Optimize Chromatography:

    • Modify the mobile phase gradient to better separate the analyte from the regions of ion suppression.

    • Consider a different stationary phase or column chemistry.

  • Improve Sample Preparation:

    • Implement a more rigorous extraction technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a broader range of interferences.

    • Consider phospholipid removal plates or cartridges.

  • Sample Dilution:

    • Dilute the sample to reduce the concentration of interfering matrix components. Note that this may impact the limit of quantification.[4]

Problem 2: The Analyte and this compound Peaks Do Not Co-elute

Possible Causes:

  • Isotope Effect: Deuterium-labeled compounds can sometimes elute slightly earlier than their non-labeled counterparts.[7][8]

  • Different Interactions with Stationary Phase: The subtle structural differences between the analyte and the SIL-IS may lead to differential retention under certain chromatographic conditions.

Troubleshooting Steps:

  • Adjust Chromatographic Conditions:

    • Modify the mobile phase composition or gradient slope to minimize the retention time difference.

    • Experiment with different column temperatures.

  • Evaluate the Significance of the Shift:

    • If the shift is minor and consistent across all samples, and both peaks are within the same window of matrix effects, it may still be acceptable.

    • Use the post-column infusion technique to visualize the region of matrix effects and ensure both peaks fall within a region of similar signal suppression or enhancement.[9]

Quantitative Data Summary

The following table provides illustrative data on the effectiveness of this compound in compensating for matrix effects in a plasma sample.

Sample TypeAnalyte Peak Area (without IS)This compound Peak AreaAnalyte/IS RatioCalculated Concentration (ng/mL)Accuracy (%)
Neat Solution (Spiked at 50 ng/mL)1,250,0001,300,0000.9650.0100
Plasma Extract (Spiked at 50 ng/mL)650,000680,0000.95649.899.6

This table demonstrates that while the absolute peak areas are suppressed in the plasma matrix, the ratio of the analyte to the internal standard remains consistent, allowing for accurate quantification.

Experimental Protocols

Protocol: Assessment of Matrix Effect Using the Post-Extraction Spike Method

This protocol describes the quantitative assessment of matrix effects using this compound.

Objective: To quantitatively determine the extent of ion suppression or enhancement for N-Acetyl-methionine in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma)

  • N-Acetyl-D-methionine analytical standard

  • This compound internal standard

  • Reconstitution solvent (e.g., initial mobile phase)

  • Protein precipitation solvent (e.g., acetonitrile)

Procedure:

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike the analytical standard and this compound into the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike):

      • Extract the blank biological matrix using your established sample preparation method (e.g., protein precipitation).

      • Evaporate the supernatant to dryness.

      • Spike the analytical standard and this compound into the dried extract at the same concentration as Set A.

      • Reconstitute with the same volume of reconstitution solvent as used for Set A.

  • LC-MS/MS Analysis:

    • Inject and analyze at least three replicates of each set.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte and the internal standard using the following formula: MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • Calculate the IS-normalized MF: IS-normalized MF = MF(analyte) / MF(IS)

    • An IS-normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.

Visualizations

TroubleshootingWorkflow Troubleshooting Matrix Effects start Significant Matrix Effect Observed? check_coelution Do Analyte and IS Co-elute? start->check_coelution Yes end_ok Method Acceptable start->end_ok No optimize_chrom Optimize Chromatography (Gradient, Column, Temperature) check_coelution->optimize_chrom No improve_spe Improve Sample Prep (SPE, LLE, Phospholipid Removal) check_coelution->improve_spe Yes optimize_chrom->check_coelution dilute_sample Dilute Sample improve_spe->dilute_sample reassess_mf Re-assess Matrix Factor dilute_sample->reassess_mf reassess_mf->end_ok Acceptable end_fail Further Method Development Needed reassess_mf->end_fail Not Acceptable PostExtractionSpikeWorkflow Post-Extraction Spike Experimental Workflow cluster_set_a Set A: Neat Solution cluster_set_b Set B: Post-Extraction Spike a1 Spike Analyte + IS into Solvent analysis LC-MS/MS Analysis of Set A and Set B a1->analysis b1 Extract Blank Matrix b2 Evaporate to Dryness b1->b2 b3 Spike Analyte + IS into Dried Extract b2->b3 b4 Reconstitute b3->b4 b4->analysis calculation Calculate Matrix Factor (MF) and IS-Normalized MF analysis->calculation

References

troubleshooting poor recovery of N-Acetyl-D-methionine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-D-methionine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments involving this deuterated compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the deuterium-labeled version of N-Acetyl-D-methionine, which is a derivative of the amino acid methionine.[1][2] It is commonly used as an internal standard in quantitative analytical techniques like mass spectrometry (MS) for the accurate measurement of its non-deuterated counterpart.[3]

Q2: What are the common causes of poor recovery of this compound during sample preparation?

Poor recovery of this compound can stem from several factors during sample preparation, particularly during solid-phase extraction (SPE). Key issues include:

  • Suboptimal SPE Sorbent and Solvent Selection: The choice of SPE sorbent and the solvents used for conditioning, loading, washing, and elution are critical for efficient recovery.[4][5]

  • Improper pH: The pH of the sample and the various solvents can significantly impact the retention of this compound on the SPE sorbent.[4]

  • Sample Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the binding of the analyte to the sorbent or cause ion suppression/enhancement in the mass spectrometer.[6]

  • Incomplete Elution: The elution solvent may not be strong enough to completely remove the analyte from the SPE sorbent.[5]

  • Analyte Instability: Although generally stable, extreme pH or temperature conditions could potentially lead to the degradation of this compound.

Troubleshooting Guides

Issue 1: Low Recovery After Solid-Phase Extraction (SPE)

Low recovery following SPE is a frequent challenge. This guide provides a systematic approach to troubleshoot and optimize your SPE protocol.

Troubleshooting Steps:

  • Verify the SPE Method: Ensure that the chosen SPE sorbent and protocol are appropriate for the chemical properties of N-Acetyl-D-methionine (a polar, N-acyl-alpha amino acid).[2][7] A mixed-mode or reverse-phase sorbent may be suitable.[8]

  • Optimize SPE Parameters: Systematically optimize each step of the SPE process.[5] Refer to the table below for key parameters and suggested starting points.

  • Evaluate Matrix Effects: Differential matrix effects can lead to inaccurate quantification even with a deuterated internal standard.[6] Conduct a post-extraction addition experiment to assess the extent of ion suppression or enhancement.

  • Check for Analyte Breakthrough: Analyze the waste fractions from the loading and washing steps to see if the analyte is being lost. If so, the loading capacity of the sorbent may be exceeded, or the wash solvent may be too strong.

  • Ensure Complete Elution: Test different elution solvents and volumes. A small amount of acid or base in the elution solvent can sometimes improve recovery.[4]

ParameterRecommendationRationale
Sorbent Selection Start with a mixed-mode cation exchange or a reverse-phase sorbent.N-Acetyl-D-methionine has both polar and non-polar characteristics.
Sample pH Adjust sample pH to be ~2 pH units below the pKa of the carboxylic acid group to ensure it is neutral for reverse-phase retention.Optimizes the interaction between the analyte and the sorbent.[4]
Conditioning Solvent Methanol (B129727) followed by water or an equilibration buffer.Activates the sorbent and ensures proper interaction with the sample.[5]
Loading Flow Rate Slow and steady (e.g., 0.5-1 mL/min).Allows for sufficient interaction time between the analyte and the sorbent.[4]
Wash Solvent A weak solvent that removes interferences without eluting the analyte (e.g., water or a low percentage of organic solvent).Aims to clean the sample without losing the target compound.[5]
Elution Solvent A strong solvent to disrupt the analyte-sorbent interaction (e.g., methanol or acetonitrile, potentially with a modifier like formic acid or ammonia).Ensures complete removal of the analyte from the sorbent.[4]
Issue 2: Inconsistent or Inaccurate Quantitative Results

Inconsistent results can arise even when recovery seems adequate. This often points to issues with the use of the deuterated internal standard.

Troubleshooting Steps:

  • Verify Co-elution: In liquid chromatography, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[3][6] This can lead to differential matrix effects.[9] Overlay the chromatograms of N-Acetyl-D-methionine and this compound to confirm co-elution. If they are separated, consider adjusting the chromatographic method.

  • Check for Isotopic Exchange: Deuterium (B1214612) atoms can sometimes be replaced by hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[9] This is more likely if the deuterium labels are on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups.[9] While the deuterium in this compound is typically on the methionine side chain, it's important to be aware of this possibility under harsh pH or temperature conditions.

  • Assess Purity of the Internal Standard: The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to artificially high results.[6] Prepare a blank sample spiked only with the internal standard and check for a signal in the analyte's mass transition.

Experimental Protocols

Generic Solid-Phase Extraction (SPE) Protocol for this compound

This is a starting point protocol that should be optimized for your specific application and matrix.

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not let the sorbent go dry.[5]

  • Sample Loading:

    • Pre-treat your sample (e.g., dilute, adjust pH).

    • Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Pass 1 mL of a weak wash solvent (e.g., 5% methanol in water) through the cartridge to remove interfering compounds.

  • Elution:

    • Elute the this compound with 1 mL of an appropriate elution solvent (e.g., methanol with 1% formic acid).

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase).

Visualizations

TroubleshootingWorkflow start Poor Recovery of This compound check_spe Review SPE Protocol start->check_spe Sample Prep Issue? check_lcms Investigate LC-MS/MS Performance start->check_lcms Analytical Issue? optimize_spe Optimize SPE Parameters (Sorbent, Solvents, pH) check_spe->optimize_spe matrix_effects Assess Matrix Effects check_spe->matrix_effects check_elution Verify Complete Elution check_spe->check_elution coelution Confirm Analyte/IS Co-elution check_lcms->coelution isotopic_exchange Check for Isotopic Exchange check_lcms->isotopic_exchange is_purity Verify IS Purity check_lcms->is_purity solution Improved Recovery and Accurate Quantification optimize_spe->solution matrix_effects->solution check_elution->solution coelution->solution isotopic_exchange->solution is_purity->solution

Caption: Troubleshooting workflow for poor recovery.

SPE_Workflow start Start conditioning 1. Conditioning (e.g., Methanol, Water) start->conditioning loading 2. Sample Loading (Pre-treated Sample) conditioning->loading washing 3. Washing (e.g., 5% Methanol) loading->washing elution 4. Elution (e.g., Methanol + 1% Formic Acid) washing->elution post_elution 5. Post-Elution (Evaporation & Reconstitution) elution->post_elution analysis Analysis (LC-MS/MS) post_elution->analysis

Caption: A typical solid-phase extraction workflow.

References

preventing isotopic exchange in N-Acetyl-D-methionine-d4 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-D-methionine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange during experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is the process where a deuterium (B1214612) (d) atom in a labeled compound is replaced by a protium (B1232500) (¹H) atom from the surrounding environment, such as from a solvent. For this compound, this would mean the loss of the deuterium label, which is critical for the accuracy of tracer studies, metabolic flux analysis, and as an internal standard in mass spectrometry. The C-D bond is stronger than the C-H bond, making the deuterium label generally stable; however, certain experimental conditions can promote this exchange.[1]

Q2: Which positions on the this compound molecule are most susceptible to isotopic exchange?

A2: The deuterium atoms on the methyl group (d3) attached to the sulfur atom are generally stable. However, the deuterium atom on the carbon adjacent to the acetylated nitrogen (the α-carbon) can be more susceptible to exchange, particularly under acidic or basic conditions.[2][3] While the deuteriums on the methyl group are less likely to exchange, extreme pH or temperature conditions should be avoided to ensure the isotopic integrity of the entire molecule.

Q3: What are the primary factors that can induce isotopic exchange?

A3: The main factors that can lead to the loss of the deuterium label include:

  • pH: Both strongly acidic and strongly basic conditions can catalyze the exchange of deuterium atoms, especially those on carbons adjacent to carbonyl groups or heteroatoms.[2][3]

  • Temperature: Elevated temperatures can provide the necessary activation energy for exchange reactions to occur, even under neutral pH conditions.

  • Solvent: The presence of protic solvents (e.g., water, methanol) is necessary for the exchange to occur, as they provide a source of protium. Using deuterated solvents for sample preparation and analysis can minimize this exchange.[4][5]

  • Enzymatic Activity: In biological experiments, certain enzymes could potentially facilitate isotopic exchange.

Q4: How can I detect if isotopic exchange has occurred in my sample?

A4: The most common analytical methods to detect and quantify isotopic exchange are:

  • Mass Spectrometry (MS): A shift in the mass-to-charge ratio (m/z) of the molecule or its fragments can indicate the loss of deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A decrease in the deuterium signal or the appearance of a proton signal at the labeled position in the ¹H-NMR spectrum can confirm isotopic exchange.[5][6]

Troubleshooting Guide

This guide addresses common issues related to isotopic exchange in experiments using this compound.

Issue Potential Cause Recommended Solution
Loss of deuterium label observed in mass spectrometry results. 1. High pH during sample preparation or storage: Basic conditions can facilitate deuterium-protium exchange.- Maintain sample pH between 6.0 and 7.5. - Use buffered solutions to control pH. - If necessary to adjust pH, use deuterated acid or base (e.g., DCl or NaOD).
2. High temperature during sample processing: Elevated temperatures can accelerate exchange rates.- Perform all sample preparation steps on ice or at 4°C. - Avoid heating samples unless absolutely necessary for the experimental protocol.
3. Use of non-deuterated protic solvents: Solvents like water or methanol (B129727) can act as a source of protons for exchange.- Whenever possible, use deuterated solvents (e.g., D₂O, CD₃OD) for sample reconstitution and dilution.[4] - If protic solvents are required, minimize the exposure time of the sample to these solvents.
Variability in isotopic enrichment between experimental replicates. 1. Inconsistent sample handling procedures: Differences in incubation times, temperatures, or pH can lead to varying levels of exchange.- Standardize all sample handling protocols. - Ensure consistent timing for each step of the experiment. - Use a well-defined and consistent buffer system.
2. Contamination with protic solvents: Accidental introduction of water or other protic solvents can lead to unpredictable exchange.- Ensure all labware is thoroughly dried before use. - Use fresh, high-purity deuterated solvents.
Gradual loss of deuterium label during long-term storage. 1. Inappropriate storage conditions: Long-term storage in protic solvents, even at low temperatures, can lead to slow isotopic exchange.- For long-term storage, lyophilize the sample to a dry powder. - Store the dried compound at -20°C or -80°C in a desiccated environment. - If storage in solution is necessary, use a deuterated, buffered solvent and store at -80°C.

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry to Minimize Isotopic Exchange

  • Reconstitution: Reconstitute the lyophilized this compound in a deuterated solvent (e.g., D₂O or acetonitrile-d3).

  • pH Adjustment: If pH adjustment is necessary, use a dilute solution of deuterated acid (e.g., DCl in D₂O) or deuterated base (e.g., NaOD in D₂O). Aim for a final pH between 6.0 and 7.5.

  • Dilution: Perform any necessary dilutions using the same deuterated solvent system.

  • Temperature Control: Keep the sample on ice or at 4°C throughout the preparation process.

  • Analysis: Analyze the sample by mass spectrometry as soon as possible after preparation.

Protocol 2: Long-Term Storage of this compound

  • Form: Store the compound in its solid, lyophilized form for maximum stability.

  • Temperature: Store at -20°C or -80°C.

  • Environment: Store in a desiccator or an environment with low humidity to prevent absorption of atmospheric water.

  • Aliquoting: If the compound is to be used multiple times, aliquot the solid into separate vials upon receipt to avoid repeated freeze-thaw cycles and exposure to moisture.

Data Presentation

To monitor the stability of the deuterium label in your specific experimental conditions, it is recommended to perform a time-course study and analyze the samples by mass spectrometry. The following table can be used to summarize your findings.

Condition Time Point Solvent System Temperature (°C) pH Isotopic Purity (%)
Control0 hrD₂O47.099.5
Condition A24 hrH₂O257.0
Condition B24 hrH₂O378.5
Condition C24 hrD₂O257.0

Visualizations

Troubleshooting Workflow for Isotopic Exchange

The following diagram outlines a logical workflow for identifying and resolving issues related to the loss of the deuterium label from this compound.

TroubleshootingWorkflow start Isotopic Exchange Suspected (e.g., MS data shows mass shift) check_ms Verify MS Calibration and Analysis Parameters start->check_ms ms_ok MS Confirmed Isotopic Loss check_ms->ms_ok review_protocol Review Experimental Protocol ms_ok->review_protocol check_ph Check pH of Solutions review_protocol->check_ph check_temp Check Temperature During Experiment review_protocol->check_temp check_solvent Check Solvents Used review_protocol->check_solvent check_storage Review Storage Conditions review_protocol->check_storage ph_issue pH outside 6.0-7.5? check_ph->ph_issue temp_issue Temperature elevated? check_temp->temp_issue solvent_issue Protic non-deuterated solvent used? check_solvent->solvent_issue storage_issue Improper storage? check_storage->storage_issue adjust_ph Adjust pH with deuterated reagents ph_issue->adjust_ph Yes retest Re-run Experiment and Analyze Sample ph_issue->retest No control_temp Perform experiments at lower temperature temp_issue->control_temp Yes temp_issue->retest No use_d_solvent Use deuterated solvents solvent_issue->use_d_solvent Yes solvent_issue->retest No improve_storage Store lyophilized at low temperature in desiccator storage_issue->improve_storage Yes storage_issue->retest No adjust_ph->retest control_temp->retest use_d_solvent->retest improve_storage->retest resolved Issue Resolved retest->resolved Success not_resolved Issue Not Resolved retest->not_resolved Failure

Troubleshooting workflow for isotopic exchange.

References

Technical Support Center: Analysis of N-acetylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-acetylated amino acids (NAAAs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of N-acetylated amino acids.

Issue 1: Low or No Signal Detected for Target N-Acetylated Amino Acid in LC-MS/MS

Question: I am not detecting my target N-acetylated amino acid, or the signal intensity is extremely low. What are the possible causes and solutions?

Answer: This is a common issue often stemming from the low abundance of NAAAs in biological samples, inefficient sample preparation, or analytical limitations.[1]

Possible Causes & Recommended Solutions:

Cause Explanation Solution
Low Analyte Abundance N-acetylated amino acids and peptides are often present at much lower concentrations than their unmodified counterparts, making them difficult to detect without enrichment.[1]Implement Enrichment Strategies: For acetylated peptides, use antibody-based affinity enrichment with anti-acetyl-lysine (Ac-Lys) antibodies to selectively capture and concentrate the modified peptides prior to LC-MS/MS analysis.[1]
Inefficient Extraction The chosen sample preparation protocol may not be optimal for your specific NAAA or matrix, leading to poor recovery.[2][3]Optimize Extraction: Validate your solid-phase extraction (SPE) method. Different SPE column brands and chemistries can lead to significant variability in analyte recovery.[2][3] Consider liquid-liquid extraction as an alternative.
Matrix Effects Co-eluting compounds from the biological matrix can suppress the ionization of your target analyte in the mass spectrometer, reducing its signal.[]Improve Sample Cleanup: Use a more rigorous sample cleanup protocol. Modify Chromatography: Adjust the HPLC gradient to better separate the analyte from interfering matrix components. Use Internal Standards: Incorporate a stable isotope-labeled internal standard for your specific NAAA to normalize for matrix effects and improve quantitative accuracy.
Analyte Instability N-acetylated amino acids can be unstable during sample storage or preparation. For example, N-acetylcysteine (NAC) can oxidize to form its dimer, N,N-diacetylcystine (DAC).[5] Some compounds may also undergo acyl shifts under acidic conditions.[6]Control Sample Handling: Store samples at -80°C and minimize freeze-thaw cycles.[7] For cysteine-containing NAAAs, consider adding reducing agents like DTT or TCEP during sample preparation to prevent oxidation.[8] Maintain a stable pH (typically 3.0-10.0) to prevent degradation or acyl shifts.[6]

Troubleshooting Workflow: Low/No Analyte Signal

low_signal_workflow start Start: Low or No Signal check_abundance Is Analyte Known to be Low Abundance? start->check_abundance enrich Action: Implement Enrichment (e.g., Antibody-based Affinity) check_abundance->enrich Yes check_extraction Review Sample Prep Protocol check_abundance->check_extraction No enrich->check_extraction optimize_spe Action: Optimize SPE or LLE - Test different columns/solvents - Check recovery check_extraction->optimize_spe Inefficient? check_matrix Suspect Matrix Effects? check_extraction->check_matrix Optimized optimize_spe->check_matrix improve_cleanup Action: Improve Sample Cleanup - Adjust chromatography - Use internal standards check_matrix->improve_cleanup Yes check_stability Is Analyte Prone to Instability? check_matrix->check_stability No improve_cleanup->check_stability control_conditions Action: Control Sample Conditions - pH, Temperature - Add reducing agents if needed check_stability->control_conditions Yes end_node Re-analyze Sample check_stability->end_node No control_conditions->end_node

Caption: A decision tree for troubleshooting low or no signal in NAAA analysis.

Issue 2: Poor Chromatographic Peak Shape or Retention on a Reversed-Phase Column

Question: My N-acetylated amino acid elutes in the void volume or shows poor peak shape (e.g., tailing) on my C18 column. How can I fix this?

Answer: N-acetylated amino acids are often highly polar and exhibit weak retention on traditional reversed-phase (RP) columns.[8] This is a common challenge that can be addressed by altering the chromatographic method or modifying the analyte itself.

Recommended Solutions:

  • Switch to a Different Stationary Phase:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and are an excellent alternative to RP-HPLC for this analysis.[9][10]

    • Polar-Embedded RP Columns: These columns have a polar group embedded in the alkyl chain, which can improve the retention and peak shape of polar analytes.

  • Use Ion-Pairing Agents: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can help retain charged analytes on an RP column. However, be aware that TFA can cause ion suppression in ESI-MS.

  • Perform Chemical Derivatization: Pre-column derivatization can significantly enhance the hydrophobicity of NAAAs, leading to better retention on RP columns.[11][12] Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the amino group and improve chromatographic behavior.[13][14]

Issue 3: An Unexpected Peak Appears with the Same Mass-to-Charge Ratio (m/z) as My Analyte

Question: My chromatogram shows a second peak with the same m/z as my target NAAA. Is this an isomer, and how can I confirm its identity and separate it?

Answer: The presence of a peak with an identical m/z strongly suggests an isomer. In the context of NAAAs, this is often due to acetylation occurring at different positions on the molecule.

Common Scenarios and Solutions:

Scenario Explanation Confirmation & Separation Strategy
Nα- vs. Side-Chain Acetylation For amino acids with a reactive side-chain (e.g., lysine, serine, threonine), acetylation can occur on the alpha-amino group (Nα) or the side-chain functional group. These two forms are isomers.[15]Confirmation: Use tandem mass spectrometry (MS/MS). The fragmentation patterns of Nα-acetylated and side-chain acetylated isomers are distinct and can be used for unambiguous identification.[15] Separation: Optimize the chromatographic method (e.g., gradient, mobile phase composition) to resolve the two isomers.
N-to-O-Acyl Shift For N-acetylated hydroxy amino acids like N-Acetylthreonine, an intramolecular acyl migration can occur under acidic conditions, shifting the acetyl group from the nitrogen to the side-chain oxygen, creating an O-acetylated isomer.[6]Confirmation: Check if the second peak has the same m/z. Analyze its MS/MS spectrum for characteristic fragments. Solution: Strictly control the pH of all solutions (solvents, samples) during preparation and analysis, keeping it within a stable range (e.g., pH 3-10).[6] Avoid high temperatures.

Visualizing Isomeric Interference

isomeric_interference cluster_lysine Example: Acetylated Lysine cluster_analysis Analytical Challenge cluster_solution Solution lysine Lysine n_alpha Nα-acetyl-lysine (Isomer 1) lysine->n_alpha Acetylation on alpha-amino group n_epsilon Nε-acetyl-lysine (Isomer 2) lysine->n_epsilon Acetylation on side-chain amino group ms Mass Spectrometer n_alpha->ms hplc Optimized HPLC n_epsilon->ms same_mz Result: Same m/z Ratio ms->same_mz msms Tandem MS (MS/MS) hplc->msms

Caption: Isomers like Nα- and Nε-acetyl-lysine have the same mass but can be resolved by chromatography and identified by distinct MS/MS fragmentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques used for N-acetylated amino acids? The most prevalent and powerful methodology for analyzing N-acetylated amino acids is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-tandem MS (LC-MS/MS).[16] This technique offers high sensitivity and selectivity, allowing for both identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is also used, but it typically requires derivatization to make the analytes volatile.[2][17]

Q2: Is chemical derivatization always necessary for NAAA analysis? No, it is not always a prerequisite.[12] Direct analysis is possible, especially using HILIC columns.[10] However, pre-column derivatization is frequently employed for several reasons:

  • To enhance chromatographic retention and resolution on common reversed-phase columns.[12]

  • To increase detection sensitivity , especially for UV or fluorescence detectors.[12]

  • To improve ionization efficiency in mass spectrometry.

Comparison of Common Derivatization Approaches

Method Reagent Advantages Limitations
Pre-column AQC, PITC, Dansyl Chloride, etc.[11]High sensitivity; can use expensive reagents efficiently; unreacted reagent can be separated chromatographically.[11]Reaction efficiency can be affected by the sample matrix; requires an extra sample preparation step.[11]
Post-column Ninhydrin, o-phthalaldehyde (B127526) (OPA)Excellent reproducibility and suitable for automation; less susceptible to matrix effects.[11]Limited choice of reagents as they must not be detectable themselves; potentially higher reagent consumption.[11]

Q3: How should I prepare and store biological samples to ensure the stability of N-acetylated amino acids? Sample stability is critical for accurate and reproducible results.

  • Storage: Serum and plasma samples should be stored at -80°C for long-term stability.[7] Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of certain amino acids.[7]

  • pH Control: Maintain sample pH in a neutral or slightly acidic range (pH 3-10) during extraction and processing to prevent base- or acid-catalyzed degradation or structural rearrangement (e.g., N-to-O-acyl shift).[6]

  • Oxidation: For NAAAs containing sensitive residues like cysteine (e.g., N-acetylcysteine), oxidation is a major concern.[5] It is recommended to handle samples quickly, keep them cold, and consider adding antioxidants or reducing agents if necessary.[8]

Q4: I can't find a commercial standard for my N-acetylated amino acid. What should I do? The lack of commercial reference standards is a significant challenge in the field.[17]

  • Custom Synthesis: If the analysis is critical, consider custom synthesis of the required NAAA standard.

  • Relative Quantification: Use isotope labeling methods like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) for relative quantification without a purified standard.[16]

  • Structural Elucidation: Use high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to obtain accurate mass and fragmentation data, which can provide strong evidence for the compound's identity even without a standard.[15]

Experimental Protocols

Protocol 1: General Workflow for LC-MS/MS Analysis of N-Acetylated Amino Acids in Plasma

This protocol outlines a standard procedure from sample preparation to data acquisition.

  • Sample Preparation (Protein Precipitation & Extraction) a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma, add 400 µL of ice-cold extraction solvent (e.g., acetonitrile (B52724) or methanol (B129727) containing a stable isotope-labeled internal standard). c. Vortex vigorously for 1 minute to precipitate proteins. d. Centrifuge at >12,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new tube. f. Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. g. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). h. Centrifuge again to pellet any remaining particulates and transfer the clear supernatant to an HPLC vial.

  • Chromatographic Separation (Example using HILIC)

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-1 min: 95% B

      • 1-8 min: Linear gradient to 50% B

      • 8-9 min: Linear gradient to 5% B

      • 9-10 min: Hold at 5% B

      • 10-10.1 min: Return to 95% B

      • 10.1-15 min: Re-equilibration at 95% B

  • Mass Spectrometry Detection

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: For each target NAAA and its internal standard, optimize the precursor ion ([M+H]⁺) and at least two product ions. The most intense product ion is used for quantification (quantifier) and the second for confirmation (qualifier).

    • Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's guidelines.

General Experimental Workflow Diagram

experimental_workflow sample Biological Sample (e.g., Plasma) prep Sample Preparation - Protein Precipitation - Extraction - (Optional Derivatization) sample->prep hplc LC Separation (HPLC/UPLC) prep->hplc ms Mass Spectrometry (MS/MS Detection) hplc->ms data Data Analysis - Peak Integration - Quantification ms->data

Caption: A standard workflow for the analysis of N-acetylated amino acids from biological samples.

References

Validation & Comparative

The Gold Standard vs. The Mirror Image: A Comparative Guide to N-Acetyl-D-methionine-d4 and N-Acetyl-L-methionine as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Acetyl-D-methionine-d4 and N-Acetyl-L-methionine as internal standards for the quantitative analysis of N-Acetyl-L-methionine and related compounds. This guide synthesizes experimental data and established analytical principles to inform the selection of the most appropriate internal standard for specific bioanalytical needs.

In the precise world of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical determinant of data accuracy and reliability. An ideal internal standard co-elutes with the analyte, experiences identical matrix effects, and has a similar extraction recovery, thus compensating for variations throughout the analytical process. This guide delves into a comparative analysis of two types of internal standards for N-Acetyl-L-methionine: the stable isotope-labeled (SIL) this compound and the enantiomeric N-Acetyl-L-methionine.

Chemical Properties at a Glance

A fundamental understanding of the chemical properties of these internal standards is crucial for their effective application.

PropertyThis compoundN-Acetyl-L-methionine
Molecular Formula C₇H₉D₄NO₃SC₇H₁₃NO₃S
Molecular Weight 195.29 g/mol 191.25 g/mol
Stereochemistry D-enantiomerL-enantiomer
Isotopic Labeling Deuterium (B1214612) (d4)None
Chemical Identity Chemically identical to the analyte (N-Acetyl-D-methionine) but with a mass shift. Enantiomer of the L-form.Enantiomer of N-Acetyl-D-methionine. Identical chemical formula to the analyte but different spatial arrangement.

The Principle of Internal Standardization

The selection of an internal standard is pivotal for correcting analytical variability. The following diagram illustrates the conceptual workflow of using an internal standard in a typical LC-MS/MS analysis.

Internal_Standard_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Add known amount of IS Extract Extraction Spike->Extract LC LC Separation Extract->LC Inject Extract MS MS/MS Detection LC->MS Peak_Integration Peak Area Integration MS->Peak_Integration Ratio Calculate Analyte/IS Ratio Peak_Integration->Ratio Quantification Quantification (Calibration Curve) Ratio->Quantification

Caption: Workflow of internal standard use in LC-MS/MS.

Performance Comparison: this compound vs. N-Acetyl-L-methionine

The ideal internal standard is a stable isotope-labeled version of the analyte itself. However, the choice between a deuterated enantiomer and the unlabeled enantiomer presents distinct advantages and disadvantages.

This compound (Stable Isotope-Labeled Enantiomer):

Stable isotope-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry.[1] The key advantage of a SIL standard is its near-identical chemical and physical properties to the analyte, leading to similar extraction recovery and ionization response.[2]

However, a notable drawback of deuterium labeling is the potential for the "deuterium isotope effect," which can cause a slight shift in chromatographic retention time between the deuterated standard and the non-deuterated analyte.[3][4] This shift, even if minor, can lead to the analyte and the internal standard eluting into regions with different levels of matrix-induced ion suppression or enhancement, thereby compromising accuracy.[3]

N-Acetyl-L-methionine (Enantiomeric Internal Standard):

Using the enantiomer of the analyte as an internal standard is a common practice in chiral analysis. Since enantiomers have identical physicochemical properties in a non-chiral environment, they are expected to have the same extraction recovery and response in the mass spectrometer. Chiral chromatography is then used to separate the analyte from its enantiomeric internal standard.

A primary challenge with this approach is ensuring complete chiral separation. Any co-elution can lead to interference. Furthermore, while less common, some matrix components could potentially interact differently with the two enantiomers, leading to differential matrix effects.

Experimental Data Summary

The following table summarizes representative performance data for the two internal standards based on a hypothetical, yet typical, LC-MS/MS method validation for the quantification of N-Acetyl-L-methionine in human plasma.

ParameterThis compoundN-Acetyl-L-methionineAcceptance Criteria (FDA/EMA)
Accuracy (% Bias) -2.5% to +3.8%-4.2% to +5.1%±15% (±20% at LLOQ)
Precision (%RSD) ≤ 5.2%≤ 6.8%≤15% (≤20% at LLOQ)
Matrix Effect (%CV) 4.5%7.2%≤15%
Extraction Recovery (%) 85 ± 4%84 ± 5%Consistent, precise, and reproducible
Chromatographic Shift ~0.1 min earlier than analyteSeparated by chiral columnN/A

This data is representative and compiled from established performance characteristics of SIL and enantiomeric internal standards. Absolute values will vary with specific experimental conditions.

Experimental Protocols

A robust and validated experimental protocol is essential for reliable quantitative results. The following outlines a typical LC-MS/MS method for the analysis of N-Acetyl-L-methionine.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or N-Acetyl-L-methionine).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Sample_Preparation_Workflow Start 100 µL Plasma Add_IS Add 10 µL Internal Standard Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add 400 µL Acetonitrile Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Inject into LC-MS/MS Reconstitute->End

Caption: Sample preparation workflow.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column:

    • For This compound: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • For N-Acetyl-L-methionine: A chiral stationary phase (CSP) column capable of separating the enantiomers.

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • N-Acetyl-L-methionine: To be determined (e.g., parent ion -> product ion)

    • This compound: To be determined (e.g., parent ion+4 -> product ion)

    • N-Acetyl-D-methionine: To be determined (e.g., parent ion -> product ion)

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA), assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Conclusion and Recommendations

Both this compound and N-Acetyl-L-methionine can serve as effective internal standards for the quantification of N-Acetyl-L-methionine, but the choice depends on the specific requirements of the assay and the available instrumentation.

  • This compound is generally the superior choice due to its closer chemical mimicry of the analyte, which typically results in better correction for matrix effects and improved precision. However, careful chromatographic assessment is necessary to ensure that any deuterium isotope effect does not lead to differential matrix effects.

  • N-Acetyl-L-methionine is a viable and often more cost-effective alternative, particularly when a chiral separation method is already established. The primary consideration is the resolution of the enantiomers; incomplete separation will compromise the accuracy of the assay.

For high-stakes applications such as clinical trials or regulatory submissions, the use of a stable isotope-labeled internal standard like This compound is strongly recommended to ensure the highest level of data integrity. For research applications where a chiral method is readily available, N-Acetyl-L-methionine can be a suitable option. Ultimately, the decision should be guided by a thorough method validation that demonstrates the chosen internal standard provides the required accuracy and precision for the intended application.

References

A Researcher's Guide to Selecting N-Acetyl-D-methionine-d4: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of isotopically labeled compounds are paramount for accurate experimental outcomes. This guide provides an objective comparison of N-Acetyl-D-methionine-d4 from various suppliers, focusing on key performance indicators such as isotopic enrichment, chemical purity, and stability. The information presented herein is supported by standardized experimental protocols to empower users to make informed decisions for their specific research needs.

Key Performance Indicators: A Comparative Overview

The selection of a suitable this compound supplier should be based on a thorough evaluation of critical quality attributes. While a comprehensive head-to-head study across all suppliers is not publicly available, researchers can assess the quality of the product by scrutinizing the Certificate of Analysis (CoA) and by performing in-house verification using standardized analytical methods. The following table summarizes typical specifications for key performance indicators based on data from prominent suppliers in the field.

SupplierIsotopic Enrichment (atom % D)Chemical Purity (%)Stability Information
Supplier A (Representative) ≥ 98≥ 97Stable under recommended storage conditions. Re-test after 2-3 years.
CDN Isotopes 99≥ 96Stable if stored at room temperature. Recommended to re-analyze after three years.[1]
LGC Standards 99≥ 96-
Supplier C (Representative) ≥ 99≥ 98Long-term stability data available upon request.

Note: "Representative" data is based on commonly observed specifications for high-quality stable isotope-labeled compounds and is intended for comparative purposes. Researchers should always refer to the supplier-specific Certificate of Analysis for lot-specific data.

Experimental Protocols for Performance Verification

To ensure the purchased this compound meets the requirements of your study, independent verification of its performance is crucial. Below are detailed methodologies for key experiments.

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HR-MS)

Isotopic enrichment is a critical parameter that defines the percentage of the molecule that is labeled with the heavy isotope. HR-MS is a powerful technique for this determination.

Objective: To accurately determine the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

  • Instrumentation and Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving isotopic peaks.

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

    • Mass Range: Scan a mass range that includes the molecular ions of the unlabeled (d0) and all deuterated (d1-d4) species of N-Acetyl-methionine.

    • Resolution: Set the instrument to a high-resolution setting (e.g., >60,000) to ensure accurate mass measurement and separation of isotopic peaks.

  • Data Acquisition:

    • Acquire full-scan mass spectra of the sample.

    • Ensure sufficient signal intensity for the molecular ion cluster.

  • Data Analysis:

    • Identify the monoisotopic peak of the fully deuterated species (d4) and the corresponding peaks for the d0, d1, d2, and d3 species.

    • Extract the ion intensities for each of these isotopic peaks.

    • Calculate the isotopic enrichment using the following formula:

    where:

    • n is the number of deuterium (B1214612) atoms in the species (0, 1, 2, 3, 4).

    • I_dn is the intensity of the peak corresponding to the species with n deuterium atoms.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Chemical purity analysis by HPLC is essential to identify and quantify any non-labeled or other chemical impurities.

Objective: To determine the chemical purity of this compound and identify any impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to establish a calibration curve.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV or PDA detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a common choice for amino acid derivatives.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.

    • Flow Rate: Typically 0.8 - 1.2 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: N-Acetyl-D-methionine has a weak chromophore, so detection in the low UV range (e.g., 200-220 nm) is often necessary.

    • Injection Volume: 10-20 µL.

  • Data Acquisition and Analysis:

    • Run a blank (mobile phase) to establish the baseline.

    • Inject the standard solutions and the sample solution.

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the area of the main peak and any impurity peaks.

    • Determine the chemical purity by the area normalization method:

Stability Testing

Stability testing provides evidence on how the quality of the product varies over time under the influence of environmental factors.

Objective: To assess the stability of this compound under specified storage conditions.

Methodology:

  • Protocol Design:

    • Follow the principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances.[2]

    • Storage Conditions:

      • Long-term: 5 °C ± 3 °C or -20 °C ± 5 °C (as recommended by the supplier).

      • Accelerated: 25 °C ± 2 °C / 60% RH ± 5% RH.

    • Testing Frequency:

      • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

      • Accelerated: 0, 3, and 6 months.

  • Sample Handling:

    • Store the material in its original, sealed container.

    • At each time point, withdraw a sufficient amount of sample for analysis.

  • Analytical Tests:

    • Perform chemical purity analysis by HPLC as described above.

    • Visually inspect for any changes in appearance (e.g., color, clumping).

  • Acceptance Criteria:

    • The chemical purity should remain within the specified limits (e.g., ≥ 96%).

    • No significant increase in any single impurity or total impurities should be observed.

    • No significant change in physical appearance.

Experimental Workflow and Logic

The following diagram illustrates a comprehensive workflow for the comparative evaluation of this compound from different suppliers.

G cluster_procurement Procurement & Initial Assessment cluster_analysis Analytical Performance Evaluation cluster_decision Data Comparison & Selection supplier_a Supplier A Sample coa_review Review Certificate of Analysis supplier_a->coa_review supplier_b Supplier B Sample supplier_b->coa_review supplier_c Supplier C Sample supplier_c->coa_review purity_analysis Chemical Purity (HPLC) coa_review->purity_analysis enrichment_analysis Isotopic Enrichment (HR-MS) coa_review->enrichment_analysis stability_study Stability Assessment coa_review->stability_study data_comparison Compare Performance Data purity_analysis->data_comparison enrichment_analysis->data_comparison stability_study->data_comparison supplier_selection Select Optimal Supplier data_comparison->supplier_selection

Caption: Workflow for comparing this compound suppliers.

References

Unraveling the Metabolic Journey of N-Acetyl-D-methionine-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of therapeutic compounds and their deuterated analogues is paramount. This guide provides a comprehensive comparison of the metabolism of N-Acetyl-D-methionine-d4 against its non-deuterated L-enantiomer and the essential amino acid L-methionine, supported by experimental data and detailed protocols.

Executive Summary

N-Acetyl-L-methionine is established as being metabolically equivalent to L-methionine, readily de-acetylated to provide a bioavailable source of this essential amino acid.[1][2] In stark contrast, studies indicate that N-Acetyl-D-methionine is not readily metabolized.[1] The acetate (B1210297) group of the D-isomer is not significantly converted to CO2, and it demonstrates a methionine-sparing value of zero in chicks.[1][3] The deuteration in this compound serves as a stable isotope label, allowing for its use as a tracer in metabolic studies to confirm its metabolic inertness and quantify its distribution and excretion. This guide will delve into the comparative metabolism and the experimental approaches used to elucidate these pathways.

Comparative Metabolic Fate

The metabolic pathways of N-Acetyl-L-methionine and L-methionine are well-characterized, primarily involving the methionine cycle and the transsulfuration pathway. In contrast, N-Acetyl-D-methionine largely resists metabolic processing. The deuterated form, this compound, is expected to follow the same metabolic route as its non-deuterated counterpart, with the deuterium (B1214612) label acting as a tracer.

FeatureThis compoundN-Acetyl-L-methionineL-Methionine
Primary Metabolic Process Limited to no de-acetylationDe-acetylation to L-methionineEnters the Methionine Cycle
Enzyme Involved Not a significant substrate for Aminoacylase IAminoacylase I[4]Various enzymes of the methionine cycle
Bioavailability of Methionine NegligibleHigh, equivalent to L-methionine[1][2]High
Metabolic Products Primarily excreted unchangedAcetate and L-methionine[4]S-adenosylmethionine (SAM), homocysteine, cysteine
Tracer Application Yes (due to deuterium label)NoCan be isotopically labeled (e.g., ¹³C, ³⁵S) for tracing[1]

Experimental Protocols

Protocol 1: In Vivo Metabolic Fate Analysis using Isotope Tracing

This protocol is designed to compare the metabolism of radiolabeled N-acetyl-L-methionine and N-acetyl-D-methionine in a rat model. A similar approach can be adapted using deuterated compounds and mass spectrometry.

Objective: To determine the extent of metabolism and tissue distribution of different isomers of N-acetylmethionine.

Materials:

  • Sprague-Dawley rats

  • N-[1-¹⁴C]acetyl-L-methionine

  • N-[1-¹⁴C]acetyl-D-methionine

  • ³⁵S-labeled N-acetyl-L-methionine

  • ³⁵S-labeled L-methionine

  • Metabolic cages for collection of CO₂, urine, and feces

  • Scintillation counter

  • Tissue homogenizer

Procedure:

  • Acclimate Sprague-Dawley rats in metabolic cages.

  • Administer a single oral or intraperitoneal dose of N-[1-¹⁴C]acetyl-L-methionine or N-[1-¹⁴C]acetyl-D-methionine.[1]

  • Collect expired ¹⁴CO₂ at regular intervals over a 24-hour period.[1]

  • In a separate experiment, administer oral doses of ³⁵S-labeled N-acetyl-L-methionine or ³⁵S-labeled L-methionine.[1]

  • Collect urine and feces for 168 hours.[1]

  • Euthanize animals at 3, 24, and 168 hours post-dosing and excise tissues of interest.[1]

  • Homogenize tissues and measure ³⁵S content using a scintillation counter.[1]

  • Analyze urine for organic and inorganic ³⁵S fractions.[1]

Protocol 2: LC-MS/MS for Quantification of Methionine and its Metabolites

This protocol outlines a general method for the quantification of methionine and its metabolites in biological samples, which is essential for stable isotope tracing studies with this compound.

Objective: To quantify the concentration of methionine and related metabolites in plasma or tissue extracts.

Materials:

  • Biological samples (plasma, tissue homogenates)

  • Internal standards (e.g., deuterated methionine)[5]

  • Methanol/water (80:20) solution, pre-chilled to -80°C[6]

  • Phosphate-buffered saline (PBS), 4°C[6]

  • LC-MS/MS system (e.g., AB SCIEX QTRAP 6500+)[7]

Procedure:

  • Sample Preparation:

    • For cell cultures, aspirate media, wash cells with ice-cold PBS, and quench metabolism by adding -80°C methanol/water solution.[6]

    • For plasma samples, add a known amount of deuterated internal standard.[5]

  • Metabolite Extraction:

    • Scrape cells and collect the cell lysate.

    • Centrifuge to pellet protein and debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Separate metabolites using a suitable chromatography column (e.g., C18 reversed-phase).[8]

    • Detect and quantify the parent and fragment ions of the target metabolites.

  • Data Analysis:

    • Calculate the concentration of each metabolite by comparing its peak area to that of the internal standard.[5]

Visualizing the Metabolic Pathways

The following diagrams illustrate the key metabolic pathways of methionine and a typical experimental workflow for its analysis.

Methionine_Metabolism L_Met L-Methionine SAM S-adenosylmethionine (SAM) L_Met->SAM Methionine Cycle Proteins Protein Synthesis L_Met->Proteins NALM N-Acetyl-L-methionine NALM->L_Met Aminoacylase I Acetate Acetate NALM->Acetate NADM This compound Excreted Excreted Unchanged NADM->Excreted SAH S-adenosylhomocysteine (SAH) SAM->SAH HCY Homocysteine SAH->HCY HCY->L_Met CYS Cysteine HCY->CYS Transsulfuration

Caption: Comparative metabolism of methionine derivatives.

Metabolic_Analysis_Workflow start Biological Sample (e.g., Plasma, Cells) extraction Metabolite Extraction (Methanol/Water) start->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing and Quantification analysis->data interpretation Metabolic Pathway Interpretation data->interpretation

Caption: Workflow for metabolic analysis.

References

Assessing the Isotopic Enrichment of N-Acetyl-D-methionine-d4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, the accurate assessment of isotopic enrichment is paramount for ensuring data integrity in quantitative bioanalytical studies. This guide provides a comprehensive comparison of methodologies for evaluating the isotopic enrichment of N-Acetyl-D-methionine-d4, a commonly used internal standard. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative standards to facilitate informed decisions in the laboratory.

This compound serves as a crucial tool in mass spectrometry-based quantification, where it is introduced into biological samples at a known concentration to correct for variability during sample preparation and analysis. The precision and accuracy of this approach are directly dependent on the isotopic purity of the internal standard. Therefore, rigorous assessment of its isotopic enrichment is a critical step in method validation.

Quantitative Data Summary

The isotopic and chemical purity of commercially available this compound are key performance indicators. The following table summarizes typical specifications provided by suppliers. It is imperative to consult the Certificate of Analysis for lot-specific data.

ParameterSpecificationMethod
Isotopic Purity (Atom % D) ≥ 98%Mass Spectrometry, NMR Spectroscopy
Chemical Purity ≥ 95%HPLC, NMR Spectroscopy
Deuterium Incorporation 4 Deuterium AtomsSynthesis Design

Performance Comparison: this compound vs. Alternatives

The ideal internal standard should mimic the analyte's behavior throughout the analytical process. While this compound is a suitable choice for the quantification of methionine and its derivatives, other stable isotope-labeled standards can also be employed. The choice of internal standard can influence chromatographic behavior and potential for isotopic interference.

Internal StandardAnalyteKey Performance Characteristics
This compound Methionine, N-Acetyl-methionineProvides good co-elution with the analyte in many chromatographic systems. The mass difference of +4 Da is generally sufficient to prevent isotopic overlap.
N-Acetyl-L-methionine-d3 Methionine, N-Acetyl-methionineOffers similar performance to the d4 variant. The choice between D and L isomers may depend on the specific biological matrix and potential for enzymatic activity.
Methionine-d8 MethionineHigher degree of deuteration provides a larger mass shift, further reducing the risk of isotopic interference. May exhibit a more pronounced isotopic effect on retention time.
N-Acetyl-methionine-¹³C₅,¹⁵N₁ Methionine, N-Acetyl-methionineCarbon-13 and Nitrogen-15 labeling minimizes the isotopic effect on chromatography, leading to near-perfect co-elution. Generally more expensive to synthesize.

Experimental Protocols

Accurate determination of isotopic enrichment relies on robust analytical methodologies. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Mass Spectrometry for Isotopic Enrichment Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for assessing isotopic purity. By comparing the ion intensities of the deuterated compound with any residual non-deuterated and partially deuterated species, the isotopic enrichment can be calculated.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

LC-MS/MS Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • This compound: Q1 (m/z 196.1) -> Q3 (e.g., m/z 136.1)

    • N-Acetyl-D-methionine (unlabeled): Q1 (m/z 192.1) -> Q3 (e.g., m/z 132.1)

Data Analysis:

Isotopic enrichment is calculated using the following formula:

Caption: Workflow for assessing isotopic enrichment using LC-MS/MS.

NMR Spectroscopy Workflow for Isotopic Enrichment Analysis cluster_prep_nmr Sample Preparation cluster_acq NMR Acquisition cluster_data_nmr Data Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire compare Compare with Unlabeled Standard acquire->compare integrate Integrate Residual Proton Signals compare->integrate calculate Determine Isotopic Purity integrate->calculate

Caption: Workflow for assessing isotopic enrichment using NMR spectroscopy.

Signaling Pathways and Logical Relationships

In many applications, this compound is used as an internal standard for quantifying methionine, a key amino acid in various metabolic pathways. One such critical pathway is the S-adenosylmethionine (SAM) cycle, which is central to cellular methylation reactions.

SAM Cycle Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Substrate -> Methylated Substrate) Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Met_d4 This compound (Internal Standard) Met_d4->Met Used to quantify

Caption: Role of Methionine in the S-adenosylmethionine (SAM) cycle.

By adhering to these rigorous analytical practices, researchers can confidently assess the isotopic enrichment of this compound, ensuring the reliability and accuracy of their quantitative bioanalytical data.

A Guide to the Inter-Laboratory Comparison of N-Acetyl-D-methionine-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of N-Acetyl-D-methionine, with a focus on providing a framework for inter-laboratory comparison of N-Acetyl-D-methionine-d4. Due to a lack of publicly available, direct inter-laboratory comparison studies for this compound, this document outlines common methodologies, their performance characteristics from published studies, and detailed experimental protocols. This information can serve as a benchmark for laboratories to design and evaluate their own methods and to compare their performance against established benchmarks.

This compound is a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of N-Acetyl-D-methionine in biological matrices by mass spectrometry.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[2][3]

Comparative Performance of Analytical Methods

The quantification of N-acetylated amino acids is typically achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[4] While specific validation data for this compound is not widely published, the performance of methods for closely related analytes like methionine and other N-acetylated amino acids can provide valuable insights. The following tables summarize the performance characteristics of representative analytical methods.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Methionine Quantification in Mouse Plasma

ParameterPerformance
**Linearity (R²) **>0.99
Lower Limit of Quantification (LLOQ) 8 µM
Intra-day Accuracy (%) 95.8 - 105.1
Inter-day Accuracy (%) 98.5 - 102.3
Intra-day Precision (%RSD) 3.5 - 8.2
Inter-day Precision (%RSD) 4.1 - 7.9
Recovery (%) 92.1 - 103.4

Data adapted from a study on the quantification of 20 proteinogenic L-amino acids in mouse plasma.[4] This data for methionine can be considered representative for a well-validated LC-MS/MS method for a similar amino acid derivative.

Table 2: Performance Characteristics of a Validated HPLC Method for Simultaneous Quantification of N-Acetylcysteine, Glycine, Methionine, and Taurine

ParameterPerformance (for Methionine)
**Linearity (R²) **≥0.9996
Intra-day Precision (%RSD) ≤1.71
Recovery (%) 99.26 - 99.90

Data adapted from a study on the simultaneous analysis of four amino acids in commercial formulations.[5] This method utilizes derivatization followed by UV detection.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results across different laboratories. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like N-Acetyl-D-methionine from biological matrices such as plasma or serum.

  • Aliquoting : Thaw biological samples (e.g., plasma, serum) on ice. Vortex to ensure homogeneity and aliquot 100 µL into a clean microcentrifuge tube.

  • Internal Standard Spiking : Add a known concentration of the internal standard, this compound, to each sample, calibrator, and quality control sample.

  • Precipitation : Add 400 µL of ice-cold acetonitrile (B52724) (or other suitable organic solvent) to each tube.

  • Vortexing : Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis : Vortex the reconstituted samples and inject a portion into the LC-MS/MS system.

LC-MS/MS Analysis Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and laboratory conditions.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Acetyl-D-methionine: The precursor ion would be the [M+H]⁺ ion (m/z 192.06). The product ion would be a characteristic fragment, which needs to be determined through infusion and optimization.

      • This compound (Internal Standard): The precursor ion would be the [M+H]⁺ ion (m/z 196.08). The product ion should be the same fragment as the analyte to ensure similar fragmentation behavior.

    • Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific instrument to maximize signal intensity.

Visualizing Experimental and Biological Pathways

To facilitate a clear understanding of the analytical workflow and the biological context of N-Acetyl-D-methionine, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporation to Dryness Transfer->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: A typical experimental workflow for the quantification of N-Acetyl-D-methionine.

Metabolic_Pathway cluster_synthesis Biosynthesis cluster_hydrolysis Hydrolysis Methionine D-Methionine NAT N-acetyltransferase (Enzyme) Methionine->NAT AcetylCoA Acetyl-CoA AcetylCoA->NAT NAM N-Acetyl-D-methionine NAM_hydrolysis N-Acetyl-D-methionine NAT->NAM ACY1 Aminoacylase (B1246476) 1 (ACY1) (Enzyme) NAM_hydrolysis->ACY1 Methionine_prod D-Methionine ACY1->Methionine_prod Acetate Acetate ACY1->Acetate

Caption: Metabolic pathway of N-Acetyl-D-methionine.

The Role of Aminoacylase 1 in N-Acetyl-D-methionine Metabolism

The primary enzyme responsible for the hydrolysis of N-acetylated amino acids in the body is Aminoacylase 1 (ACY1).[6][7] This cytosolic, zinc-binding enzyme catalyzes the conversion of N-acetylated aliphatic amino acids back to their free amino acid form and acetate.[6] N-acetylmethionine is a preferred substrate for ACY1.[6] The reverse reaction, the synthesis of acetylated amino acids, can also be catalyzed by ACY1.[6] Genetic deficiencies in ACY1 can lead to an inborn error of metabolism characterized by the increased urinary excretion of several N-acetylated amino acids.[6]

This guide provides a foundational framework for laboratories involved in the quantification of this compound. By adhering to standardized protocols and comparing performance against established benchmarks, researchers can ensure the accuracy and reliability of their data, facilitating meaningful inter-laboratory comparisons and advancing research and drug development.

References

Validating N-Acetyl-D-methionine-d4 in a New Biological Matrix: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of analytes in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and biomarker studies. The choice of an appropriate internal standard is critical for achieving reliable and reproducible results, particularly when validating an analytical method in a new biological matrix. This guide provides an objective comparison of N-Acetyl-D-methionine-d4, a deuterated internal standard, with its non-deuterated analog, N-Acetyl-DL-methionine, for the validation of a new bioanalytical method. The information presented is supported by established principles of bioanalytical method validation and illustrative experimental data.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The use of a stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" in quantitative mass spectrometry.[1] This is due to its close physicochemical similarity to the analyte of interest, N-Acetyl-D-methionine. This similarity ensures that the internal standard behaves nearly identically to the analyte during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[2][3]

Non-deuterated, or structural analog, internal standards like N-Acetyl-DL-methionine, while often more readily available and less expensive, can exhibit different extraction efficiencies and chromatographic behaviors.[1] These differences can lead to inadequate compensation for matrix-induced signal suppression or enhancement, potentially compromising the accuracy and precision of the analytical method.[4]

The following table summarizes the expected performance differences between this compound and N-Acetyl-DL-methionine when validating a new bioanalytical method, based on key validation parameters outlined in regulatory guidelines.[5][6]

Validation ParameterThis compound (Deuterated IS)N-Acetyl-DL-methionine (Non-Deuterated Analog IS)Rationale
Matrix Effect Excellent Compensation (CV ≤ 15%)Variable Compensation (CV may exceed 15%)The deuterated IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing effective normalization.[2] The non-deuterated analog may have different retention times and be affected differently by the matrix.[1]
Recovery Consistent & Similar to Analyte Potentially Different from Analyte Minor structural differences in the non-deuterated analog can lead to variations in extraction efficiency compared to the analyte.[3]
Accuracy & Precision High (Bias & CV within ±15%)May be Compromised More effective correction for variability by the deuterated IS leads to more accurate and precise quantification.[6]
Selectivity High (Minimal crosstalk)Potential for Interference The mass difference between the analyte and deuterated IS provides high selectivity. A non-deuterated analog could have endogenous counterparts or metabolites that interfere.
Cost & Availability Higher cost, may require custom synthesis.Generally lower cost and more readily available.The synthesis of isotopically labeled compounds is more complex and expensive.[1]

Experimental Protocols for Method Validation

Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard.[7] The following are detailed protocols for critical validation experiments based on FDA and ICH M10 guidelines.[8]

Matrix Effect Evaluation

Objective: To assess the impact of the new biological matrix on the ionization of N-Acetyl-D-methionine and its deuterated internal standard, this compound.[4][7]

Protocol:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution containing N-Acetyl-D-methionine at a low and high concentration and this compound at the working concentration in the mobile phase.

    • Set 2 (Post-extraction Spike): Extract at least six different lots of the blank biological matrix. Spike the extracted matrix with the analyte and internal standard at the same concentrations as Set 1.

  • Analysis: Analyze the samples from both sets via the developed LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF): Calculate the MF for the analyte and internal standard by dividing the peak area in the presence of the matrix (Set 2) by the peak area in the neat solution (Set 1).

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate this by dividing the MF of the analyte by the MF of the internal standard.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different lots of the biological matrix should be ≤ 15%.[7]

Analyte and Internal Standard Crosstalk Evaluation

Objective: To ensure that the signal from the analyte does not interfere with the detection of the internal standard, and vice versa.[7]

Protocol:

  • Sample Preparation:

    • Analyte Crosstalk: Spike the blank biological matrix with N-Acetyl-D-methionine at the upper limit of quantification (ULOQ) without the internal standard.

    • Internal Standard Crosstalk: Spike the blank biological matrix with this compound at its working concentration without the analyte.

  • Analysis: Analyze the samples and monitor the mass transitions for both the analyte and the internal standard.

  • Acceptance Criteria: The response of the interfering peak in the analyte or internal standard channel should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.

Stability Assessment

Objective: To evaluate the stability of N-Acetyl-D-methionine and this compound in the new biological matrix under various storage and handling conditions.[6][7]

Protocol:

  • Sample Preparation: Prepare quality control (QC) samples at low and high concentrations in the new biological matrix.

  • Stability Conditions:

    • Freeze-Thaw Stability: Subject the QC samples to at least three freeze-thaw cycles.

    • Bench-Top Stability: Keep the QC samples at room temperature for a duration that mimics the expected sample handling time.

    • Long-Term Stability: Store the QC samples at the intended storage temperature (e.g., -80°C) for a defined period.

  • Analysis: Analyze the stability samples against a freshly prepared calibration curve and compare the results to freshly prepared QC samples.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the validation process and the biological relevance of methionine, the following diagrams have been generated.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Selection (this compound) MD2 LC-MS/MS Optimization MD1->MD2 MD3 Sample Preparation Development MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Accuracy & Precision V1->V2 V3 Calibration Curve (Linearity & Range) V4 Matrix Effect Evaluation V3->V4 V5 Stability (Freeze-Thaw, Bench-Top) V6 Recovery & LLOQ V5->V6 SA1 Batch Preparation (Unknowns, QCs, Calibrators) V6->SA1 SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing & Review SA2->SA3

Caption: Workflow for bioanalytical method validation using this compound.

Methionine_Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT Proteins Protein Synthesis Methionine->Proteins SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Polyamines Polyamine Synthesis SAM->Polyamines Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, MTHFR Cysteine Cysteine Homocysteine->Cysteine CBS, CGL Glutathione Glutathione Synthesis Cysteine->Glutathione

Caption: Simplified overview of the central role of methionine in cellular metabolism.

References

Safety Operating Guide

Proper Disposal of N-Acetyl-D-methionine-d4: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of N-Acetyl-D-methionine-d4, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are based on standard laboratory practices for non-hazardous chemical waste.

I. Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, proper laboratory hygiene and safety practices should always be followed.[1][2][3]

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Use safety glasses or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4]

  • Hand Protection: Handle with gloves. Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.[4] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]

  • Body Protection: Wear a laboratory coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved dust mask.[1]

General Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.[2][5]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.[4][5]

II. Quantitative Safety Data Summary

The following table summarizes key quantitative data for N-Acetyl-DL-methionine, which is expected to be comparable to the d4 variant.

PropertyValueSource
Melting Point/Range114 - 117 °C / 237.2 - 242.6 °F[2]
Boiling Point/Range529 °F / 276 °C (Decomposes)[1]
Acute Toxicity (Oral LD50)> 5,000 mg/kg (Rat)
Partition Coefficientlog Pow: -1.87[1]

III. Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of this compound, from initial collection to final hand-off to a licensed waste disposal service.

1. Waste Collection:

  • Collect waste this compound, including any surplus or spilled material, in a dedicated, properly labeled, and sealed container.
  • For spills, sweep up the solid material, taking care to avoid dust formation, and place it into a suitable, closed container for disposal.[1][2][4]

2. Waste Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
  • Ensure the container is tightly closed.[1][5]

3. Waste Labeling:

  • Clearly label the waste container with the full chemical name: "this compound".
  • Include any relevant hazard information (though it is not classified as hazardous).

4. Final Disposal:

  • Dispose of the waste through a licensed professional waste disposal service.[4] Do not dispose of it in regular trash or pour it down the drain.[4]
  • Contaminated packaging should be disposed of as unused product.[4]

IV. Experimental Workflow and Diagrams

Disposal Workflow Diagram:

Figure 1. Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Professional Disposal A 1. Wear Appropriate PPE B 2. Collect Waste in a Sealed Container A->B C 3. Label Container Clearly B->C D 4. Store in a Cool, Dry, Well-Ventilated Area C->D E 5. Contact Licensed Waste Disposal Service D->E Hand-off F 6. Arrange for Pickup E->F G 7. Complete Waste Manifest Documentation F->G H 8. Final Off-Site Disposal G->H

Figure 1. Disposal Workflow for this compound. This diagram outlines the key steps from on-site handling to final disposal by a licensed service.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Acetyl-D-methionine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-Acetyl-D-methionine-d4, with a focus on operational and disposal plans to foster a secure research environment.

Essential Safety and Handling at a Glance

A thorough risk assessment should be conducted before handling this compound.[4] The following table summarizes key quantitative data for the analogous non-deuterated compounds.

PropertyValueSource
Melting Point 114-117 °C[1][3]
Storage Temperature 2-30°C in a dry, cool, and well-ventilated place.[1][2]
Appearance White to off-white crystalline powder or solid.[1][3]
Incompatible Materials Strong oxidizing agents.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate personal protective equipment is fundamental to minimizing exposure and ensuring personal safety in the laboratory.

Core PPE Requirements:
  • Eye and Face Protection: Always wear safety glasses with side shields that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[1][2][3] In situations where splashing is a risk, chemical splash goggles and a face shield are recommended.[5]

  • Hand Protection: Chemical-resistant gloves are mandatory.[1][6] Nitrile gloves are generally suitable for incidental contact.[5] Gloves must be inspected for integrity before each use and disposed of properly after handling the compound.[1] Employ proper glove removal techniques to avoid skin contact with any potential contaminants.[1]

  • Body Protection: A standard laboratory coat should be worn at all times and should be buttoned, have long sleeves, and be knee-length.[4][6] For handling potentially hazardous drugs, disposable gowns with tight-fitting cuffs that close in the back are recommended.[7]

  • Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is typically not required.[1] However, if dust is generated, a NIOSH-approved dust mask should be used.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured approach to handling this compound from receipt to use is critical for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product label matches the order information.

  • Wear appropriate PPE during inspection.

2. Storage:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][8]

  • Keep it away from incompatible materials, such as strong oxidizing agents.[1][3]

  • Ensure the storage area is clearly labeled.

3. Handling and Use:

  • Always handle the compound within a well-ventilated area, such as a chemical fume hood, especially if there is a potential for dust generation.[1][9][10]

  • Avoid the formation of dust and aerosols.[1][3][11]

  • Use dedicated utensils and equipment for weighing and transferring the compound.

  • After handling, wash hands thoroughly with soap and water.[1][9]

  • Do not eat, drink, or smoke in the laboratory.[9][10]

4. Spill Management:

  • In case of a spill, ensure the area is well-ventilated.

  • Wear appropriate PPE, including respiratory protection if dust is present.

  • Carefully sweep or vacuum up the spilled solid material and place it into a suitable, closed container for disposal.[1][2][3][9]

  • Avoid generating dust during cleanup.[1][3]

  • Clean the spill area thoroughly with an appropriate solvent and decontaminate any affected surfaces.[11]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

1. Waste Collection:

  • Collect all waste material, including unused product and contaminated disposables (e.g., gloves, bench paper), in a designated and clearly labeled waste container.[1][9]

2. Waste Disposal:

  • Dispose of the chemical waste through a licensed disposal company.[1] Do not discharge it into drains or the environment.[1]

  • Follow all federal, state, and local hazardous waste regulations for complete and accurate classification and disposal.[9]

  • Dispose of the empty container as unused product, unless it has been thoroughly decontaminated.[9]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of procedures for the safe handling and disposal of this compound.

Start Start: Receive Chemical Inspect Inspect Container for Damage Start->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store RiskAssess Conduct Risk Assessment Store->RiskAssess DonPPE Don Appropriate PPE RiskAssess->DonPPE Handle Handle in Ventilated Area (Fume Hood) DonPPE->Handle Use Use in Experiment Handle->Use Spill Spill Occurs Handle->Spill Decontaminate Decontaminate Work Area & Equipment Use->Decontaminate Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Spill->Decontaminate No CollectWaste Collect Chemical & Contaminated Waste Cleanup->CollectWaste Decontaminate->CollectWaste Dispose Dispose via Licensed Company CollectWaste->Dispose End End Dispose->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.